molecular formula C8H8ClN3 B1435009 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638772-13-0

2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1435009
CAS No.: 1638772-13-0
M. Wt: 181.62 g/mol
InChI Key: GMMYPRJUKOJETH-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638772-13-0) is a versatile chemical intermediate of significant interest in medicinal chemistry, particularly in the development of targeted kinase inhibitors . The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, serving as an adenine bioisostere that can effectively mimic ATP and engage the hinge region of kinase enzymes . This core structure is found in several FDA-approved drugs and is being actively investigated for a range of therapeutic areas, including oncology . The chloro substituent at the 2-position and the methyl group at the 7-position make this compound a valuable building block for further functionalization via cross-coupling reactions and nucleophilic substitutions . Researchers utilize this intermediate to design and synthesize novel analogues for probing biological pathways. Derivatives of pyrrolo[2,3-d]pyrimidine have demonstrated potent activity as inhibitors of cyclin-dependent kinases (CDKs) , RET kinase , and other tyrosine kinases implicated in cancer cell proliferation . By blocking the activity of these enzymes, such compounds can induce cell cycle arrest and promote apoptosis in malignant cells, offering a promising strategy for anticancer therapy . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-5,7-dimethylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-4-12(2)7-6(5)3-10-8(9)11-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMYPRJUKOJETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=NC(=NC=C12)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: Core Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors. This document consolidates available data on its chemical identity, core physical and chemical properties, safety and handling protocols, and discusses its chemical reactivity and potential synthetic routes based on established methodologies for this class of compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical building block.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a foundational scaffold in contemporary medicinal chemistry. Its structural similarity to the native purine bases found in DNA and RNA allows molecules incorporating this moiety to interact with a wide array of biological targets, often with high affinity and selectivity. This has led to the successful development of numerous therapeutics, including kinase inhibitors for oncology and inflammatory diseases.

The subject of this guide, this compound, represents a key intermediate, offering a reactive "handle" for further chemical modification. The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The dimethyl substitution on the pyrrole ring provides specific steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic profile of derivative compounds.

Core Compound Properties

Precise experimental data for this compound is not extensively documented in publicly accessible literature. The following section provides key identification parameters and computed data, which serve as a valuable reference for researchers.

Chemical Identity
ParameterValueSource
Chemical Name This compound-
CAS Number 1638772-13-0[1]
Molecular Formula C₈H₈ClN₃[1]
Molecular Weight 181.62 g/mol [1]
SMILES CN1C=C(C)C2=C1N=C(Cl)N=C2[2]
Purity (Typical) ≥97-98%[1][2]
Physicochemical Properties (Computed)

While experimental data is pending, computational models provide estimations of key physicochemical properties that are instrumental in predicting the compound's behavior in various solvent systems and its potential for biological activity.

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA) 30.71 Ų[2]
LogP (Octanol-Water Partition Coefficient) 1.93[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 0[2]

Note: These values are computationally derived and should be confirmed by experimental analysis.

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by the interplay of its fused aromatic ring system and the electronic properties of its substituents.

SNAr_Reaction Figure 2: General Nucleophilic Aromatic Substitution at C2 reactant Pyrrole-Cl + Nu-H product Pyrrole-Nu + HCl reactant->product Base, Solvent Heat

Caption: Figure 2: General Nucleophilic Aromatic Substitution at C2

Common Nucleophiles:

  • Amines (R-NH₂): Reaction with primary or secondary amines is a common strategy to introduce diverse side chains, which can modulate biological activity and improve physicochemical properties.

  • Alcohols/Phenols (R-OH): Alkoxy or aryloxy groups can be introduced, often under basic conditions.

  • Thiols (R-SH): Thiolates are effective nucleophiles for displacing the chloro group, leading to thioether derivatives.

Causality Behind Experimental Choices: The choice of base and solvent is critical for the success of SNAr reactions. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often used to neutralize the HCl generated during the reaction without competing with the primary nucleophile. The solvent is typically a polar aprotic solvent like DMF, DMSO, or NMP to facilitate the formation of the Meisenheimer complex intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro position also serves as an excellent electrophile for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: An alternative to SNAr for the formation of C-N bonds, particularly with less nucleophilic amines.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are versatile functional groups for further transformations.

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for this compound has not been identified in the literature, a plausible synthetic route can be constructed based on established methodologies for analogous structures. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyrimidine core.

Synthesis_Workflow Figure 3: Proposed Retrosynthetic Approach Target This compound Intermediate1 Substituted Pyrimidine Precursor Target->Intermediate1 Final Chlorination/Modification Intermediate2 Pyrrole Ring Formation Intermediate1->Intermediate2 Functional Group Interconversion StartingMaterials Commercially Available Starting Materials Intermediate2->StartingMaterials Condensation/Cyclization

Caption: Figure 3: Proposed Retrosynthetic Approach

Hypothetical Step-by-Step Protocol:

This protocol is illustrative and adapted from general procedures for the synthesis of similar pyrrolo[2,3-d]pyrimidines. Optimization of reaction conditions, stoichiometry, and purification methods would be required.

  • Synthesis of a 4-amino-6-chloropyrimidine derivative: This would likely start from a commercially available pyrimidine, which is then elaborated to introduce the necessary amine and chloro functionalities.

  • Condensation with a propargyl derivative: The 4-amino group of the pyrimidine is reacted with a suitable three-carbon unit that will form the pyrrole ring.

  • Intramolecular Cyclization: The resulting intermediate undergoes cyclization to form the fused pyrrolo[2,3-d]pyrimidine ring system. This step is often catalyzed by a transition metal or promoted by a strong base.

  • Methylation: The N7 position of the pyrrole and the C5 position would be methylated. This could potentially be achieved through direct alkylation using a methylating agent like methyl iodide.

  • Chlorination (if necessary): If the C2 position is not already chlorinated, a final chlorination step using a reagent like phosphorus oxychloride (POCl₃) would be performed.

Self-Validating System: Throughout this proposed synthesis, each intermediate would be rigorously characterized by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS) to confirm its structure and purity before proceeding to the next step. This ensures the integrity of the synthetic pathway and the final product.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety. The following guidelines are based on the available Safety Data Sheet (SDS).[3]

Hazard Identification
  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Recommended Handling Procedures
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: A lab coat should be worn. Avoid exposed skin.

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[2]

  • Incompatibilities: Keep away from strong oxidizing agents.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • If Inhaled: Move person to fresh air and keep comfortable for breathing. If you feel unwell, seek medical attention.

Conclusion and Future Outlook

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its core structure is a proven pharmacophore, and the reactive C2-chloro group provides a versatile point for synthetic elaboration. While detailed experimental characterization of this specific molecule is not yet widely published, this guide provides a solid foundation of its known properties, safety protocols, and likely chemical reactivity based on the behavior of analogous compounds.

It is anticipated that as research in this area continues, more specific data and applications for this compound will emerge, further solidifying the importance of the pyrrolo[2,3-d]pyrimidine scaffold in the development of novel therapeutics. Researchers are encouraged to perform thorough characterization of this compound to contribute to the collective knowledge base.

References

  • Alichem. This compound. [Link]

Sources

The Strategic Intermediate: A Technical Guide to 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-d]pyrimidine Core and Its Significance

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to endogenous nucleobases allows for interaction with a wide array of biological targets, particularly protein kinases. This has led to the development of numerous therapeutics, including kinase inhibitors for oncology and autoimmune diseases. Within this important class of molecules, 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine emerges as a key strategic intermediate, offering a versatile platform for the synthesis of highly substituted and potent drug candidates.

This technical guide provides an in-depth exploration of this compound, covering its chemical structure, physicochemical properties, a plausible and detailed synthesis protocol, and its reactivity in key cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 1638772-13-0 Molecular Formula: C₈H₈ClN₃ Molecular Weight: 181.62 g/mol

The structure features a fused pyrrole and pyrimidine ring system. The chlorine atom at the 2-position of the pyrimidine ring is a key functional handle for introducing further molecular complexity. The methyl groups at the 5- and 7-positions enhance solubility in organic solvents and can provide steric and electronic effects that influence biological activity in final compounds.

PropertyValueSource
Molecular Weight181.62 g/mol
Molecular FormulaC₈H₈ClN₃
AppearanceExpected to be a solidGeneral knowledge
SolubilityExpected to be soluble in common organic solvents like DCM, THF, DMFGeneral knowledge

Plausible Synthesis Pathway

Synthesis_Pathway A 4-Amino-6-methylpyrimidin-2(1H)-one B 2-Hydroxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one A->B Chloroacetaldehyde, NaOAc, H2O/AcOH C 5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2(3H)-one B->C Iodomethane, K2CO3, DMF D This compound C->D POCl3, Heat

Caption: Plausible synthetic pathway for this compound.

Step 1: Synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione

The initial step involves the construction of the pyrrole ring onto the pyrimidine core. This is a classic approach for building the pyrrolo[2,3-d]pyrimidine scaffold.

  • Reaction: 4-Amino-6-methylpyrimidin-2(1H)-one is reacted with chloroacetaldehyde in the presence of a mild base such as sodium acetate.

  • Causality: The amino group of the pyrimidine acts as a nucleophile, attacking the aldehyde. This is followed by an intramolecular condensation to form the pyrrole ring. The acidic medium facilitates the dehydration step.

Experimental Protocol:

  • To a solution of 4-amino-6-methylpyrimidin-2(1H)-one (1.0 eq) in a mixture of water and acetic acid (1:1), add sodium acetate (3.0 eq).

  • Add chloroacetaldehyde (1.2 eq, as a 50% aqueous solution) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Step 2: N-Methylation of the Pyrrole Ring

With the core scaffold in hand, the next step is the regioselective methylation of the pyrrole nitrogen.

  • Reaction: The product from Step 1 is reacted with an alkylating agent, such as iodomethane, in the presence of a base like potassium carbonate in a polar aprotic solvent.

  • Causality: The pyrrole nitrogen is more nucleophilic than the pyrimidine nitrogens under these conditions, leading to selective alkylation at the N7 position. Potassium carbonate is a suitable base to deprotonate the pyrrole nitrogen, and DMF is an excellent solvent for this type of reaction.

Experimental Protocol:

  • To a solution of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add iodomethane (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Step 3: Chlorination of the Pyrimidinone

The final step is the conversion of the hydroxyl group on the pyrimidine ring to a chlorine atom. This is a crucial transformation that installs the reactive handle for further diversification.

  • Reaction: The N-methylated intermediate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating.

  • Causality: POCl₃ is a powerful dehydrating and chlorinating agent that readily converts the lactam functionality of the pyrimidinone to the corresponding chloro-pyrimidine.

Experimental Protocol:

  • Carefully add 5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (around 110 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

Technique Expected Features
¹H NMR A singlet for the C6-H proton, a singlet for the N7-methyl group, and a singlet for the C5-methyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine ring.
¹³C NMR Resonances for all eight carbon atoms. The carbons in the pyrimidine ring will be deshielded due to the presence of nitrogen and chlorine atoms. The methyl carbons will appear in the upfield region.
Mass Spec (ESI+) An [M+H]⁺ ion at m/z corresponding to the molecular weight of the compound, showing a characteristic isotopic pattern for a monochlorinated compound (M and M+2 in an approximate 3:1 ratio).
IR Characteristic peaks for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching in the aromatic rings, and C-Cl stretching.

Reactivity and Applications in Drug Discovery

The 2-chloro substituent on the pyrrolo[2,3-d]pyrimidine core is a versatile functional group for introducing diversity. It readily participates in various transition-metal-catalyzed cross-coupling reactions, making it a valuable intermediate for the synthesis of kinase inhibitors and other biologically active molecules.

Reactivity A This compound B Suzuki Coupling A->B C Buchwald-Hartwig Amination A->C D Sonogashira Coupling A->D E 2-Aryl/Heteroaryl Derivative B->E R-B(OH)2, Pd catalyst, Base F 2-Amino Derivative C->F R-NH2, Pd catalyst, Base G 2-Alkynyl Derivative D->G R-C≡CH, Pd/Cu catalyst, Base

Caption: Key cross-coupling reactions of this compound.

Suzuki Coupling
  • Description: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 2-position of the pyrrolopyrimidine core and various aryl or heteroaryl boronic acids or esters.

  • Significance: It is a powerful tool for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Buchwald-Hartwig Amination
  • Description: This reaction facilitates the formation of a carbon-nitrogen bond between the 2-position and a primary or secondary amine.

  • Significance: The introduction of amino groups is a common strategy in the design of kinase inhibitors, as the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site.

Sonogashira Coupling
  • Description: This reaction involves the coupling of the 2-chloro group with a terminal alkyne, catalyzed by palladium and copper complexes.

  • Significance: It provides a route to alkynyl-substituted pyrrolopyrimidines, which can serve as versatile intermediates for further transformations or as final products with unique electronic and steric properties.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its synthesis, while requiring a multi-step approach, is based on well-established and reliable chemical transformations. The true value of this intermediate lies in the reactivity of its 2-chloro substituent, which opens the door to a vast chemical space through various cross-coupling reactions. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for the efficient design and synthesis of novel and potent therapeutics.

References

  • Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Google Patents. Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d)

2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to a class of molecules with significant therapeutic interest. While specific data for this exact derivative is not extensively published, this document synthesizes established knowledge of the pyrrolo[2,3-d]pyrimidine scaffold to offer a predictive and investigative framework for its synthesis, characterization, and potential applications.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to adenine allows it to interact with a wide array of biological targets, particularly protein kinases.[2] This has led to the development of numerous drugs and clinical candidates for the treatment of cancers, inflammatory disorders, and viral infections.[3][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This guide focuses on the specific derivative, this compound, providing a roadmap for its investigation.

Molecular Profile of this compound

The structural features of this compound suggest its potential as a valuable intermediate or active compound in drug discovery programs.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₈ClN₃Calculated
Molecular Weight 181.62 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (Predicted)N/A
Melting Point >200 °C (Predicted, based on similar structures)N/A

Proposed Synthesis Strategy

A plausible synthetic route for this compound can be devised based on established methods for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives.[5][6] A common and effective approach involves the construction of the pyrrole ring onto a pre-functionalized pyrimidine core.

Synthetic Workflow

G start Starting Material: 2,4-dichloro-5-methylpyrimidine step1 Step 1: Amination (e.g., with methylamine) start->step1 intermediate1 Intermediate A: 2-chloro-N,5-dimethylpyrimidin-4-amine step1->intermediate1 step2 Step 2: Sonogashira Coupling (e.g., with a protected propargyl alcohol) intermediate1->step2 intermediate2 Intermediate B: Alkynylated pyrimidine derivative step2->intermediate2 step3 Step 3: Cyclization (e.g., base-catalyzed intramolecular cyclization) intermediate2->step3 intermediate3 Intermediate C: 5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-ol step3->intermediate3 step4 Step 4: Chlorination (e.g., with POCl3) intermediate3->step4 product Final Product: This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-chloro-N,5-dimethylpyrimidin-4-amine (Intermediate A)

  • To a solution of 2,4-dichloro-5-methylpyrimidine in a suitable solvent (e.g., ethanol or isopropanol), add a solution of methylamine (e.g., 40% in water or as a solution in THF) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield Intermediate A.

Step 2: Synthesis of the Alkynylated Pyrimidine Derivative (Intermediate B)

  • To a solution of Intermediate A in a suitable solvent (e.g., DMF or THF), add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

  • Add a protected propargyl alcohol (e.g., 2-propyn-1-ol with a silyl protecting group) and stir the mixture at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield Intermediate B.

Step 3: Synthesis of 5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-ol (Intermediate C)

  • Dissolve Intermediate B in a suitable solvent (e.g., THF or DMF).

  • Add a base (e.g., potassium tert-butoxide or sodium hydride) and stir at room temperature or with gentle heating.

  • This step will effect both deprotection of the alcohol and the intramolecular cyclization.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a weak acid and extract the product.

  • Purify the crude product to yield Intermediate C.

Step 4: Synthesis of this compound (Final Product)

  • Treat Intermediate C with a chlorinating agent such as phosphorus oxychloride (POCl₃), optionally in the presence of a base like N,N-dimethylaniline.

  • Heat the reaction mixture at reflux for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto ice.

  • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purify the final product by column chromatography or recrystallization.

Proposed Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the two methyl groups (singlets), and aromatic protons on the pyrrole and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing chloro group.
¹³C NMR Resonances for the eight carbon atoms, including the two methyl carbons and the six carbons of the heterocyclic core.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (181.62 g/mol for [M]⁺), with a characteristic isotopic pattern for a chlorine-containing compound ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Applications and Signaling Pathways

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold are well-known as inhibitors of a variety of protein kinases.[2][7][8] The structural features of this compound make it a candidate for investigation as an inhibitor of kinases implicated in cancer and inflammatory diseases. The 2-chloro substituent provides a handle for further functionalization via nucleophilic aromatic substitution, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Potential Signaling Pathway Involvement

cluster_pathway Potential Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) kinase Protein Kinase (Target) receptor->kinase Signal Transduction substrate Downstream Substrate kinase->substrate Phosphorylation response Cellular Response (e.g., Proliferation, Survival) substrate->response inhibitor 2-Chloro-5,7-dimethyl-7H- pyrrolo[2,3-d]pyrimidine inhibitor->kinase Inhibition

Caption: Potential mechanism of action via protein kinase inhibition.

Conclusion and Future Directions

This compound represents a promising, albeit currently under-investigated, member of a therapeutically important class of compounds. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route offers a viable path to obtaining this molecule, and the outlined characterization methods will be crucial for confirming its identity and purity.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Screening against a panel of protein kinases could reveal specific targets and provide a starting point for the development of novel therapeutic agents. The insights provided in this guide are intended to facilitate and inspire such research endeavors.

References

  • Cenmed Enterprises. 2 Chloro 5 Methyl 7H Pyrrolo[2 3 D]Pyrimidine. Available from: [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. 2024. Available from: [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. 2021. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. 2024. Available from: [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry. 2024. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. 2024. Available from: [Link]

  • PubChem. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Available from: [Link]

  • PubChem. 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. Available from: [Link]

  • Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Journal of Biomolecular Structure and Dynamics. 2022. Available from: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. 2021. Available from: [Link]

  • ExportersIndia. 2-chloro-7-cyclopentyl-N Manufacturers and Suppliers from Mumbai. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. 2021. Available from: [Link]

  • Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide. Chinese Journal of Pharmaceuticals. 2022. Available from: [Link]

  • Google Patents. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. 2017. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents, particularly in oncology.[1][2] Its derivatives are potent inhibitors of various protein kinases.[1] This guide provides a comprehensive overview of a robust synthetic pathway to 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for the development of novel kinase inhibitors and other biologically active molecules.[3] We will delve into the strategic considerations for constructing the heterocyclic core, detail the critical reaction steps with mechanistic insights, provide field-proven experimental protocols, and address common challenges to ensure reproducible, high-yield synthesis.

Strategic Overview: Constructing the 7-Deazapurine Core

The synthesis of substituted pyrrolo[2,3-d]pyrimidines can be broadly approached via two strategies: building the pyrimidine ring onto a pre-existing pyrrole or, more commonly, constructing the pyrrole ring onto a functionalized pyrimidine precursor.[4] For our target molecule, the latter approach offers a more convergent and controllable pathway, allowing for the strategic installation of the required substituents.

Our retrosynthetic analysis deconstructs the target molecule by identifying the key bond formations: the C-Cl bond at the 2-position and the annulation of the pyrrole ring onto a pre-functionalized pyrimidine. This leads to a logical forward synthesis beginning with a suitably substituted pyrimidine.

Visualizing the Synthetic Strategy

The following diagram outlines the proposed multi-step synthesis, starting from a commercially available pyrimidine derivative and proceeding through key intermediates to the final product.

G cluster_0 Pathway Overview A 6-Amino-1,3-dimethyluracil B 2,4-Dichloro-5,6-diaminopyrimidine (Conceptual Intermediate) A->B Chlorination/ Amination (Conceptual) C 5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one B->C Pyrrole Ring Formation D This compound (Target) C->D Chlorination (POCl₃) G cluster_0 Chlorination & Workup Workflow start Setup: Anhydrous Flask + N₂ add_reagents Add Pyrrolopyrimidinone, Toluene, POCl₃ start->add_reagents cool Cool to 0°C add_reagents->cool add_base Add DIPEA (exotherm control) cool->add_base reflux Heat to Reflux (2-4h) add_base->reflux monitor Reaction Complete? reflux->monitor monitor->reflux No rotovap Cool & Remove Excess POCl₃ (Vacuum) monitor->rotovap Yes quench Reverse Quench: Add Residue to Ice/EtOAc rotovap->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with EtOAc (3x) neutralize->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify (Chromatography) dry->purify end Final Product purify->end

Sources

The Emergence of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide to its Synthesis and Core Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and structural resemblance to endogenous nucleobases have established it as a "privileged scaffold" in the design of a multitude of therapeutic agents, including potent kinase inhibitors, antiviral, and antineoplastic drugs.[3] This guide delves into the synthesis and foundational principles surrounding a specific, yet significant, derivative: 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine . While the formal "discovery" of this exact molecule is not prominently documented as a singular event, its existence is a logical and crucial step in the exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine core for drug discovery programs.

This document provides a comprehensive technical overview, including a plausible and scientifically grounded synthetic pathway, detailed experimental protocols, and an analysis of the key chemical transformations involved in the creation of this important heterocyclic compound.

I. The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, is a recurring motif in a variety of biologically active molecules. Its significance stems from the replacement of the N-7 nitrogen atom of the purine ring system with a carbon atom. This seemingly subtle change has profound implications for the molecule's properties and biological activity:

  • Enhanced Lipophilicity: The carbon substitution increases the molecule's lipophilicity, which can lead to improved cell membrane permeability and bioavailability.

  • Altered Hydrogen Bonding: The absence of the N-7 nitrogen as a hydrogen bond acceptor modifies the interaction of the molecule with biological targets, potentially leading to increased selectivity and potency.

  • Metabolic Stability: The C-H bond at the 7-position is generally more resistant to metabolic degradation than the N-7 position in purines.

  • Opportunities for Functionalization: The C-7 position provides an additional site for chemical modification, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with a target protein.

These advantageous characteristics have led to the development of numerous drugs and clinical candidates based on the pyrrolo[2,3-d]pyrimidine scaffold, targeting a wide range of diseases.

II. A Proposed Synthetic Pathway to this compound

DOT Script of the Proposed Synthetic Pathway

Synthetic_Pathway A 2-Amino-4-methyl-1H-pyrrole-3-carbonitrile B 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one A->B Formamide, heat C 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine B->C POCl3, heat D 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine C->D POCl3, N,N-dimethylaniline, heat E 2-Chloro-4-hydrazinyl-5-methyl-7H-pyrrolo[2,3-d]pyrimidine D->E Hydrazine hydrate, ethanol, reflux F 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine E->F Silver(I) oxide, ethanol, reflux G This compound F->G Methyl iodide, NaH, DMF

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

The initial step involves the construction of the core bicyclic system. A well-established method for this transformation is the reaction of a suitably substituted pyrrole with formamide under thermal conditions.

Protocol:

  • A mixture of 2-amino-4-methyl-1H-pyrrole-3-carbonitrile and an excess of formamide is heated to reflux (typically 180-200 °C) for several hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent, such as ethanol or water, to remove residual formamide.

  • If necessary, the product can be further purified by recrystallization.

Causality of Experimental Choices:

  • Formamide: Serves as both a reactant (a source of the C4 and N3 atoms of the pyrimidine ring) and a high-boiling solvent.

  • High Temperature: Provides the necessary activation energy for the cyclization reaction.

Step 2: Chlorination to 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine and 2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

The hydroxyl group of the pyrimidinone is then converted to a chlorine atom, a versatile handle for subsequent functionalization. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). Depending on the reaction conditions, this step can yield a mixture of the mono- and di-chloro derivatives.

Protocol:

  • To a stirred suspension of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride, a catalytic amount of a tertiary amine base such as N,N-dimethylaniline is added.

  • The reaction mixture is heated to reflux for several hours.

  • The excess POCl₃ is carefully removed under reduced pressure.

  • The residue is quenched by pouring it onto crushed ice with vigorous stirring.

  • The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried. The resulting mixture of mono- and di-chlorinated products can often be used in the next step without further purification, or separated by column chromatography.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): A powerful chlorinating agent that effectively converts the lactam to the corresponding chloro-pyrimidine.

  • N,N-dimethylaniline: Acts as a catalyst to facilitate the chlorination reaction.

Step 3: Selective Dechlorination to 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

To obtain the desired 2-chloro isomer, a selective dechlorination is necessary. The 4-chloro substituent is generally more reactive towards nucleophilic substitution and reduction than the 2-chloro substituent. A common method for this selective removal is through a hydrazinolysis-oxidation sequence.

Protocol:

  • The mixture of chlorinated products is treated with hydrazine hydrate in a solvent like ethanol and heated to reflux. This selectively displaces the 4-chloro group.

  • After the reaction is complete, the solvent is removed, and the intermediate hydrazinyl derivative is oxidized without purification.

  • The crude hydrazinyl intermediate is suspended in a suitable solvent (e.g., ethanol), and an oxidizing agent such as silver(I) oxide or manganese dioxide is added.

  • The mixture is stirred at room temperature or gently heated until the starting material is consumed.

  • The reaction mixture is filtered through a pad of celite to remove the inorganic solids.

  • The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Hydrazine Hydrate: A strong nucleophile that selectively displaces the more reactive 4-chloro substituent.

  • Silver(I) Oxide: A mild oxidizing agent that effectively converts the hydrazinyl group to a hydrogen atom, achieving the desired dechlorination.

Step 4: N-Methylation to this compound

The final step is the introduction of the methyl group at the N-7 position of the pyrrole ring. This is a standard N-alkylation reaction.

Protocol:

  • To a solution of 2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C.

  • The mixture is stirred at this temperature for a short period to allow for the formation of the corresponding anion.

  • Methyl iodide is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the final product, this compound.

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen to generate the nucleophilic anion required for alkylation.

  • Methyl Iodide: An efficient electrophilic source of the methyl group.

  • Anhydrous DMF/THF: Aprotic solvents that are suitable for reactions involving strong bases like NaH.

III. Structural Characterization and Data

The structural confirmation of the synthesized this compound would rely on a combination of standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the two methyl groups (one at C5 and one at N7), the C6 proton of the pyrrole ring, and the C4 proton of the pyrimidine ring. The chemical shifts and coupling patterns would be consistent with the proposed structure.
¹³C NMR Resonances for all carbon atoms in the molecule, including the two methyl carbons and the carbons of the heterocyclic rings. The chemical shifts would be indicative of their electronic environment.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of C₈H₈ClN₃. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine would be in close agreement with the calculated values for the molecular formula C₈H₈ClN₃.

IV. Conclusion and Future Perspectives

The synthesis of this compound, while not explicitly detailed in a singular "discovery" paper, represents a logical and crucial step in the exploration of this important heterocyclic scaffold. The proposed synthetic route, based on well-established chemical transformations, provides a reliable and adaptable framework for its preparation in a laboratory setting. The strategic placement of the chloro and methyl substituents offers multiple avenues for further chemical diversification, making this molecule a valuable building block for the development of novel therapeutic agents. As the demand for targeted and effective therapies continues to grow, the exploration of the chemical space around privileged scaffolds like the pyrrolo[2,3-d]pyrimidine core, and the synthesis of key derivatives such as this compound, will remain a vital endeavor in the field of drug discovery.

V. References

  • One-Pot Synthesis of 5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. ACS Omega. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. MDPI. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Scaffolds: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: As a Senior Application Scientist, it is crucial to begin with a clear and accurate representation of the existing scientific landscape. While the query specified 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, a thorough literature review reveals that this specific substitution pattern is not prominently documented in publicly available research. However, the core scaffold, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a cornerstone intermediate in the synthesis of numerous clinically relevant molecules. This guide will, therefore, focus on this parent scaffold, providing the foundational knowledge and technical insights that are directly applicable to the synthesis and derivatization of its analogs, including the target 5,7-dimethyl derivative. The principles, protocols, and strategic considerations discussed herein are essential for any researcher working with this privileged heterocyclic system.

Introduction: The 7-Deazapurine Core in Modern Medicinal Chemistry

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a recurring and vital motif in medicinal chemistry.[1] Its structure, being an isostere of purine, allows it to interact with a wide range of biological targets by mimicking endogenous nucleobases. This scaffold is particularly prevalent in the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[2][3]

The strategic placement of a chlorine atom at the C2 position transforms the otherwise stable pyrrolo[2,3-d]pyrimidine core into a versatile and reactive intermediate.[4] This halogen acts as an efficient leaving group, enabling chemists to introduce a vast array of functional groups through nucleophilic aromatic substitution reactions. This reactivity is the key to its utility, providing a robust platform for generating libraries of diverse compounds for drug discovery campaigns. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine as a pivotal building block.

Physicochemical and Structural Properties

Understanding the fundamental properties of the core intermediate is critical for experimental design, including solvent selection, purification strategies, and analytical characterization.

PropertyDataSource(s)
Molecular Formula C₆H₄ClN₃[5][6]
Molecular Weight 153.57 g/mol [5][6]
Appearance White to off-white crystalline solid[2]
IUPAC Name 2-chloro-7H-pyrrolo[2,3-d]pyrimidine[5]
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, MeOH[2]
SMILES C1=CNC2=NC(=NC=C21)Cl[5]
InChIKey HJOQGBBHVRYTDX-UHFFFAOYSA-N[5][6]
CAS Number 335654-06-3[5]

Synthesis of the 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core

The construction of the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is a critical first step. A common and industrially relevant strategy involves the selective dechlorination of a readily available precursor, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. This approach is advantageous as it leverages differential reactivity between the C2 and C4 positions of the pyrimidine ring.

The rationale behind this synthetic choice is rooted in the greater electrophilicity of the C4 position in this heterocyclic system, which allows for its selective reduction or replacement, leaving the C2-chloro group intact for subsequent diversification. A patent for this process highlights a method that is mild and suitable for large-scale production.[4]

Synthetic Workflow Diagram

cluster_0 Step 1: Protection cluster_1 Step 2: Selective Dechlorination cluster_2 Step 3: Deprotection A 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine B N-Boc Protected Intermediate A->B (Boc)₂O, Base C 2-Chloro-4-hydro-7-Boc-pyrrolo[2,3-d]pyrimidine B->C H₂, Pd/C D 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine C->D Acid (e.g., TFA or HCl)

Caption: Synthetic pathway from 2,4-dichloro precursor.

Detailed Experimental Protocol: Synthesis via Selective Dechlorination

This protocol is adapted from methodologies described in the patent literature for its high yield and mild conditions.[4]

Step 1: N-Protection of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Setup: To a stirred solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or THF), add a base such as Triethylamine (1.2 equivalents).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent at room temperature.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used in the next step without further purification.

    • Causality: The Boc protecting group is installed on the pyrrole nitrogen (N7). This step is crucial for two reasons: it enhances solubility in organic solvents and prevents side reactions at the N7 position during the subsequent reduction.

Step 2: Selective Dechlorination at C4

  • Setup: Dissolve the N-Boc protected intermediate (1 equivalent) in a solvent such as Ethanol or Ethyl Acetate.

  • Catalyst: Add Palladium on carbon (Pd/C, 5-10 mol%) to the solution.

  • Reaction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at atmospheric pressure.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the 2-chloro-7-Boc-pyrrolo[2,3-d]pyrimidine.

    • Causality: Catalytic hydrogenation is a mild and effective method for the reduction of aryl chlorides. The C4 position is more susceptible to this reduction than the C2 position, leading to high selectivity.

Step 3: Deprotection to Yield the Final Intermediate

  • Setup: Dissolve the product from Step 2 in a solvent like Dichloromethane.

  • Reagent Addition: Add a strong acid, such as Trifluoroacetic Acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.

  • Reaction: The deprotection is usually rapid (30-60 minutes). Monitor by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford pure 2-chloro-7H-pyrrolo[2,3-d]pyrimidine with a total yield reported to be around 63%.[4]

    • Causality: The Boc group is labile under acidic conditions, cleanly cleaving to release the free N-H at the 7-position and regenerating the target intermediate.

Chemical Reactivity and Derivatization

The synthetic power of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine lies in the reactivity of its C2-chloro substituent. This position is electron-deficient due to the influence of the adjacent nitrogen atoms in the pyrimidine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

This reactivity allows for the facile introduction of nitrogen, oxygen, and sulfur nucleophiles, which is a cornerstone of library synthesis in drug discovery. The reaction with various amines to form 2-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives is particularly common and forms the basis for many kinase inhibitors.[3]

Key Reactivity Diagram

Core 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Product 2-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivative Core->Product SₙAr Reaction (e.g., Pd-catalyzed or thermal) Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Amine->Product

Caption: SₙAr reaction at the C2 position.

Representative Protocol: Buchwald-Hartwig Amination

This protocol describes a palladium-catalyzed cross-coupling reaction, a powerful and general method for forming C-N bonds at the C2 position.

  • Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).

  • Solvent and Base: Add a suitable anhydrous solvent (e.g., Dioxane or Toluene) followed by a base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with a solvent like Ethyl Acetate, and filter through Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 2-amino derivative.

Applications in Drug Discovery

The 2-chloro-pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" structure in drug development, serving as a key intermediate for a multitude of targeted therapies.[2][4] Its derivatives have shown significant potential as anticancer, antiviral, and anti-inflammatory agents.[2]

A prominent application is in the synthesis of kinase inhibitors. For example, derivatives of this scaffold are used to target Janus kinases (JAKs), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[3][4][7] The intermediate 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a key building block in the synthesis of Ribociclib , a CDK4/6 inhibitor used to treat certain types of breast cancer.[8][9][10]

Derivative/Drug ExampleTarget Kinase(s)Therapeutic AreaSource(s)
Tofacitinib (analog)JAK familyRheumatoid Arthritis, Psoriasis[7]
Ribociclib (intermediate)CDK4/CDK6Oncology (Breast Cancer)[9]
EGFR-TK InhibitorsEGFROncology[7]
Halogenated BenzohydrazidesEGFR, Her2, VEGFR2, CDK2Oncology[3]

Safety and Handling

As with any active chemical reagent, proper safety precautions are mandatory.

  • Hazard Classification: Harmful if swallowed (Acute Tox. 3 Oral), causes skin and serious eye irritation, and may cause respiratory irritation.[6][11][12]

  • GHS Pictograms: GHS06 (Toxic)

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and ensure containment to prevent environmental release.[11]

Conclusion

References

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]

  • Revista de la Sociedad Química de México. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • China Pharmaceutical Industry Magazine. (2022, July 10). Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[2,3-d]pyrimidine-6-carboxamide. Retrieved from [Link]

  • PubMed Central. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • Synthink. (n.d.). NA 2-((2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methoxy). Retrieved from [Link]

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Spectroscopic Characterization of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. As a derivative of the privileged pyrrolo[2,3-d]pyrimidine scaffold, which is central to numerous therapeutic agents, a thorough understanding of its structural and electronic properties is paramount for its application in medicinal chemistry and drug development.[1][2][3] This document outlines the predicted spectroscopic data for this molecule, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The predictions are grounded in the analysis of structurally related compounds and established principles of spectroscopic interpretation. Furthermore, this guide details the standard, field-proven experimental protocols for acquiring this data, offering a self-validating framework for researchers. The causality behind experimental choices and data interpretation is elucidated to provide actionable insights for professionals in the field.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, leading to the development of blockbuster drugs targeting kinases, viruses, and other key players in human disease. The specific substitution pattern of this compound suggests its potential as a versatile intermediate for the synthesis of novel bioactive molecules. Accurate spectroscopic characterization is the bedrock upon which all further development of this compound rests, ensuring unequivocal structural confirmation and providing insights into its chemical reactivity.

Molecular Structure and Predicted Spectroscopic Data

The structural integrity of a novel compound is unequivocally established through a combination of spectroscopic techniques. While experimental data for this compound is not yet publicly available, we can confidently predict its spectral characteristics based on the extensive literature on analogous structures.

Caption: Molecular structure and key properties of the target compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted chemical shifts for this compound are based on the analysis of similar pyrrolo[2,3-d]pyrimidine derivatives.[1][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~ 8.6s1HH-4The pyrimidine proton at C4 is expected to be the most deshielded aromatic proton due to the electron-withdrawing effects of the adjacent nitrogen atoms.
~ 6.5s1HH-6The proton on the pyrrole ring is expected to be more shielded than the pyrimidine proton.
~ 3.8s3HN⁷-CH₃The N-methyl group on the pyrrole ring is typically observed in this region.
~ 2.4s3HC⁵-CH₃The C-methyl group on the pyrrole ring is expected at a more shielded position compared to the N-methyl.
Experimental Protocol for ¹H NMR Acquisition

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition and Processing Dissolve ~5 mg of sample Dissolve ~5 mg of sample in ~0.7 mL of CDCl₃ in ~0.7 mL of CDCl₃ Dissolve ~5 mg of sample->in ~0.7 mL of CDCl₃ Tune and shim the probe Tune and shim the probe in ~0.7 mL of CDCl₃->Tune and shim the probe Set acquisition parameters Set acquisition parameters Tune and shim the probe->Set acquisition parameters Lock on the deuterium signal of the solvent Lock on the deuterium signal of the solvent Set acquisition parameters->Lock on the deuterium signal of the solvent Acquire the FID Acquire the FID Lock on the deuterium signal of the solvent->Acquire the FID Fourier transform the FID Fourier transform the FID Acquire the FID->Fourier transform the FID Phase and baseline correct the spectrum Phase and baseline correct the spectrum Fourier transform the FID->Phase and baseline correct the spectrum Integrate peaks and assign chemical shifts Integrate peaks and assign chemical shifts Phase and baseline correct the spectrum->Integrate peaks and assign chemical shifts

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted chemical shifts are based on data from substituted pyrrolo[2,3-d]pyrimidines.[1]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~ 154C-2The carbon bearing the chlorine atom is expected to be significantly deshielded.
~ 152C-4The pyrimidine carbon adjacent to two nitrogen atoms is highly deshielded.
~ 151C-7aThe bridgehead carbon is expected in the aromatic region.
~ 130C-5The substituted carbon on the pyrrole ring.
~ 117C-4aThe other bridgehead carbon.
~ 100C-6The unsubstituted carbon on the pyrrole ring.
~ 32N⁷-CH₃The N-methyl carbon.
~ 15C⁵-CH₃The C-methyl carbon.
Experimental Protocol for ¹³C NMR Acquisition

The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency and the use of proton decoupling to simplify the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/zRelative Intensity (%)AssignmentRationale for Prediction
181/183100/33[M]⁺The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
166/168Moderate[M - CH₃]⁺Loss of a methyl group.
146Low[M - Cl]⁺Loss of the chlorine atom.
High-Resolution Mass Spectrometry (HRMS)

For an exact mass measurement, HRMS (e.g., ESI-TOF) is the technique of choice.

  • Predicted HRMS (ESI): [M+H]⁺ calculated for C₈H₉ClN₃⁺: 182.0485; found: 182.04xx.

Experimental Protocol for Mass Spectrometry

G cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis and Detection Dissolve sample in a suitable solvent Dissolve sample in a suitable solvent Infuse into the ion source Infuse into the ion source Dissolve sample in a suitable solvent->Infuse into the ion source Select ionization method (e.g., ESI, EI) Select ionization method (e.g., ESI, EI) Infuse into the ion source->Select ionization method (e.g., ESI, EI) Separate ions based on m/z Separate ions based on m/z Select ionization method (e.g., ESI, EI)->Separate ions based on m/z Detect ions Detect ions Separate ions based on m/z->Detect ions Generate mass spectrum Generate mass spectrum Detect ions->Generate mass spectrum

Sources

The Strategic Core: A Technical Guide to 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic scaffold of significant interest in modern medicinal chemistry. We will delve into its synthesis, reactivity, and strategic application as a starting material for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged core in their discovery programs.

Introduction: The Privileged 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a cornerstone in medicinal chemistry. Its structure, being a bioisostere of purine, allows it to interact with a wide array of biological targets, most notably protein kinases. The replacement of the N7 nitrogen atom with a carbon atom in the purine ring system alters the electronic properties and provides a vector for further chemical modification, often leading to enhanced binding affinity and selectivity for target enzymes.

The specific compound, this compound, offers a unique combination of features. The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The methyl groups at the 5- and 7-positions can influence solubility, metabolic stability, and steric interactions within the target's binding site. This strategic substitution pattern makes it a valuable starting material for generating libraries of potential drug candidates.

Synthesis of the Core Scaffold

Proposed Synthetic Pathway

A likely synthetic strategy would involve the construction of a substituted pyrimidine ring followed by the annulation of the pyrrole ring.

Synthetic_Pathway A 4,6-Dichloro-2-methylpyrimidine B 4-Amino-6-chloro-2-methylpyrimidine A->B NH4OH C 4-Amino-6-chloro-5-iodo-2-methylpyrimidine B->C NIS D This compound C->D 1. Terminal Alkyne 2. Cyclization

Caption: Proposed synthetic route to the target compound.

Experimental Protocol (Hypothetical)

Step 1: Amination of 4,6-Dichloro-2-methylpyrimidine

  • To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 equiv) in ethanol, add ammonium hydroxide (10.0 equiv).

  • Seal the reaction vessel and heat to 100 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-amino-6-chloro-2-methylpyrimidine.

Step 2: Iodination of 4-Amino-6-chloro-2-methylpyrimidine

  • Dissolve 4-amino-6-chloro-2-methylpyrimidine (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Add N-iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with aqueous sodium thiosulfate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-amino-6-chloro-5-iodo-2-methylpyrimidine.

Step 3: Sonogashira Coupling and Cyclization

  • To a degassed solution of 4-amino-6-chloro-5-iodo-2-methylpyrimidine (1.0 equiv) and a suitable terminal alkyne (e.g., propyne, 1.5 equiv) in a mixture of DMF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.1 equiv).

  • Heat the reaction to 80 °C under an inert atmosphere for 6 hours.

  • Upon completion, cool the reaction and filter through celite.

  • The subsequent cyclization to form the pyrrole ring can be achieved by heating in a high-boiling point solvent or with the aid of a base like potassium tert-butoxide to afford this compound.

Chemical Reactivity and Functionalization

The 2-chloro substituent is the key to the synthetic utility of this scaffold. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The 2-chloro position of the pyrrolo[2,3-d]pyrimidine core is amenable to this reaction, enabling the synthesis of 2-aryl or 2-heteroaryl derivatives, which are common motifs in kinase inhibitors.

Suzuki_Coupling Start This compound Reagents Ar-B(OH)2 Pd Catalyst Base Product 2-Aryl-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Reagents->Product

Caption: General scheme for Suzuki-Miyaura coupling.

Representative Protocol for Suzuki-Miyaura Coupling [1][2]

  • In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv).

  • Suspend the mixture in a solvent system like 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction to 90 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ReactantCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O>85 (estimated)
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME>90 (estimated)
3-Pyridylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene>80 (estimated)
Note: Yields are estimated based on similar reported reactions and may require optimization for this specific substrate.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of primary and secondary amines at the 2-position of the pyrrolo[2,3-d]pyrimidine core, a key step in the synthesis of many kinase inhibitors that feature an amino linkage.

Buchwald_Hartwig Start This compound Reagents R1R2NH Pd Catalyst Ligand Base Product 2-(R1R2N)-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Reagents->Product

Caption: General scheme for Buchwald-Hartwig amination.

Representative Protocol for Buchwald-Hartwig Amination [3][4]

  • To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., BINAP, 0.04 equiv).

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Add a strong base, such as sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors.[5][6][7] This is due to its ability to mimic the adenine core of ATP and form key hydrogen bond interactions with the hinge region of the kinase active site.

The 2-amino-pyrrolo[2,3-d]pyrimidine motif is particularly prevalent in a number of approved and investigational kinase inhibitors. The strategic derivatization of the this compound core allows for the exploration of chemical space around this key pharmacophore.

Kinase_Inhibition Scaffold 2-Amino-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Core Hinge Kinase Hinge Region Scaffold->Hinge H-Bonding Binding ATP Binding Pocket Scaffold->Binding Van der Waals Interactions

Caption: Interaction of the scaffold with a kinase active site.

By employing the Suzuki-Miyaura and Buchwald-Hartwig reactions, medicinal chemists can systematically vary the substituents at the 2-position to optimize potency, selectivity, and pharmacokinetic properties. The 5- and 7-methyl groups of the core can also play a crucial role in fine-tuning these properties by influencing the overall conformation and interaction with the protein.

Safety and Handling

As with all chlorinated heterocyclic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. While specific toxicity data for this compound is not available, related chloropyrimidines are known to be irritants and potentially toxic.

Conclusion

This compound represents a valuable and versatile starting material for drug discovery. Its strategic design allows for efficient and modular synthesis of diverse compound libraries targeting a range of biological targets, with a particular emphasis on protein kinases. The robust and well-established cross-coupling methodologies applicable to this scaffold provide a reliable platform for the rapid generation and optimization of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to empower researchers in their quest for next-generation medicines.

References

  • Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors.
  • CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. American Chemical Society.
  • WO2010020905A1 - Pyrrolo[2,3-d]pyrimidine compounds.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substr
  • EP2331547B1 - Pyrrolopyrimidine compounds as cdk inhibitors.
  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
  • US9035074B2 - Pyrrolo[2,3-D]pyrimidine derivatives.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves.
  • Pyrrolo[2,3-d]pyrimidine compounds - P
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Transformation of 2‐chloropyrrole 5.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
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  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

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Methodological & Application

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibitor Design

The pyrrolo[2,3-d]pyrimidine core, often referred to as a 7-deazapurine, represents a privileged scaffold in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allows it to effectively compete for the ATP-binding site of a wide array of protein kinases.[1] This inherent bioisosteric relationship provides a foundational platform for the development of targeted therapeutics against various cancers and inflammatory diseases.[1][3]

The 2-chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine variant is a particularly versatile starting material. The chlorine atom at the 2-position serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the strategic introduction of a diverse range of substituents to modulate potency, selectivity, and pharmacokinetic properties. The methyl groups at the 5 and 7 positions can also influence the molecule's interaction with the target kinase and its metabolic stability.

This guide provides detailed protocols for the synthesis of kinase inhibitors utilizing this compound as a key intermediate. We will delve into the underlying principles of the synthetic strategies and offer practical insights for researchers in drug discovery and development.

Synthetic Workflow Overview

The general strategy for elaborating the this compound scaffold involves the substitution of the 2-chloro group with various amines or aryl/heteroaryl groups via cross-coupling reactions. This workflow allows for the creation of a library of diverse compounds for screening against a panel of kinases.

Synthetic_Workflow Start 2-Chloro-5,7-dimethyl-7H- pyrrolo[2,3-d]pyrimidine Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Aryl Aryl/Heteroaryl Boronic Acid (Suzuki Coupling) Aryl->Coupling Suzuki Amine Primary/Secondary Amine (Buchwald-Hartwig) Amine->Coupling Buchwald-Hartwig Product Kinase Inhibitor Library Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Characterization->Product

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the synthesis of a 2-aryl-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivative, a common structural motif in many kinase inhibitors. The Suzuki-Miyaura reaction is chosen for its robustness, functional group tolerance, and the commercial availability of a wide variety of boronic acids.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound1638772-13-0181.63
Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)5720-07-0151.96
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Sodium carbonate (Na₂CO₃)497-19-8105.99
1,4-Dioxane123-91-188.11
Water (degassed)7732-18-518.02

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 181.6 mg), the desired aryl boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol, 212 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL). Degassing the solvent by sparging with an inert gas for 15-20 minutes is essential to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[2]

ParameterExpected Outcome
Yield 60-90% (highly dependent on the specific boronic acid used)
Purity (by HPLC) >95%
¹H NMR Disappearance of the pyrrolo[2,3-d]pyrimidine C6-H proton signal and appearance of new aromatic proton signals.
HRMS Mass consistent with the calculated exact mass of the desired product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the synthesis of 2-amino-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, another important class of kinase inhibitors. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound1638772-13-0181.63
Amine (e.g., aniline)62-53-393.13
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72
Xantphos161265-03-8578.68
Sodium tert-butoxide (NaOtBu)865-48-596.10
Toluene (anhydrous)108-88-392.14

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol, 134.5 mg) to a flame-dried Schlenk tube.

  • Catalyst and Ligand Premixing: In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg) in anhydrous toluene (2 mL). Stir for 10 minutes.

  • Reagent Addition: To the Schlenk tube containing the base, add this compound (1.0 mmol, 181.6 mg) and the desired amine (1.2 mmol).

  • Catalyst Addition: Add the pre-mixed catalyst solution to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (5 mL). Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final product using NMR and HRMS.

Targeted Kinase Signaling Pathway

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as Janus kinases (JAKs).[4] The JAK-STAT signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Binding & Activation STAT STAT (inactive) JAK->STAT Phosphorylation STAT_P STAT-P (active) STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents mentioned in these protocols.[5][6]

Handling of Reagents:

  • This compound and related compounds: These are heterocyclic compounds and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[5][6] Some related chloro-pyrrolo[2,3-d]pyrimidines are classified as harmful if swallowed and may cause skin and eye irritation.[6][7]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide: This is a strong base and is corrosive. It is also moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Use in a well-ventilated area.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The this compound scaffold is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged core. By leveraging robust and well-established cross-coupling methodologies, new and potent kinase inhibitors can be efficiently synthesized and evaluated, contributing to the advancement of targeted therapies.

References

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  • 4 - SAFETY DATA SHEET. Available from: [Link]

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  • Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide - 中国医药工业杂志. Available from: [Link]

  • Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine - MDPI. Available from: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Coupling with 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold and its Functionalization

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, including kinases, which has led to the development of numerous clinically significant therapeutics. The functionalization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties.

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in synthetic organic chemistry, offering a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions provide a direct and efficient means to introduce a diverse range of substituents onto the 7-deazapurine nucleus, thereby enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.

This comprehensive guide focuses on the practical application of palladium-catalyzed cross-coupling reactions with a key building block: 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine . We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Mechanistic Overview: The Palladium Catalytic Cycle

The success of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, etc.) or migratory insertion (for Heck), and reductive elimination.[1][2][3]

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-Pd(II)L_n-X R-Pd(II)L_n-X Oxidative Addition->R-Pd(II)L_n-X R-X Transmetalation Transmetalation R-Pd(II)L_n-X->Transmetalation R-Pd(II)L_n-R' R-Pd(II)L_n-R' Transmetalation->R-Pd(II)L_n-R' R'-M Reductive Elimination Reductive Elimination R-Pd(II)L_n-R'->Reductive Elimination Reductive Elimination->Pd(0)L_n Regeneration R-R' R-R' Reductive Elimination->R-R'

This compound + R-B(OH)2 --[Pd catalyst, Ligand, Base]--> 2-R-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

This compound + R1R2NH --[Pd catalyst, Ligand, Base]--> 2-(R1R2N)-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

This compound + R-C≡CH --[Pd catalyst, Cu(I) co-catalyst, Base]--> 2-(R-C≡C)-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

This compound + H₂C=CHR --[Pd catalyst, Ligand, Base]--> 2-(RCH=CH)-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Caption: A systematic workflow for troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

Common Issues and Solutions:

  • Low or No Conversion:

    • Catalyst Inactivation: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core can coordinate to the palladium center, leading to catalyst inhibition. Using bulky, electron-rich ligands can mitigate this effect. Ensure that the palladium precursor is properly activated to Pd(0) in situ, or use a pre-activated Pd(0) source.

    • Poor Reagent Quality: Use fresh, high-purity reagents. Palladium catalysts can degrade over time, and bases like sodium tert-butoxide are hygroscopic. Ensure solvents are anhydrous.

    • Insufficient Temperature: Aryl chlorides are generally less reactive than the corresponding bromides or iodides and may require higher reaction temperatures for efficient oxidative addition.

  • Formation of Byproducts:

    • Dehalogenation: Reductive dehalogenation of the starting material can occur, particularly if there are sources of hydride in the reaction mixture. Ensure solvents are pure and consider using a different base.

    • Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can be problematic. This is often exacerbated by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining a strict inert atmosphere is crucial. For Sonogashira reactions, the absence of copper(I) can sometimes favor homocoupling.

  • Difficulty with Purification:

    • Residual palladium can be challenging to remove. Filtration through a pad of celite or treatment with a palladium scavenger can be effective.

    • The polarity of the substituted pyrrolo[2,3-d]pyrimidine products can vary significantly depending on the newly introduced group, requiring careful selection of the chromatographic eluent system.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are indispensable tools for the synthesis of a diverse array of functionalized 7-deazapurine derivatives. By understanding the underlying mechanisms and carefully selecting and optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently access novel compounds with significant potential in drug discovery and development. The protocols and troubleshooting guide provided herein serve as a robust foundation for the successful application of these powerful synthetic methodologies.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025).
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). RSC Green Chemistry, 23(17), 6543-6551. [Link]

  • General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. (2001).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2023). Molecules, 28(13), 5138. [Link]

  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters, 24(26), 4768–4772. [Link]

  • Probing electronic effects in the asymmetric Heck reaction with the BIPI ligands. (2003). Organic Letters, 5(11), 1825-1828.
  • Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of pyrrolo[2,3-d]pyrimidine derivatives using Sonogashira reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2021). Green Chemistry Letters and Reviews, 14(1), 1-7. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2010). Chemical Reviews, 110(2), 824–885. [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide. (2022). Chinese Journal of Pharmaceuticals, 53(7), 973-976.
  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved from [Link]

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). Organic Letters, 16(14), 3724-3727.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry, 72(9), 3606-3607.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2021). The Journal of Organic Chemistry, 86(17), 11681–11691. [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (2022). Molecules, 27(19), 6296. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Catalysts, 11(11), 1367. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances, 15(1), 1-21.
  • 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Microwave‐Assisted Synthesis of Substituted Pyrrolo[2,3‐d]pyrimidines. (2014). European Journal of Organic Chemistry, 2014(7), 1514-1524.
  • Probing electronic effects in the asymmetric Heck reaction with the BIPI ligands. (2003). Organic Letters, 5(11), 1825-1828.
  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2007). European Journal of Organic Chemistry, 2007(17), 2850-2858.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters, 18(17), 4246–4249. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2018). Beilstein Journal of Organic Chemistry, 14, 245-251.
  • Palladium(II) Catalyzed C-H Functionalization Cascades for the Diastereoselective Synthesis of Polyheterocycles. (2016). Organic Letters, 18(21), 5716-5719.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. (2011). Chemical Science, 2(1), 27-50.
  • Two-in-One Strategy for Palladium-Catalyzed C-H Functionalization in Water. (2019).

Sources

Application Notes and Protocols for Suzuki Coupling of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine core of DNA and RNA has made it a cornerstone for the development of a wide array of therapeutics, including potent kinase inhibitors for oncology and antiviral agents. The functionalization of this core, particularly through the formation of carbon-carbon bonds at the 2-position, is a critical step in the synthesis of novel drug candidates, allowing for the introduction of diverse aryl and heteroaryl moieties that can modulate biological activity and pharmacokinetic properties.[1][2][3][4]

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging these crucial C-C bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives. This application note provides detailed protocols and technical guidance for the successful Suzuki coupling of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine with a variety of (hetero)arylboronic acids. The presence of methyl groups at the N-5 and N-7 positions of the pyrrolo[2,3-d]pyrimidine core mitigates the potential for catalyst inhibition often observed with unprotected N-H heterocycles, facilitating a more robust and efficient coupling process.[5]

This document is intended for researchers, scientists, and drug development professionals, offering both fundamental understanding and practical, step-by-step protocols to enable the synthesis of diverse libraries of 2-aryl-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidines for screening and lead optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst. Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 Boronate R²-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6]

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6]

Key Reaction Parameters and Their Rationale

The success of the Suzuki coupling of this compound hinges on the judicious selection of several key parameters:

ParameterRecommended OptionsRationale & Field-Proven Insights
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos-Pd-G2)For chloro-heterocycles, more electron-rich and bulky phosphine ligands are often required to facilitate the challenging oxidative addition step. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern Buchwald precatalysts often offer higher turnover numbers and broader substrate scope, especially for challenging couplings.[5]
Ligand SPhos, XPhos, P(t-Bu)₃The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-donating phosphine ligands enhance the rate of oxidative addition and reductive elimination. For many nitrogen-containing heterocycles, ligands from the Buchwald family have shown exceptional performance.[7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The base plays a crucial role in the transmetalation step. Inorganic bases are commonly used. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings and can be used in a variety of solvent systems. The choice of base can also influence the lifetime of the catalyst and the formation of byproducts.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFAprotic polar solvents are generally preferred. The addition of water is often necessary to solubilize the inorganic base and facilitate the transmetalation step. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
Temperature 80-120 °C (Thermal), 100-150 °C (Microwave)Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides. Microwave irradiation can significantly reduce reaction times and improve yields by providing efficient and uniform heating.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: Standard Thermal Suzuki Coupling

This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.

Protocol_1 Start Start Reagents Combine Reactants: - this compound (1.0 equiv) - Boronic Acid (1.2-1.5 equiv) - Base (e.g., K₃PO₄, 2.0 equiv) - Palladium Catalyst & Ligand Start->Reagents Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent (e.g., Dioxane/H₂O 4:1) Inert->Solvent Heat Heat to 80-110 °C with Stirring Solvent->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Workup: - Cool to RT - Dilute with EtOAc & H₂O - Separate Layers - Extract Aqueous Layer Monitor->Workup Purify Purify: - Dry Organic Layer (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purify End End Purify->End

Figure 2: Workflow for the standard thermal Suzuki coupling protocol.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃, 2.5 mol%)

  • Ligand (if required, e.g., SPhos, 10 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (8 mL)

  • Degassed water (2 mL)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, ligand (if using a separate ligand), and the base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed dioxane and water via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is ideal for rapid reaction optimization and library synthesis.

Materials:

  • This compound (0.5 mmol)

  • Arylboronic acid (0.6-0.75 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., Cs₂CO₃, 1.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 4 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Workup and purify the product as described in Protocol 1.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use a freshly opened catalyst or a robust precatalyst.
Low reaction temperatureIncrease the reaction temperature or switch to microwave heating.
Inefficient base or solvent systemScreen different bases (e.g., Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O).
Formation of Homocoupled Boronic Acid Byproduct Reaction conditions too harshLower the reaction temperature and/or catalyst loading.
Dehalogenation of Starting Material Presence of a hydrogen sourceEnsure anhydrous solvents are used; consider a different base.
Difficulty in Product Purification Co-elution with byproductsOptimize the chromatographic conditions (e.g., different solvent system, gradient elution). Consider recrystallization if the product is a solid.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(42), 16858–16861. [Link]

  • Jayakumar, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8687–8698. [Link]

  • The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling / Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Šačkus, A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d] pyrimidine Derivatives. Molecules, 27(19), 6543. [Link]

  • Fernandes, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 469. [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells. European Journal of Medicinal Chemistry, 211, 113098. [Link]

  • Wang, D., et al. (2017). General Base-Free Suzuki–Miyaura Cross‐Coupling Reaction via Electrophilic Substitution Transmetalation. Angewandte Chemie International Edition, 56(30), 8882-8886. [Link]

  • Błachut, D., et al. (2016). A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction. Tetrahedron, 72(21), 2739-2746. [Link]

  • Wang, Z., et al. (2024). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Reddy, T. J., et al. (2015). Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. Chemical Communications, 51(63), 12596-12599. [Link]

  • Li, Y., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 220, 113497. [Link]

  • Peifer, C., et al. (2001). 7-Alkyl- and 7-cycloalkyl-5-aryl-pyrrolo[2,3-d]pyrimidines--potent inhibitors of the tyrosine kinase c-Src. Bioorganic & Medicinal Chemistry Letters, 11(6), 849-852. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5557. [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 389-395. [Link]

  • Wang, C., et al. (2016). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. Organic Letters, 18(21), 5628-5631. [Link]

  • Khan, M., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 9(2), 143. [Link]

Sources

The Strategic Intermediate: 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine in the Advancement of Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine

In the landscape of medicinal chemistry, the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, stands out as a "privileged scaffold."[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases and viral enzymes, making it a cornerstone in the development of novel therapeutics.[2][3] This structural motif is central to a variety of approved drugs and clinical candidates for treating cancers and inflammatory diseases.[4] Furthermore, the pyrrolo[2,3-d]pyrimidine framework has demonstrated significant potential in the synthesis of potent antiviral agents, exhibiting activity against a broad spectrum of viruses.[5][6][7]

This application note provides a detailed guide for researchers and drug development professionals on the synthesis and utilization of a key intermediate, 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine . The strategic placement of the methyl groups at the C5 and N7 positions, combined with the reactive chloro group at the C2 position, makes this molecule a versatile building block for creating diverse libraries of antiviral compounds for screening and optimization.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of This compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₈ClN₃ChemScene[8]
Molecular Weight 181.62 g/mol ChemScene[8]
CAS Number 1638772-13-0ChemScene[8]
Appearance Expected to be a solidGeneral knowledge
Solubility Soluble in common organic solvents like DCM, DMF, and alcoholsGeneral knowledge
Storage Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°CChemScene[8]

Synthetic Protocol: A Plausible Route to this compound

Overall Synthetic Scheme:

Synthetic_Pathway A 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine B 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine A->B  N-Methylation  (e.g., MeI, K2CO3, DMF) C 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine B->C  C5-Iodination  (e.g., NIS, DMF) D This compound C->D  C5-Methylation  (e.g., MeB(OH)2, Pd catalyst, base)

A plausible synthetic pathway to the target molecule.

Step 1: N7-Methylation of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The initial step involves the selective methylation of the pyrrole nitrogen (N7). This is a common transformation in the synthesis of N-substituted pyrrolopyrimidines.

  • Rationale: The N7 position of the pyrrolo[2,3-d]pyrimidine core is nucleophilic and can be readily alkylated. Using a mild base and a suitable methylating agent ensures selective N-methylation without significant side reactions on the pyrimidine ring.

Protocol:

  • To a solution of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (MeI, 1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine .

Step 2: C5-Iodination of 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Introduction of a halogen at the C5 position provides a handle for subsequent cross-coupling reactions to introduce the methyl group. Iodination is often preferred for its higher reactivity in palladium-catalyzed couplings.

  • Rationale: The C5 position of the pyrrole ring is susceptible to electrophilic halogenation. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for such transformations.

Protocol:

  • Dissolve 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine .

Step 3: C5-Methylation via Suzuki Coupling

The final step involves a palladium-catalyzed Suzuki cross-coupling reaction to introduce the methyl group at the C5 position.

  • Rationale: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds. The iodo-substituted intermediate is highly reactive towards palladium-catalyzed cross-coupling with a suitable methyl boronic acid derivative.

Protocol:

  • To a degassed mixture of 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), methylboronic acid (MeB(OH)₂, 1.5 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a mixture of toluene and water, add a base such as sodium carbonate (Na₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 90-100°C under an inert atmosphere for 6-8 hours, or until TLC indicates completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product, This compound .

Application in Antiviral Drug Synthesis: A Gateway to Novel Therapeutics

The strategic positioning of the chloro group at the C2 position of This compound makes it an exceptionally valuable intermediate for the synthesis of diverse libraries of potential antiviral agents. The chlorine atom serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functionalities.

General Workflow for Derivatization:

Derivatization_Workflow A 2-Chloro-5,7-dimethyl- 7H-pyrrolo[2,3-d]pyrimidine C Nucleophilic Aromatic Substitution (SNAr) A->C   B Diverse Library of Antiviral Candidates C->B  + Various Nucleophiles  (Amines, Thiols, Alcohols, etc.)

Derivatization of the core intermediate to generate antiviral candidates.

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the displacement of the C2-chloro substituent with a representative amine nucleophile. This reaction can be adapted for a wide range of nucleophiles to generate a library of compounds for antiviral screening.

  • Rationale: The electron-withdrawing nature of the pyrimidine ring activates the C2 position for nucleophilic attack. The reaction is typically facilitated by a base to deprotonate the incoming nucleophile and is often carried out at elevated temperatures.

Materials and Reagents:

  • This compound

  • Desired amine (or other nucleophile)

  • A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or potassium carbonate)

  • Anhydrous solvent (e.g., DMF, Dioxane, or n-Butanol)

Procedure:

  • In a reaction vessel, dissolve This compound (1.0 eq) and the desired amine (1.2-2.0 eq) in the chosen anhydrous solvent.

  • Add the base (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to 80-120°C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by an appropriate method, such as column chromatography or preparative HPLC, to isolate the desired 2-substituted-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivative.

Mechanism of Antiviral Action: Targeting Viral Replication

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been shown to exert their antiviral effects through various mechanisms, often by targeting key viral enzymes essential for replication. For many viruses, this involves the inhibition of viral polymerases or other enzymes involved in nucleic acid synthesis. The structural similarity to purine nucleosides allows these compounds to act as competitive inhibitors, binding to the active site of the enzyme and preventing the incorporation of natural nucleotides, thereby halting viral replication.

Conclusion

This compound represents a strategically important and versatile intermediate in the field of antiviral drug discovery. Its synthesis, achievable through a logical sequence of well-established chemical transformations, provides access to a core scaffold that can be readily diversified. The amenability of the C2-chloro group to nucleophilic substitution allows for the rapid generation of extensive compound libraries. The proven broad-spectrum antiviral activity of the pyrrolo[2,3-d]pyrimidine class of compounds underscores the potential of derivatives from this intermediate to yield novel and effective therapeutic agents against a range of viral pathogens. The protocols and insights provided herein are intended to empower researchers to leverage this valuable building block in their quest for the next generation of antiviral drugs.

References

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]1]

  • Google Patents. (n.d.). CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. Retrieved from 9]

  • Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]10]

  • MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]5]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central.[2]

  • PubChem. (n.d.). 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). PubMed.[6]

  • Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. (n.d.). NIH.[11]

  • (PDF) Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). (2025). ResearchGate.[12]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). PubMed Central.[13]

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 335654-06-3. (n.d.). ChemScene.[14]

  • Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. (2019). PubMed.[7]

  • (PDF) A 7-Deazaadenosylaziridine Cofactor for Sequence-Specific Labeling of DNA by the DNA Cytosine-C5 Methyltransferase M.HhaI. (2025). ResearchGate.[15]

  • Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin. (n.d.). PubMed.[16]

  • This compound | 1638772-13-0. (n.d.). ChemScene.[8]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). NIH.[3]

  • C5 methylation confers accessibility, stability and selectivity to picrotoxinin. (2023). PubMed Central.[17]

  • Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 1352396-67. (n.d.). J&K Scientific.[18]

  • DNA (Cytosine-C5) Methyltransferase Inhibition by Oligodeoxyribonucleotides Containing 2-(1H)-Pyrimidinone (Zebularine Aglycon) at the Enzymatic Target Site. (n.d.). PubMed Central.[19]

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis. (2024). ChemicalBook.[4]

  • 2-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). BLDpharm.[20]

Sources

Designing Next-Generation Anticancer Agents from the 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of the Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine, a deaza-isostere of adenine, represents a privileged scaffold in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors.[1] Its structural resemblance to the ATP purine core allows it to effectively compete for the ATP-binding site of a wide range of protein kinases, enzymes that are frequently dysregulated in various cancers.[1] The strategic derivatization of this core structure has led to the development of several FDA-approved drugs and numerous clinical candidates for treating malignancies and inflammatory diseases.

This application note provides a comprehensive guide for researchers on the design, synthesis, and evaluation of novel anticancer agents starting from the versatile building block, 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine . We will delve into the rationale behind derivatization strategies, provide detailed experimental protocols for key synthetic transformations and biological assays, and offer insights into establishing a robust structure-activity relationship (SAR) to guide lead optimization. The 7-methyl group on the starting scaffold conveniently protects the pyrrole nitrogen, simplifying synthetic routes and allowing for focused modifications at other key positions.

Strategic Derivatization of the this compound Scaffold

The primary sites for modification on the this compound core are the C2-chloro position and the C6 position of the pyrrole ring. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse range of substituents.

Typical Synthetic Transformations:
  • Nucleophilic Aromatic Substitution (SNAr) at C2: The electron-withdrawing nature of the pyrimidine ring activates the C2-chloro group for displacement by various nucleophiles. This is a common and efficient method for introducing amino, alkoxy, and thioether moieties.

  • Palladium-Catalyzed Cross-Coupling Reactions at C2: Suzuki, Stille, and Buchwald-Hartwig couplings are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of aryl, heteroaryl, and a wider variety of amino groups.

The following diagram illustrates the key reactive sites on the starting scaffold.

Caption: Key modification sites on the this compound scaffold.

Experimental Protocols: Synthesis and Biological Evaluation

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 2-amino substituted derivative and its subsequent evaluation for anticancer activity.

Protocol 1: Synthesis of 2-(Arylamino)-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

This protocol describes a general procedure for the nucleophilic aromatic substitution of the C2-chloro group with an aniline derivative.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired substituted aniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and XPhos (0.1 eq).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the reaction mixture by bubbling argon through the solvent for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target protein kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Synthesized pyrrolo[2,3-d]pyrimidine derivatives

  • Recombinant protein kinase of interest (e.g., CDK9, FAK)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Assay Plate Setup: Add a small volume (e.g., 100 nL) of each compound dilution to the wells of a 384-well plate. Include wells for a positive control (a known inhibitor for the target kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the kinase assay buffer.

    • Prepare an ATP solution in the kinase assay buffer.

    • Add the kinase/substrate solution to all wells.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase (typically 30-60 minutes).

  • Detection: Add the luminescence-based detection reagent (e.g., Kinase-Glo® reagent) to each well to stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Measurement: After a brief incubation in the dark, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Caption: A typical workflow for an in vitro kinase inhibition assay.

Protocol 3: Cell Viability (MTT) Assay

This protocol details a colorimetric assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[2][3][4]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • Synthesized pyrrolo[2,3-d]pyrimidine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipettes

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Structure-Activity Relationship (SAR) and Lead Optimization

A systematic SAR study is crucial for optimizing the potency and selectivity of the initial hits. The data generated from the kinase inhibition and cell viability assays should be compiled into a table to facilitate the analysis of how different substituents at the C2 position affect the biological activity.

Table 1: Hypothetical SAR Data for 2-Substituted-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDR Group at C2Kinase X IC₅₀ (nM)MDA-MB-231 IC₅₀ (µM)
Start-1 -Cl>10,000>50
Ex-1 -NH-(4-methoxyphenyl)55012.5
Ex-2 -NH-(3-chlorophenyl)1202.8
Ex-3 -NH-(4-pyridyl)851.5
Ex-4 -O-(4-chlorophenyl)1,20025.1
Ex-5 -(4-fluorophenyl) (Suzuki)3008.7

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel anticancer agents, particularly kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization at the C2 position provide a rich chemical space for exploration. By following the detailed protocols for synthesis and biological evaluation outlined in this application note, and by conducting systematic SAR studies, researchers can efficiently identify and optimize potent and selective anticancer drug candidates. Future work should focus on exploring a wider range of substituents at the C2 position, investigating modifications at other positions of the scaffold, and conducting in-depth mechanistic studies and in vivo efficacy evaluations for the most promising lead compounds.

References

  • Bioassays for anticancer activities. Methods Mol Biol. 2011;731:245-255. doi:10.1007/978-1-61779-080-5_23
  • Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays. BenchChem. Accessed January 19, 2026.
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors. BenchChem. Accessed January 19, 2026.
  • Guideline for anticancer assays in cells. Future Postharvest and Food. 2024;2(4):e12039. doi:10.1002/fpf2.12039
  • Riss TL, Moravec RA, Niles AL, et al. Cell Viability Assays. In: Assay Guidance Manual.
  • MTT Cell Proliferation Assay.
  • Al-Ostoot FH, Al-Ghorbani M, Al-mahbashi HM, et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel). 2023;16(9):1310. Published 2023 Sep 19. doi:10.3390/ph16091310
  • Bok J, D'Amico M, Andreoli M, et al. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Med Chem Lett. 2022;13(11):1733-1739. Published 2022 Oct 6. doi:10.1021/acsmedchemlett.2c00408
  • Cheng C-H, Chen C-H, Lin Y-C, et al. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Med Chem. 2019;11(9):959-974. doi:10.4155/fmc-2018-0564
  • Wang J, Wang Y, Li Y, et al. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. J Enzyme Inhib Med Chem. 2023;38(1):2169282. doi:10.1080/14756366.2023.2169282
  • Al-Zoubi, H., Al-Sbou, Y. Z., Al-Momani, E., Khasawneh, M. A., Al-Smadi, M., & Mubarak, M. S. (2023).
  • Zhang T, Sheng H, Li Y, et al. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. Eur J Med Chem. 2019;183:111716. doi:10.1016/j.ejmech.2019.111716
  • Wang, J., Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, H., ... & Zhang, Y. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl) amino)-pyrrolo [2, 3-d] pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169282.
  • 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. MySkinRecipes. Accessed January 19, 2026.
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. 2022;27(4):1257. Published 2022 Feb 12. doi:10.3390/molecules27041257

  • A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New J. Chem., 2018,42, 13133-13138.
  • EP1913000A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google P
  • Wang, Y., Zhang, Y., Li, Y., Wang, J., Zhang, H., Wang, Y., ... & Zhang, Y. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo [2, 3-d] pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. Journal of Medicinal Chemistry.
  • Shaik, S. P., Neogi, P., Chakravarty, D., Kumar, D., Singh, S., Yogeeswari, P., & Sriram, D. (2020). Pyrrolo [2, 3-d] pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European journal of medicinal chemistry, 206, 112691.
  • Manetti, F., Brullo, C., Magnani, M., & Schenone, S. (2017). Pyrrolo [2, 3-d] Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(27), 3009–3041.
  • Wang, T., Zhang, Z., & Gao, D. (2013). Pyrrolo [3, 2-d] pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International journal of molecular sciences, 14(7), 13576–13601.
  • Liu, Y., Zhang, Y., & Zhang, J. (2023). The Inhibitory Mechanism of 7H-Pyrrolo [2, 3-d] pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 799.

Sources

Application Note: High-Throughput Screening Assays for Novel 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its resemblance to adenine, the core component of adenosine triphosphate (ATP).[1] This structural mimicry makes it an ideal framework for designing potent inhibitors of kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] Several pyrrolo[2,3-d]pyrimidine-based drugs, such as tofacitinib and baricitinib, have already gained FDA approval, validating the potential of this chemical class.[3]

The specific derivative, 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, serves as a versatile starting point for the synthesis of a diverse library of compounds.[4][5] The chloro substituent at the 2-position provides a reactive handle for introducing various functionalities, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] Derivatives of the broader pyrrolo[2,3-d]pyrimidine class have shown inhibitory activity against a range of kinases, including RET, FAK, Axl, and cyclin-dependent kinases (CDKs), all of which are implicated in cancer progression.[3][6][7][8][9]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[10][11] This application note provides detailed protocols and technical insights for the development and implementation of robust HTS assays tailored for the discovery of novel kinase inhibitors based on the this compound scaffold. We will explore both biochemical and cell-based assay formats, emphasizing the scientific rationale behind each approach and providing a framework for reliable and reproducible screening campaigns.

I. Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are fundamental for primary screening as they directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.[2][12] These assays are typically performed in a cell-free system, which simplifies data interpretation by eliminating complexities such as cell permeability and off-target effects within a cellular context.[12][13]

A. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET is a powerful, homogeneous assay technology that combines the principles of FRET with time-resolved fluorescence detection to minimize background interference.[14][15][16] It is a widely adopted platform for HTS due to its high sensitivity, robustness, and amenability to automation.[17][18]

Principle of the Assay:

The assay measures the phosphorylation of a biotinylated substrate by the kinase of interest. A lanthanide-labeled antibody (donor) specific for the phosphorylated substrate and a streptavidin-linked acceptor fluorophore are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, resulting in a specific fluorescence signal.[18] The intensity of the TR-FRET signal is directly proportional to the level of substrate phosphorylation.

Experimental Workflow: TR-FRET Kinase Assay

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Test Compounds plate Dispense Test Compounds and Controls into 384-well Plate reagents->plate add_kinase Add Kinase and Biotinylated Substrate plate->add_kinase add_atp Initiate Reaction by Adding ATP add_kinase->add_atp incubate_reaction Incubate at Room Temperature add_atp->incubate_reaction add_detection Stop Reaction and Add TR-FRET Detection Reagents (Eu-Antibody & SA-Acceptor) incubate_reaction->add_detection incubate_detection Incubate to Allow Binding add_detection->incubate_detection read_plate Read Plate on a TR-FRET Compatible Plate Reader incubate_detection->read_plate

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Detailed Protocol: TR-FRET Assay for a Tyrosine Kinase (e.g., RET)

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The optimal buffer composition may vary depending on the specific kinase.

    • Kinase: Dilute the purified recombinant kinase to a working concentration (e.g., 2X the final concentration) in the assay buffer. The optimal kinase concentration should be determined empirically to ensure a linear reaction rate and an adequate signal window.

    • Substrate: Prepare a 2X working solution of the biotinylated peptide substrate in the assay buffer.

    • ATP: Prepare a 2X working solution of ATP in the assay buffer. It is crucial to use an ATP concentration at or near the Michaelis-Menten constant (Km) for the specific kinase to enable the detection of both competitive and non-competitive inhibitors.[19]

    • Test Compounds: Serially dilute the this compound derivatives in 100% DMSO. Further dilute these stocks into the assay buffer to achieve the desired final concentrations with a consistent final DMSO concentration (typically ≤1%).

  • Assay Procedure (384-well Plate Format):

    • Dispense 2.5 µL of the diluted test compounds or controls (e.g., DMSO for negative control, a known inhibitor for positive control) into the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to all wells.

    • Add 2.5 µL of the 2X biotinylated substrate solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for pre-incubation of the kinase with the inhibitors.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to remain within the linear range of the reaction.

    • Stop the reaction by adding 5 µL of the TR-FRET detection mix containing the Europium-labeled anti-phospho-antibody and the streptavidin-acceptor, prepared in a suitable detection buffer (often containing EDTA to chelate Mg²⁺ and halt the kinase activity).

    • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.[17]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Parameter Typical Value/Range Rationale
Plate Format 384-well, low-volumeReduces reagent consumption and allows for higher throughput.[20]
Final Assay Volume 10-20 µLMiniaturization is key for HTS efficiency.[11]
ATP Concentration At or near KmEnsures sensitivity to ATP-competitive inhibitors.[19]
Final DMSO Concentration ≤1%High concentrations of DMSO can inhibit enzyme activity.[2]
Positive Control Known inhibitor (e.g., Pexidartinib for CSF1R)Validates assay performance and provides a reference for potency.[21]
Z'-factor > 0.5A statistical measure of assay quality, indicating a good separation between positive and negative controls.[22][23]
B. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another bead-based, no-wash immunoassay technology that is highly suitable for HTS.[24] It offers high sensitivity and a broad dynamic range, and is particularly robust against matrix effects from biological samples.[25]

Principle of the Assay:

The principle is similar to TR-FRET but relies on a different energy transfer mechanism. Upon excitation, a photosensitizer in the Donor bead converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity (due to a binding event), the singlet oxygen triggers a chemiluminescent reaction within the Acceptor bead, which in turn activates a fluorophore that emits light at a specific wavelength.[26][27] The amount of light emitted is proportional to the level of biomolecular interaction.

Protocol: AlphaLISA Kinase Assay

The protocol for an AlphaLISA kinase assay is analogous to the TR-FRET protocol, with the primary difference being the detection reagents.

  • Kinase Reaction: The setup of the kinase reaction (reagent preparation, compound addition, and incubation) is essentially the same as described for the TR-FRET assay.

  • Detection Step:

    • The reaction is stopped, and a mixture of AlphaLISA Acceptor beads (e.g., conjugated to an anti-phospho-antibody) and Streptavidin-coated Donor beads is added.

    • The plate is incubated in the dark to allow for bead binding. Alpha Donor beads are light-sensitive.[24]

    • The plate is read on an AlphaLISA-compatible plate reader.

Parameter Key Consideration Reference
Bead Concentration Must be optimized for each new assay.[25]
Incubation with Beads Typically 60 minutes in the dark.[24]
Plate Reader Requires a specific instrument capable of excitation at 680 nm and emission detection around 615 nm.[24]

II. Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical assays are excellent for primary screening, they do not provide information on a compound's ability to enter cells, its stability in the cellular environment, or its effects on a kinase within its native signaling pathway.[12][28] Cell-based assays are therefore a critical next step to validate hits from primary screens.

A. Luciferase Reporter Gene Assay for Kinase Signaling Pathways

Luciferase reporter assays are a powerful tool for monitoring the activity of specific signal transduction pathways in living cells.[28][29] They are highly sensitive, have a wide dynamic range, and are readily adaptable to HTS formats.[22][23]

Principle of the Assay:

This assay utilizes a genetically engineered cell line that expresses the luciferase enzyme under the control of a promoter containing response elements for a transcription factor downstream of the kinase of interest.[28] For example, to screen for inhibitors of a kinase in the NF-κB pathway, cells would be engineered with a reporter construct where luciferase expression is driven by an NF-κB response element. Inhibition of an upstream kinase would lead to decreased NF-κB activity and a subsequent reduction in luciferase expression and light output.

Experimental Workflow: Luciferase Reporter Assay

Luciferase_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Luminescence Reading seed_cells Seed Reporter Cell Line in 384-well Plates incubate_cells Incubate Overnight to Allow Attachment seed_cells->incubate_cells add_compounds Treat Cells with Test Compounds incubate_cells->add_compounds add_stimulant Add Pathway Stimulant (e.g., Cytokine) add_compounds->add_stimulant incubate_treatment Incubate for a Defined Period (e.g., 6 hours) add_stimulant->incubate_treatment lyse_cells Lyse Cells and Add Luciferase Substrate incubate_treatment->lyse_cells read_luminescence Measure Luminescence on a Plate Reader lyse_cells->read_luminescence

Caption: General workflow for a luciferase reporter gene assay.

Detailed Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Seeding:

    • Culture a stable cell line (e.g., HEK293) containing an NF-κB-driven luciferase reporter construct in appropriate growth medium.

    • On the day before the assay, seed the cells into white, opaque 384-well plates at a density that will result in a sub-confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the growth medium from the cell plates and add the compound dilutions.

    • Incubate for 1 hour to allow for compound uptake.

    • Add a stimulant to activate the NF-κB pathway (e.g., TNF-α).

    • Incubate for an additional 5-6 hours. This incubation time should be optimized to capture the peak of luciferase expression.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well. This reagent typically contains the luciferase substrate (luciferin) and cell lysis agents.

    • Incubate for 10-20 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to controls (unstimulated cells and stimulated cells treated with DMSO).

    • Plot the normalized data against the compound concentration to determine IC₅₀ values.

    • It is advisable to run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to ensure that the observed decrease in luciferase signal is not due to cell death.

III. Assay Validation and Quality Control

Rigorous assay validation is essential to ensure the reliability and reproducibility of HTS data.[30][31] The validation process should assess the assay's performance in terms of signal window, variability, and robustness over time.[31][32]

Key Validation Parameters:

  • Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the high control to the mean signal of the low control. A higher S/B ratio is generally desirable.

  • Coefficient of Variation (%CV): A measure of the data's variability, calculated as (Standard Deviation / Mean) * 100. For HTS, a %CV of less than 20% is generally acceptable.[32]

  • Z'-factor: A statistical parameter that reflects both the signal dynamic range and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[22][23]

The validation should be performed over multiple days to assess inter-day variability and ensure the assay is robust.[31]

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold is a fertile ground for the discovery of novel kinase inhibitors. The successful identification of potent and selective drug candidates from a library of this compound derivatives hinges on the implementation of well-designed and rigorously validated HTS assays. This application note provides a comprehensive guide to establishing both biochemical and cell-based screening platforms. By combining the direct target engagement data from TR-FRET or AlphaLISA assays with the physiologically relevant insights from luciferase reporter assays, researchers can build a robust screening cascade to efficiently identify and advance promising new therapeutic agents.

References

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  • Wang, L., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Bioorganic & Medicinal Chemistry Letters, 51, 128365. [Link]

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Sources

Application Notes and Protocols for Cell-Based Assays of Compounds Synthesized from 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically relevant therapeutic agents.[1] Its structural resemblance to adenosine allows it to effectively compete for the ATP-binding sites of a wide range of protein kinases.[2][3] Consequently, derivatives of this scaffold have been extensively investigated as inhibitors of various kinases implicated in oncogenesis, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK).[4][5][6]

The compound 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate for the synthesis of a new generation of potential kinase inhibitors.[7] The strategic placement of the chloro group allows for further chemical modifications, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse functionalities and modulate the compound's biological activity and selectivity.[4][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based characterization of novel compounds derived from this scaffold. It outlines a tiered, logical workflow, from initial cytotoxicity screening to detailed mechanistic and target-based assays, ensuring a thorough evaluation of their therapeutic potential as anti-cancer agents.

I. Primary Screening: Assessing General Cytotoxicity

The initial step in evaluating any new compound library is to determine the cytotoxic potential against a panel of relevant cancer cell lines. This provides essential information on the compounds' general efficacy and helps determine the appropriate concentration range for subsequent mechanistic studies. The MTT assay is a robust and widely used colorimetric method for this purpose.[9]

Protocol 1: MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HT-29 [colon])

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Compound IDCell LineIncubation Time (h)IC50 (µM)
Cmpd-A01MCF-7725.2
Cmpd-A01A549728.9
Cmpd-A01HT-297212.5
DoxorubicinMCF-7720.8

II. Mechanistic Assays: Unraveling the Mode of Action

Once the cytotoxic compounds are identified, the next step is to investigate their mechanism of action. This typically involves assessing their effects on fundamental cellular processes such as the cell cycle and apoptosis.

A. Cell Cycle Analysis

Many kinase inhibitors exert their anti-cancer effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation.[10] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.[11][12]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA.[11] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]

Materials:

  • Cells and culture reagents

  • Test compounds

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest both adherent and floating cells, and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Treatment% G0/G1% S% G2/M
Vehicle Control65.220.514.3
Cmpd-A01 (IC50)50.115.334.6
Cmpd-A01 (2x IC50)35.810.254.0
B. Apoptosis Assays

Induction of apoptosis, or programmed cell death, is another key mechanism of action for many anti-cancer drugs.[14] Annexin V/PI staining is a widely used flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Protocol 3: Apoptosis Detection with Annexin V/PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide is used as a marker for late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.[15]

Materials:

  • Cells and culture reagents

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound as described for the cell cycle analysis.

    • Harvest all cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • The cell populations are distinguished as follows:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Treatment% Viable% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.12.52.4
Cmpd-A01 (IC50)60.325.813.9
Cmpd-A01 (2x IC50)30.745.124.2

III. Target-Oriented Assays: Identifying the Molecular Target

Given that the pyrrolo[2,3-d]pyrimidine scaffold is a known kinase inhibitor, it is crucial to investigate the effect of novel derivatives on specific kinase activities and their downstream signaling pathways.

A. Cell-Based Kinase Activity Assays

Cell-based kinase assays provide a more physiologically relevant assessment of a compound's inhibitory activity compared to biochemical assays, as they account for factors such as cell permeability and off-target effects.[17] One common approach is to measure the phosphorylation of a specific substrate of the target kinase within the cell.

Protocol 4: In-Cell Western Assay for Kinase Substrate Phosphorylation

Principle: This assay quantifies the levels of a specific phosphorylated protein within cells grown in a microplate format. Cells are treated with the compound, fixed, and then simultaneously incubated with two primary antibodies: one that recognizes the phosphorylated form of the target protein and another that recognizes the total protein. These are then detected with spectrally distinct secondary antibodies, allowing for the normalization of the phospho-protein signal to the total protein signal.

Materials:

  • Cells expressing the target kinase and substrate

  • Test compounds

  • 96-well plates

  • Fixing and permeabilization buffers

  • Primary antibodies (phospho-specific and total protein)

  • Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Seeding and Treatment:

    • Seed and treat cells with the test compound as previously described.

    • Include a known inhibitor of the target kinase as a positive control.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking and Antibody Incubation:

    • Block the wells with a suitable blocking buffer for 1.5 hours.

    • Incubate with a cocktail of the phospho-specific and total protein primary antibodies overnight at 4°C.

    • Wash the wells and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the wells and acquire images using an infrared imaging system.

    • Quantify the fluorescence intensity for both channels.

    • Calculate the ratio of the phospho-protein signal to the total protein signal for each well.

B. Downstream Signaling Pathway Analysis

Kinase signaling cascades often culminate in the activation of transcription factors that regulate gene expression. The NF-κB pathway is a critical signaling pathway involved in inflammation, immunity, and cancer, and is regulated by several kinases.[18][19] A luciferase reporter assay can be used to assess the effect of a compound on the activity of this pathway.[20]

Protocol 5: NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a reporter vector containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements.[20] When the NF-κB pathway is activated, transcription of the luciferase gene is induced, leading to an increase in light emission upon the addition of the luciferase substrate.

Materials:

  • Cells

  • NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Test compounds

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the cells with the NF-κB luciferase reporter vector and the control vector using a suitable transfection reagent.

    • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Compound Treatment and Pathway Activation:

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α).

  • Luciferase Assay:

    • After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the fold induction of NF-κB activity relative to the unstimulated control.

IV. Visualizing Experimental Workflows and Pathways

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Elucidation cluster_tier3 Tier 3: Target Validation start Synthesized Compound Library cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis pathway_assay Downstream Pathway Reporter Assay (e.g., NF-κB) cell_cycle->pathway_assay kinase_assay In-Cell Kinase Assay apoptosis->kinase_assay end_point Lead Compound Identification kinase_assay->end_point pathway_assay->end_point

G

V. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial cell-based characterization of novel compounds derived from the this compound scaffold. By following this tiered approach, researchers can efficiently identify promising lead candidates, elucidate their mechanisms of action, and gain insights into their molecular targets.

Further studies should focus on more detailed target validation, including biochemical kinase profiling to assess selectivity, and in vivo studies in relevant animal models to evaluate efficacy and safety. The ultimate goal is to leverage the versatility of the pyrrolo[2,3-d]pyrimidine scaffold to develop novel, potent, and selective kinase inhibitors for cancer therapy.

References

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  • PubMed. (2021, November 1). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Retrieved from [Link]

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  • PubMed Central. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Retrieved from [Link]

  • ACS Publications. (n.d.). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • PubMed. (2019, December 1). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • YouTube. (2023, January 17). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic intermediate. Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The successful and high-yielding synthesis of halogenated derivatives like the target compound is a crucial step in the development of novel drugs.[3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize conditions, and achieve consistent, high-yield results.

Synthetic Overview: The Chlorination Pathway

The most common and direct route to this compound involves the chlorination of its corresponding pyrimidinone precursor, 5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one. This transformation is typically accomplished using phosphorus oxychloride (POCl₃), often with a high boiling point solvent or neat.

Synthetic_Pathway Precursor 5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one Product This compound Precursor->Product Chlorination Reagent POCl₃ (Phosphorus Oxychloride) Heat (Δ) Reagent->Precursor

Caption: General synthetic route for this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the chlorination step in a question-and-answer format.

Question 1: My reaction shows low or no conversion. TLC analysis indicates only the starting pyrimidinone is present even after prolonged heating in POCl₃.

Answer: This issue typically points to insufficient reactivity, which can stem from several factors:

  • Insufficient Temperature: The chlorination of heterocyclic ketones with POCl₃ is often a high-energy process. Ensure your reaction is reaching the required temperature. Reactions performed neat in POCl₃ should be refluxed (boiling point ≈ 105 °C). If using a high-boiling solvent, ensure the temperature is appropriate (typically >100 °C).

  • Purity of Starting Material: The precursor, 5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2(1H)-one, must be thoroughly dried. The presence of water will consume POCl₃, converting it to phosphoric acid and HCl, thereby quenching the active chlorinating species. Dry your starting material under high vacuum for several hours before use.

  • Activation of POCl₃: The reaction can be accelerated by the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, N,N-diisopropylethylamine (DIPEA), or pyridine.[4] These bases can form a more reactive Vilsmeier-type intermediate with POCl₃, which enhances the rate of O-phosphorylation of the pyrimidinone—the key initial step in the mechanism.[5]

Recommended Solutions:

  • Increase the reaction temperature to a vigorous reflux if using neat POCl₃.

  • Azeotropically dry the starting material with toluene before the reaction.

  • Add a catalytic amount (0.1-0.2 equivalents) of N,N-dimethylaniline to the reaction mixture.

Question 2: The reaction appears complete by TLC during the reaction, but after aqueous workup, I primarily isolate the starting material. Where did my product go?

Answer: This is a classic sign of product hydrolysis. The 2-chloro-7H-pyrrolo[2,3-d]pyrimidine core is an electron-deficient system, making the C2-Cl bond susceptible to nucleophilic attack by water, especially under acidic conditions generated during workup.[4] The quenching of excess POCl₃ with water is highly exothermic and produces significant amounts of HCl and phosphoric acid, creating a harsh environment that rapidly hydrolyzes the product back to the more stable pyrimidinone.

Workflow for Preventing Product Hydrolysis:

Workup_Workflow cluster_0 Reaction Completion cluster_1 Critical Workup Steps rc Reaction Mixture (Product + excess POCl₃) step1 Step 1: Remove Excess POCl₃ Distill under reduced pressure. This is the most critical step to prevent a violent, acidic quench. rc->step1 step2 Step 2: Careful Quenching Add cooled reaction mixture SLOWLY to a vigorously stirred slurry of ice and a weak base (e.g., NaHCO₃). step1->step2 step3 Step 3: Extraction Extract immediately with an organic solvent (e.g., Ethyl Acetate, DCM). Do not let the aqueous layer sit. step2->step3 step4 Step 4: Washing & Drying Wash organic layer with brine, dry over Na₂SO₄, and concentrate immediately. step3->step4

Sources

Technical Support Center: Purification of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine and its analogues. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a critical core in medicinal chemistry, famously known as 7-deazapurine, and serves as a foundational structure for numerous kinase inhibitors.[1][2][3] Its purification, however, presents unique challenges that can impact yield, purity, and the overall success of a synthetic campaign.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple step-by-step instructions to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Troubleshooting Guide (Q&A Format)

This section addresses the most frequently encountered purification challenges.

Issue 1: My crude product is an intractable oil or gum that won't solidify.

  • Question: I've removed the solvent under reduced pressure, but my 2-chloro-pyrrolo[2,3-d]pyrimidine derivative is a sticky oil instead of a solid. How can I purify this?

  • Answer: This is a common issue, often caused by residual solvents, reaction byproducts, or the intrinsic properties of the molecule's substituents.

    • Immediate Action (Solvent Removal): First, ensure all high-boiling solvents (like DMF or DMSO) are thoroughly removed. This can be achieved by co-evaporation: add a lower-boiling solvent like toluene or dichloromethane (DCM), and re-concentrate under vacuum. Repeat this 2-3 times.

    • Primary Purification Method: Direct purification by silica gel column chromatography is the most effective method for oils or complex mixtures.[2][4] The stationary phase will separate your target compound from both polar and non-polar impurities.

    • Scientist's Note: The pyrrolo[2,3-d]pyrimidine core is moderately polar. The choice of a mobile phase (eluent) is critical. A gradient elution, starting with a non-polar solvent (like hexanes or petroleum ether) and gradually increasing the polarity by adding ethyl acetate or acetone, is typically successful.[5][6]

Issue 2: After column chromatography, my fractions are still impure or show multiple spots on TLC.

  • Question: I ran a column, but my TLC analysis shows that the desired product is co-eluting with an impurity. What went wrong?

  • Answer: Co-elution occurs when the polarity of the desired compound and an impurity are too similar for the chosen solvent system to resolve.

    • Diagnosis: Before running the column, did you find a solvent system that gave a clear separation and a target Rf value between 0.2 and 0.4 on the TLC plate? If the spots are too close (ΔRf < 0.1), separation on the column will be very difficult.

    • Solution 1 (Optimize Mobile Phase): Re-develop your mobile phase. Try adding a different solvent to the mixture. For example, if a hexane/ethyl acetate system is failing, switching to a dichloromethane/acetone[6] or a dichloromethane/methanol system might alter the selectivity and improve separation.

    • Solution 2 (Check for Acidity): The nitrogen atoms in the pyrrolopyrimidine ring can interact with acidic sites on standard silica gel, causing streaking or tailing on the TLC and poor separation on the column. If you observe this, try adding a small amount of triethylamine (~0.1-1%) to your mobile phase to neutralize the silica.

    • Solution 3 (Consider Reverse-Phase): If the compound is sufficiently polar or if normal-phase chromatography consistently fails, consider reverse-phase chromatography using a C18 silica gel column. The mobile phase is typically a mixture of water (often with 0.1% formic acid or TFA) and an organic solvent like methanol or acetonitrile.[1]

Issue 3: My yield is very low after recrystallization.

  • Question: I attempted to purify my solid product by recrystallization, but I recovered very little material. Where did my compound go?

  • Answer: Low recovery is usually due to one of two factors: choosing a suboptimal solvent or using an excessive amount of it.

    • Causality: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. If the compound is too soluble at room temperature, it will remain in the mother liquor even after cooling.

    • Troubleshooting Steps:

      • Recover Product from Mother Liquor: Do not discard the filtrate (mother liquor). Concentrate it and attempt to recover the remaining product by column chromatography.

      • Solvent System Screening: Before attempting a large-scale recrystallization, test solubility in small vials with various solvents. Good candidates often include toluene, ethanol/water mixtures, or ethyl acetate.[7]

      • Minimize Solvent Usage: During the recrystallization, add the hot solvent portion-wise, just until the solid fully dissolves. Using a large excess of solvent is a very common cause of low recovery.

      • Ensure Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Crash-cooling can trap impurities and lead to smaller, less pure crystals.

Section 2: Core Purification Protocols

These protocols provide a detailed, validated starting point for your experiments.

Protocol 2.1: Silica Gel Column Chromatography

This is the most versatile technique for purifying pyrrolo[2,3-d]pyrimidine derivatives, especially for removing closely related impurities.[2][5][6]

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents (e.g., Hexanes/Petroleum Ether, Ethyl Acetate, Dichloromethane, Acetone, Methanol)

  • Triethylamine (optional)

  • TLC plates, chamber, and UV lamp

  • Collection tubes/flasks

Step-by-Step Methodology:

  • Mobile Phase Selection:

    • Using TLC, identify a solvent system that provides good separation of your target compound from impurities.

    • Aim for an Rf value of ~0.3 for your target compound. A lower Rf provides better separation but requires more solvent.

    • Scientist's Note: A good starting point for many pyrrolo[2,3-d]pyrimidine derivatives is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%).[5][6]

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a separate beaker, make a slurry of silica gel in your initial, least polar mobile phase.[4]

    • Pour the slurry into the column. Use gentle air pressure or tapping to pack the gel bed evenly, avoiding air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, ensuring the silica bed is never allowed to run dry.

    • Begin collecting fractions. Monitor the elution process by periodically taking small spots from the column outflow for TLC analysis.

    • Scientist's Note: If you are running a gradient, increase the polarity of the mobile phase slowly after all non-polar impurities have eluted. This ensures that compounds with similar polarities are well-separated.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain only your pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Table 1: Example Solvent Systems for Pyrrolo[2,3-d]pyrimidine Derivatives
Derivative TypeMobile Phase (Eluent)Source
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehydePetroleum Ether / Ethyl Acetate (3:1)[5]
(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanolPetroleum Ether / Ethyl Acetate (2:1)[5]
N-methyl-N-((6-((pyridin-2-ylmethyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineAcetone / Dichloromethane (1:1)[6]
3-Chloro-2-(4-chlorophenyl)-1-methyl-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-oneNot specified, but residue purified by chromatography on a silica gel column[2]
Protocol 2.2: Recrystallization

Ideal for purifying solid compounds that are thermally stable and have moderate to high initial purity (>85%).

Materials:

  • Crude solid product

  • Candidate recrystallization solvents (e.g., Toluene, Ethanol, Water, Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~20 mg of your crude solid. Add a candidate solvent dropwise at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the mixture. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to highly polar, colored impurities, you can add a small amount of activated charcoal and hot filter the solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period.

    • Scientist's Note: Slow cooling is paramount for forming large, pure crystals. Rapid cooling (crashing) traps impurities within the crystal lattice.

  • Isolation: Once the solution has reached room temperature and crystal formation has ceased, cool the flask further in an ice bath for 15-30 minutes to maximize precipitation.

  • Filtration and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under vacuum.

Section 3: Visualization of Workflows

To aid in decision-making, the following diagrams outline logical pathways for purification and troubleshooting.

Purification Strategy Decision Tree

purification_strategy start Crude Product Mixture is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 2.2) is_solid->recrystallize Yes column Perform Silica Gel Column Chromatography (Protocol 2.1) is_solid->column No (Oil/Gum) is_pure_recryst Is purity >95%? recrystallize->is_pure_recryst is_pure_column Is purity >95%? column->is_pure_column is_pure_recryst->column No final_product Pure Product (Characterize) is_pure_recryst->final_product Yes is_pure_column->final_product Yes consider_hplc Consider Preparative HPLC or re-optimization is_pure_column->consider_hplc No

Caption: A decision tree for selecting the primary purification method.

Troubleshooting Column Chromatography

column_troubleshooting start Poor Separation in Column check_tlc Did TLC show good separation (ΔRf > 0.1)? start->check_tlc streaking Is there streaking/tailing on TLC? check_tlc->streaking Yes redevelop Re-develop mobile phase. Try different solvent classes (e.g., DCM/MeOH). check_tlc->redevelop No add_base Compound may be basic. Add 0.1-1% Triethylamine to mobile phase. streaking->add_base Yes overloaded Was column overloaded? (>1:20 sample:silica ratio) streaking->overloaded No success Re-attempt Column redevelop->success add_base->success rerun Re-run with less sample or a larger column. overloaded->rerun Yes overloaded->success No, problem is elsewhere rerun->success

Caption: A workflow for diagnosing common column chromatography issues.

Section 4: FAQs - Purity Assessment

Q1: How do I confirm the purity of my final compound?

  • A1: A combination of techniques is essential. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity assessment, often providing a purity percentage (e.g., 99.7%).[6][8] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is crucial for structural confirmation and can reveal the presence of impurities with distinct proton signals.[2][5] Mass Spectrometry (MS) confirms that the compound has the correct molecular weight.[5][9]

Q2: My NMR looks clean, but HPLC shows a small impurity. Is this acceptable?

  • A2: It depends on the intended use. For an intermediate in a multi-step synthesis, >95% purity is often sufficient. For a final compound intended for biological assays or as a drug development candidate, purity should be as high as possible, typically >98% or >99%. The impurity seen on HPLC might be a structurally similar isomer or a byproduct that is not easily visible in the NMR spectrum.

Q3: Can preparative HPLC be used for primary purification?

  • A3: Yes, but it is typically reserved for final purification steps or for very difficult separations that are intractable by column chromatography. It is more expensive and time-consuming than standard column chromatography and is not always suitable for large-scale work.[10]

References

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. (n.d.). Google Patents.
  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. (n.d.). ACS Publications. Retrieved from [Link]

  • Performing Column Chromatography. (2021, May 21). YouTube. Retrieved from [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

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Technical Support Center: Overcoming Poor Solubility of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine and its analogs. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] However, like many heterocyclic compounds rich in aromatic character, derivatives of this scaffold often exhibit poor aqueous solubility, posing significant challenges during biological screening, formulation, and in vivo studies.[2][3]

This guide is designed to provide you with practical, step-by-step troubleshooting advice and answers to frequently asked questions to help you overcome the solubility hurdles associated with this compound. By understanding the underlying physicochemical principles and employing systematic solubilization strategies, you can ensure the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of this compound class is multifactorial, stemming from its molecular structure. The fused aromatic ring system of the pyrrolo[2,3-d]pyrimidine core is largely hydrophobic. While the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, the overall lipophilicity of the molecule often dominates its interaction with water. Furthermore, the strong intermolecular forces in the crystal lattice of the solid compound require a significant amount of energy to be overcome by the solvation process, further limiting its solubility in aqueous media.

Q2: What is a good starting solvent for dissolving my compound for in vitro assays?

A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is the most commonly used solvent for poorly soluble compounds in biological research.[4][5] DMSO is a powerful, aprotic, and water-miscible solvent capable of dissolving a wide range of polar and non-polar molecules.[6] It is generally well-tolerated by many cell-based assays at low final concentrations (typically <0.5% v/v). However, it's crucial to determine the tolerance of your specific assay to DMSO, as it can have biological effects at higher concentrations.

Q3: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in the assay buffer. Here are a few strategies to address this:

  • Lower the final concentration: If your experimental design allows, reducing the final concentration of the compound in the assay may be the simplest solution.

  • Use a co-solvent system: Adding a small percentage of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of your compound.[7][8][9]

  • pH adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly enhance its solubility.[10][]

  • Employ solubilizing excipients: For more challenging compounds, the use of surfactants or cyclodextrins can help to keep the compound in solution.[12][13]

Q4: Can I heat the solution to improve the solubility of my compound?

A4: Gentle heating can be used to increase the rate of dissolution. However, it's important to be cautious as it may not increase the thermodynamic solubility at room temperature. A solution prepared by heating may become supersaturated upon cooling and precipitate over time. Additionally, prolonged exposure to high temperatures can lead to the degradation of your compound. If you do use heat, ensure you cool the solution to the experimental temperature and check for any precipitation before use.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When faced with a poorly soluble compound, a systematic approach is key to finding an effective and reproducible solubilization strategy. The following guide provides a workflow for troubleshooting and optimizing the solubility of this compound compounds.

Workflow for Solubility Optimization

Solubility_Workflow A Start: Poorly Soluble Compound B Prepare 10 mM Stock in 100% DMSO A->B C Dilute to Final Concentration in Aqueous Buffer B->C D Precipitation Observed? C->D G Proceed with Experiment D->G No H Troubleshooting Path D->H Yes E Yes F No I Step 1: Solvent Screening & Co-solvent System H->I J Step 2: pH Adjustment I->J K Step 3: Formulation Strategies J->K L Solubility Achieved? K->L L->G Yes O Re-evaluate Compound/Assay or Consult Formulation Specialist L->O No M Yes N No

Caption: A decision-making workflow for troubleshooting poor solubility.

Step 1: Solvent Screening and Co-solvent Systems

If DMSO alone is not sufficient, or if your system is sensitive to DMSO, other organic solvents can be tested. The goal is to find a solvent that is miscible with your aqueous buffer and can maintain the solubility of your compound upon dilution.

Experimental Protocol: Co-solvent Screening

  • Prepare high-concentration stock solutions of your compound (e.g., 10-50 mM) in a panel of neat organic solvents.

  • Add a small aliquot of each stock solution to your aqueous buffer to achieve the desired final concentration.

  • Visually inspect for precipitation immediately and after a set period (e.g., 1-2 hours) at the experimental temperature.

  • Quantify the solubility if necessary using techniques like HPLC or UV-Vis spectroscopy.

Table 1: Properties of Common Co-solvents for Biological Assays

Co-solventPolarity (Dielectric Constant)Notes
Dimethyl Sulfoxide (DMSO)47.2Excellent solubilizing power for a wide range of compounds.[6] Can have biological effects at higher concentrations.
Ethanol24.6Generally well-tolerated in many biological systems. Less effective for highly non-polar compounds.
Propylene Glycol32.0A common excipient in pharmaceutical formulations.[8]
Polyethylene Glycol 400 (PEG 400)12.5A non-toxic and water-miscible polymer.[]
N,N-Dimethylformamide (DMF)36.7A strong solvent, but generally more toxic than DMSO. Use with caution.

Data compiled from various sources.

Step 2: pH Adjustment

The pyrrolo[2,3-d]pyrimidine core contains nitrogen atoms that can be protonated at acidic pH. This ionization can dramatically increase the aqueous solubility of the molecule.

Causality: For a weakly basic compound, decreasing the pH below its pKa will lead to the formation of a more soluble cationic salt.[14][15]

Experimental Protocol: pH-Dependent Solubility

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add an excess amount of your solid compound to each buffer.

  • Equilibrate the samples by shaking or stirring for a sufficient time (e.g., 24 hours) to reach saturation.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, LC-MS).

ph_solubility A Low pH (e.g., pH < pKa) B Protonation of Pyrimidine Nitrogens A->B C Formation of Cationic Salt B->C D Increased Aqueous Solubility C->D E High pH (e.g., pH > pKa) F Neutral (Uncharged) Form Dominates E->F G Lower Aqueous Solubility F->G

Caption: Relationship between pH and solubility for a weakly basic compound.

Step 3: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary. These are often employed in later stages of drug development but can be adapted for research purposes.

  • Solid Dispersions: The compound is dispersed in a solid matrix, often a water-soluble polymer. This can be achieved by methods like spray drying or hot-melt extrusion.[12][13] The resulting amorphous form of the compound has a higher apparent solubility than its crystalline counterpart.

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils or lipids can be an effective strategy, particularly for in vivo studies.[2][12] Self-emulsifying drug delivery systems (SEDDS) are lipid-based formulations that form fine emulsions upon contact with aqueous media.[12][13]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of the drug within their cavity while presenting a hydrophilic exterior to the aqueous environment.[13][16]

Conclusion

Overcoming the poor solubility of this compound compounds requires a logical and systematic approach. By starting with simple and common techniques like the use of DMSO and progressing to more complex strategies such as co-solvent systems and pH adjustment, researchers can often find a suitable method to achieve the desired concentration for their experiments. For highly insoluble compounds, advanced formulation techniques may be necessary. It is always recommended to verify that the chosen solubilization method does not interfere with the experimental assay.

This guide provides a framework for troubleshooting solubility issues. However, the optimal solution will always be compound and system-specific. Careful observation, systematic experimentation, and an understanding of the underlying physicochemical principles are the keys to success.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Frank, K. J., & Rosenblatt, K. M. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 12(12), 1145. [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Current Drug Therapy, 6(4), 299-311. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2023). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Cosolvent. (n.d.). A-Z Chemistry Dictionary. [Link]

  • Wasvary, J. (2023). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Techniques used to Enhance Drug Solubility. (2023). Pharmaguddu. [Link]

  • Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? (2024). ResearchGate. [Link]

  • Coenye, T., et al. (2021). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Journal of Microbiological Methods, 187, 106263. [Link]

  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? (2024). ResearchGate. [Link]

  • 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (2002). The Journal of Physical Chemistry B, 106(39), 10155-10162. [Link]

  • DMSO biochemistry. (2022). YouTube. [Link]

  • Co-solvent: Significance and symbolism. (2025). ScienceDirect. [Link]

  • solubility enhancement -by pH change & complexation. (2015). SlideShare. [Link]

  • pH and solubility. (n.d.). Khan Academy. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 1(4), 1-10. [Link]

  • Tactics to Improve Solubility. (2021). In Royal Society of Chemistry eBooks. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences, 13(3), 059-070. [Link]

  • Gangjee, A., et al. (2012). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 29(11), 3033-3046. [Link]

  • Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. (2012). Pharmaceutical Research, 29(11), 3033-46. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). Molecules, 30(14), 3169. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2018). European Journal of Medicinal Chemistry, 157, 113-127. [Link]

  • Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. (2020). Molecules, 25(23), 5764. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of catalyst loading in reactions involving 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful and reproducible outcomes in your synthetic endeavors. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, and mastering its derivatization is key to advancing novel therapeutics.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

A1: Low or no conversion in palladium-catalyzed cross-coupling reactions is a common issue that can often be resolved by systematically evaluating several key parameters.[4][5]

  • Catalyst Activity: The single most critical factor is the activity of your palladium catalyst. Ensure you are using a high-quality, air-stable precatalyst. Older catalysts or those improperly stored can lead to diminished activity. For challenging couplings, consider using modern, well-defined precatalysts that readily form the active Pd(0) species.[4][6]

  • Ligand Selection: The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich and sterically hindered substrates like substituted pyrrolo[2,3-d]pyrimidines, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred.[7][8]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[5][9] Thoroughly degas your solvents and reagents.

  • Reagent Purity: Impurities in your starting materials, solvents, or base can act as catalyst poisons.[8] Always use high-purity, anhydrous solvents and reagents.

Q2: I'm observing significant formation of side products, such as homocoupling of my coupling partner or hydrodehalogenation of the starting material. How can I minimize these?

A2: The formation of side products is a clear indication that the desired catalytic cycle is being intercepted by competing pathways.

  • Homocoupling: This is particularly prevalent in Suzuki and Sonogashira reactions.[4][6] In Sonogashira couplings, this is often due to the copper co-catalyst promoting Glaser coupling.[6][10] Switching to a copper-free protocol can be highly effective.[6][7] For Suzuki reactions, homocoupling of the boronic acid can be minimized by using a slight excess of the boronic acid, but avoiding large excesses.[9]

  • Hydrodehalogenation: The replacement of the chlorine atom with hydrogen is another common side reaction. This can be promoted by certain catalyst systems and reaction conditions.[4] Optimizing the catalyst loading and reaction temperature can often mitigate this issue.

Q3: What is a good starting point for catalyst loading, and how low can I realistically go?

A3: For initial screening of a new reaction, a catalyst loading of 1-5 mol% is a common starting point.[8] Once a reaction is shown to be viable, the catalyst loading can be systematically lowered. In many optimized industrial processes, catalyst loadings can be reduced to well below 1 mol%, and in some cases, to parts-per-million (ppm) levels.[11][12] However, the optimal loading is highly dependent on the specific substrates, ligand, and reaction conditions. For challenging aryl chlorides, a slightly higher initial loading may be necessary to achieve good conversion.[8][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent Reaction Yields

Possible Causes & Solutions:

  • Variable Catalyst Activity:

    • Solution: Use a fresh batch of catalyst or a more robust precatalyst. Consider pre-activation of the catalyst in a separate step.

  • Moisture or Oxygen Contamination:

    • Solution: Employ rigorous inert atmosphere techniques. Use freshly dried and degassed solvents. Ensure all glassware is oven-dried.

  • Incomplete Dissolution of Reagents:

    • Solution: Screen different solvents to ensure all components are fully dissolved at the reaction temperature.

Issue 2: Reaction Stalls Before Completion

Possible Causes & Solutions:

  • Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction.

    • Solution: A more robust ligand may be required to stabilize the catalyst. Alternatively, a slow addition of the catalyst over the course of the reaction can sometimes be beneficial.

  • Product Inhibition: The product of the reaction may be coordinating to the palladium center and inhibiting further catalytic turnover.

    • Solution: Try running the reaction at a more dilute concentration.

Experimental Protocols

General Protocol for a Small-Scale Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium precatalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Heating and Stirring: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

ParameterTypical RangeConsiderations
Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for less reactive substrates.
Ligand:Palladium Ratio 1:1 to 2:1Dependent on the type of ligand and precatalyst used.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, DMF, THFSolvent polarity and aprotic/protic nature are critical.
Temperature 60 - 120 °CHigher temperatures can sometimes lead to catalyst decomposition.

Visualizations

Reaction_Optimization_Workflow Troubleshooting Workflow for Low Yield start Low or No Product Yield check_reagents Verify Reagent Purity and Integrity start->check_reagents check_reagents->start Impure Reagents check_inert Ensure Strict Inert Atmosphere check_reagents->check_inert Reagents OK check_inert->start Oxygen/Moisture Contamination check_catalyst Evaluate Catalyst and Ligand check_inert->check_catalyst Atmosphere OK check_catalyst->start Inactive Catalyst/Wrong Ligand optimize_conditions Systematically Optimize Conditions (Temperature, Solvent, Base) check_catalyst->optimize_conditions Catalyst System OK optimize_conditions->start Suboptimal Conditions success Successful Reaction optimize_conditions->success

Caption: A flowchart for troubleshooting low-yield reactions.

Catalytic_Cycle Simplified Catalytic Cycle for Cross-Coupling Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)(Ar)X) Pd0->OxAdd Ar-X Transmetal Transmetalation (L-Pd(II)(Ar)(Ar')) OxAdd->Transmetal Ar'-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: A simplified palladium cross-coupling catalytic cycle.

References

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Royal Society of Chemistry. Available at: [Link]

  • Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof. Google Patents.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link]

  • Optimization of reaction parameters for Buchwald-Hartwig amination reaction. ResearchGate. Available at: [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ChemRxiv. Available at: [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. Available at: [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. Available at: [Link]

  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed. Available at: [Link]

Sources

Technical Support Center: Stabilizing 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine During Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate decomposition and maximize the success of your reactions. Our approach is grounded in established chemical principles and field-proven laboratory practices.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability and handling of this compound.

Q1: What is the primary cause of decomposition for this compound during a reaction?

A1: The most prevalent decomposition pathway is hydrolysis of the C2-chloro group to form the corresponding 2-hydroxy-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (a pyrrolopyrimidinone). This is particularly problematic during aqueous workups or in the presence of moisture, and can be catalyzed by both acidic and basic conditions.[1]

Q2: How should I properly store this compound?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[2] An inert atmosphere (argon or nitrogen) is highly recommended to displace moisture and air. For extended storage, refrigeration (2-8°C) is advisable.[2][3]

Q3: My reaction mixture is turning dark or forming tar-like substances. What is likely happening?

A3: The formation of dark, insoluble materials often indicates thermal decomposition.[4] Pyrrolo[2,3-d]pyrimidine scaffolds can be sensitive to high temperatures, leading to complex degradation pathways beyond simple hydrolysis. It is crucial to maintain careful temperature control throughout your reaction.

Q4: Can this compound undergo dehalogenation?

A4: Yes, reductive dehalogenation is a potential side reaction, particularly in the presence of reducing agents, certain metal catalysts (like palladium in the presence of a hydrogen source), or under electrochemical conditions.[5] This would result in the formation of 5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.

Q5: Are there any solvents I should avoid?

A5: Protic solvents, especially water and alcohols, can act as nucleophiles and lead to solvolysis, replacing the chloro group. While often used in reactions, their presence should be carefully controlled, especially at elevated temperatures. Reactions in aprotic solvents under anhydrous conditions are generally preferred to minimize this risk.

II. Troubleshooting Guide: Diagnosing and Solving Decomposition

This section provides a structured approach to identifying and resolving decomposition issues during your experiments.

Issue 1: Low Yield with Suspected Hydrolysis
  • Symptoms:

    • TLC or LC-MS analysis shows a new, more polar spot/peak.

    • The mass of the major byproduct corresponds to the replacement of -Cl with -OH (+17 amu).

    • Starting material is consumed, but the desired product is not the major component.

  • Root Causes & Solutions:

Root CauseScientific ExplanationRecommended Solution
Moisture in Reaction The C2-Cl bond is electrophilic and susceptible to nucleophilic attack by water.Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents and reagents. Perform the reaction under a positive pressure of an inert gas (see Protocol 1).[4]
Aqueous Workup Quenching the reaction with water or aqueous solutions exposes the product to conditions ripe for hydrolysis, which can be accelerated by acidic or basic residues.Before aqueous workup, remove volatile acidic/basic reagents under reduced pressure. Quench the reaction mixture by adding it slowly to ice-cold, saturated sodium bicarbonate or a buffered solution to maintain a neutral pH. Extract the product quickly into an organic solvent.
Acidic/Basic Conditions Both acid and base can catalyze the hydrolysis of the C2-Cl bond.[1]If your reaction requires acidic or basic conditions, use the minimum necessary amount and maintain the lowest possible temperature. Consider using non-nucleophilic bases if applicable.
Issue 2: Unidentified Byproducts and/or Dehalogenation
  • Symptoms:

    • Multiple unexpected spots on TLC.

    • Mass spectrometry reveals a peak corresponding to the loss of chlorine (-35 amu).

    • Complex NMR spectrum with unidentifiable peaks.

  • Root Causes & Solutions:

Root CauseScientific ExplanationRecommended Solution
Reductive Dehalogenation Trace metals, or certain reagents can facilitate the reductive cleavage of the C-Cl bond.If using a palladium catalyst, ensure no unintended hydrogen source is present. Consider pre-treating reagents to remove trace metal impurities.
Nucleophilic Attack by Reagents/Solvent Amines, alkoxides, or other nucleophiles present in the reaction can compete with your desired reaction and displace the chloride.[6]Protect reactive functional groups on your nucleophile if they are not the intended site of reaction. Choose a less nucleophilic solvent if solvolysis is suspected.
Photodecomposition UV or visible light can sometimes promote radical reactions, including dehalogenation of chloro-N-heterocycles.[2]Protect your reaction from light by wrapping the flask in aluminum foil.

III. Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere

This protocol details the use of a Schlenk line for maintaining an anhydrous and oxygen-free reaction environment.[3][7]

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware (reaction flask, condenser, addition funnel, etc.) in an oven at >120°C for at least 4 hours.

    • Assemble the glassware while still hot and immediately place it under vacuum on a Schlenk line.

    • Alternate between vacuum and backfilling with a dry inert gas (argon or nitrogen) at least three times to ensure the removal of air and adsorbed moisture. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition:

    • Add solid reagents under a positive flow of inert gas. Briefly remove the stopper and add the solid quickly, then immediately reseal the flask.

    • Add liquid reagents via a gas-tight syringe through a rubber septum. Flush the syringe with inert gas before drawing up the liquid.

  • Solvent Addition:

    • Use anhydrous solvents that have been appropriately dried and degassed.

    • Transfer solvents to the reaction flask via cannula or a gas-tight syringe.

  • Running the Reaction:

    • Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to a bubbler filled with mineral oil.

Diagram of an Inert Atmosphere Setup (Schlenk Line)

G cluster_manifold Schlenk Line Manifold cluster_reaction Reaction Setup Inert Gas Inert Gas Manifold Dual Manifold Inert Gas->Manifold To Gas Line Vacuum Vacuum Vacuum->Manifold To Vacuum Line Flask Reaction Flask Manifold->Flask Vacuum/Inert Gas via Sidearm Condenser Condenser Flask->Condenser Bubbler Oil Bubbler Condenser->Bubbler Positive Pressure

Caption: A typical Schlenk line setup for inert atmosphere reactions.

Protocol 2: Analytical Monitoring for Decomposition

A general guide for using TLC and HPLC-MS to monitor your reaction for the appearance of decomposition products.

  • Thin-Layer Chromatography (TLC):

    • Sample Prep: Carefully withdraw a small aliquot from the reaction mixture using a syringe and quench it in a vial containing a small amount of a suitable solvent.

    • Eluent System: Use a solvent system that provides good separation between your starting material and the expected product (e.g., ethyl acetate/hexanes).

    • Analysis: The primary hydrolysis product, 2-hydroxy-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, will be significantly more polar than the starting material and will have a much lower Rf value. Look for new spots appearing at or near the baseline.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Method: Develop a gradient HPLC method that can resolve the starting material, product, and potential byproducts. A typical method might use a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% formic acid.

    • Detection:

      • Monitor the UV chromatogram for new peaks.

      • Use the mass spectrometer to identify the mass of the components in each peak.

      • Decomposition Signatures:

        • Hydrolysis: Look for a peak with a mass corresponding to [M-Cl+OH+H]⁺.

        • Dehalogenation: Look for a peak with a mass corresponding to [M-Cl+H]⁺.

Logical Flow for Troubleshooting Decomposition

G start Low Yield or Impure Product check_sm Is Starting Material Consumed? start->check_sm analyze_byproducts Analyze Byproducts by LC-MS check_sm->analyze_byproducts Yes sm_present Incomplete Reaction check_sm->sm_present No mass_plus_17 Mass = [M-Cl+OH]? analyze_byproducts->mass_plus_17 mass_minus_35 Mass = [M-Cl]? mass_plus_17->mass_minus_35 No hydrolysis Primary Issue: Hydrolysis mass_plus_17->hydrolysis Yes dehalogenation Primary Issue: Dehalogenation mass_minus_35->dehalogenation Yes other Other Decomposition Pathway mass_minus_35->other No

Caption: Troubleshooting workflow for identifying decomposition pathways.

IV. References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Zaragoza, F., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Latham, J., & Branden, S. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. National Institutes of Health. [Link]

  • Wawzonek, S., & Nordstrom, J. D. (1961). The Ultraviolet Light-Catalyzed Decomposition of N-Chlorodi-n-butylamine. The Journal of Organic Chemistry. [Link]

  • Scott, J. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]

  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bak, A., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. National Institutes of Health. [Link]

  • Toste, F. D., et al. (2018). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Central Science. [Link]

  • Costa, M. R. M., et al. (2001). Thermal decomposition of some chemotherapic substances. Scielo. [Link]

  • van Gennip, A. H., et al. (2001). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. [Link]

  • Zhu, L., et al. (2006). Characterization of clinafloxacin photodegradation products by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Larsson, A., et al. (2020). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. MDPI. [Link]

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Technical Support Center: Amination of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during the synthesis of 2-amino-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, providing in-depth, field-proven insights and actionable troubleshooting strategies. Our goal is to empower you to overcome experimental hurdles and achieve your synthetic objectives efficiently and reliably.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

We have structured this guide in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Section 1: General Troubleshooting - Low Conversion or No Reaction

Question 1: I am not observing any product formation in my amination reaction. What are the primary factors to investigate?

Answer: A complete lack of reactivity in the amination of this compound typically points to fundamental issues with the reaction setup or the choice of methodology. The two most common approaches for this transformation are Palladium-catalyzed Buchwald-Hartwig cross-coupling and Nucleophilic Aromatic Substitution (SNAr). The initial troubleshooting steps will depend on which method you are employing.

For All Methods:

  • Reagent Quality: Ensure the purity and integrity of your starting materials. The 2-chloro-pyrrolopyrimidine starting material should be pure, and the amine should be free of contaminants. Solvents must be anhydrous, especially for Pd-catalyzed reactions.

  • Inert Atmosphere: For oxygen-sensitive reactions like the Buchwald-Hartwig amination, it is crucial to maintain a strictly inert atmosphere (Argon or Nitrogen). This can be achieved by thoroughly degassing the solvent and using Schlenk techniques.

Method-Specific Considerations:

  • Buchwald-Hartwig: This reaction is highly dependent on the catalytic cycle. A failure here often indicates an issue with the catalyst, ligand, or base. The amination of heteroaryl chlorides can be particularly challenging and may require specific, bulky phosphine ligands to achieve good yields.[1]

  • SNAr: The success of an SNAr reaction is governed by the electronic properties of the substrate and the nucleophilicity of the amine. The pyrrolo[2,3-d]pyrimidine ring is electron-deficient, which facilitates this reaction.[2] However, a very weak amine nucleophile may require forcing conditions (high temperature).

Below is a decision-making workflow to guide your initial troubleshooting:

G start No Product Formation reagent_check Verify Purity and Integrity of All Reagents start->reagent_check method Which Amination Method? reagent_check->method buchwald Buchwald-Hartwig method->buchwald Pd-catalyzed snar S N Ar method->snar Thermal/Acid-catalyzed buchwald_troubleshoot Proceed to Buchwald-Hartwig Troubleshooting (Section 2) buchwald->buchwald_troubleshoot snar_troubleshoot Proceed to S N Ar Troubleshooting (Section 3) snar->snar_troubleshoot

Caption: Initial troubleshooting workflow for no product formation.

Section 2: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success with heteroaromatic chlorides is highly dependent on the careful selection of reaction components.[3]

Question 2: My Buchwald-Hartwig reaction has stalled at low conversion. How can I optimize the reaction conditions?

Answer: Low conversion in a Buchwald-Hartwig reaction with this compound suggests that the catalytic cycle is inefficient. The key parameters to optimize are the palladium source, the ligand, the base, and the solvent.

Catalyst and Ligand Selection:

The choice of ligand is critical for the amination of aryl chlorides.[1] Bulky, electron-rich phosphine ligands are generally preferred as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources that form the active Pd(0) catalyst in situ.
Ligand Type Biaryl phosphines (e.g., XPhos, SPhos), Josiphos-type ligands, or N-heterocyclic carbenes (NHCs).[4][5]These ligands provide the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle with challenging chloro-heterocycles.[6][7]
Pd:Ligand Ratio 1:2 to 1:4A higher ligand ratio can stabilize the palladium catalyst and prevent the formation of inactive species.

Base and Solvent System:

The base plays a crucial role in the deprotonation of the amine and the regeneration of the catalyst.[8][9][10][11] The choice of base is often linked to the solvent.

ParameterRecommendationRationale
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required. NaOt-Bu is a common choice, but for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, particularly with functionalized anilines.[5]
Solvent Toluene, Dioxane, THFThese aprotic solvents are standard for Buchwald-Hartwig reactions. The choice can influence reaction rates and solubility.
Temperature 80-110 °CHigher temperatures are often necessary to drive the reaction to completion, but should be optimized to avoid decomposition.[1]

Troubleshooting Protocol: Catalyst and Ligand Screening

If you are experiencing low yields, a systematic screening of different ligands is a highly effective strategy.

  • Setup: Prepare an array of small-scale reactions (e.g., in a 24-well plate or parallel synthesizer).

  • Constants: Keep the palladium source, base, solvent, temperature, and concentrations of your 2-chloro-pyrrolopyrimidine and amine constant.

  • Variables: In each reaction, use a different phosphine ligand (e.g., XPhos, SPhos, RuPhos, JohnPhos).

  • Analysis: Monitor the reactions by LC-MS at set time points (e.g., 2h, 6h, 24h) to determine the optimal ligand for your specific substrate combination.

G start Low Conversion in Buchwald-Hartwig catalyst_check Is the Catalyst/Ligand System Optimal? start->catalyst_check ligand_screen Perform Ligand Screening (XPhos, SPhos, etc.) catalyst_check->ligand_screen No base_solvent_check Is the Base/Solvent Combination Correct? catalyst_check->base_solvent_check Yes ligand_screen->base_solvent_check base_optimization Screen Bases (NaOt-Bu, K3PO4, Cs2CO3) base_solvent_check->base_optimization No temp_check Is the Temperature Sufficient? base_solvent_check->temp_check Yes base_optimization->temp_check temp_optimization Optimize Temperature (80-120 °C) temp_check->temp_optimization No success Improved Conversion temp_check->success Yes temp_optimization->success

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr offers a palladium-free alternative for the amination of electron-deficient heterocycles like this compound.

Question 3: My SNAr reaction is giving me a significant amount of a side product, which I suspect is the hydrolyzed starting material. How can I prevent this?

Answer: The formation of 4-hydroxy-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a common side reaction in SNAr aminations, especially when using protic solvents (water, alcohols) or when acidic conditions are employed.[12]

Understanding the Side Reaction:

When a protic solvent is used, it can compete with your amine as a nucleophile, leading to solvolysis (hydrolysis if water, or alcoholysis if an alcohol). This is particularly prevalent under acidic conditions, which can protonate the pyrimidine ring, further activating it towards nucleophilic attack.[13][14]

Strategies to Minimize Solvolysis:

  • Solvent Choice: If solvolysis is a major issue, switching to an aprotic polar solvent such as DMF, DMSO, or NMP can eliminate the competing nucleophile.

  • Control of Acidity: If you are using an acid catalyst (e.g., HCl) to promote the reaction, use only a catalytic amount (e.g., 0.1 equivalents).[12] This can provide sufficient activation without excessively protonating the amine nucleophile or promoting solvolysis.

  • Base Addition: In thermal, non-acidic SNAr, a non-nucleophilic base like diisopropylethylamine (DIPEA) or K₂CO₃ can be added to scavenge the HCl generated during the reaction, preventing auto-catalysis of the hydrolysis side reaction.[12]

  • Temperature Optimization: Use the lowest temperature that allows for a reasonable reaction rate. Higher temperatures will accelerate both the desired amination and the undesired solvolysis.

Experimental Protocol: Minimizing Hydrolysis in SNAr

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired amine (1.2-1.5 eq.) in anhydrous DMF.

  • Addition of Base: Add K₂CO₃ (2.0-3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture with stirring to 100-120 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

G start Hydrolysis Side Product in S N Ar solvent_check Are you using a protic solvent (water, alcohol)? start->solvent_check switch_solvent Switch to Aprotic Solvent (DMF, DMSO) solvent_check->switch_solvent Yes acid_check Are you using excess acid catalyst? solvent_check->acid_check No success Minimized Side Product switch_solvent->success reduce_acid Reduce Acid to Catalytic Amount (0.1 eq) acid_check->reduce_acid Yes base_check Is a base being used to scavenge HCl? acid_check->base_check No reduce_acid->success add_base Add Non-nucleophilic Base (DIPEA, K2CO3) base_check->add_base No base_check->success Yes add_base->success

Caption: Decision tree for minimizing hydrolysis in SNAr reactions.

Question 4: I am observing a second product that appears to be N-arylated on the pyrrole ring. How can I improve the selectivity for C-2 amination?

Answer: While the C-2 position is generally more electrophilic, the nitrogen at the 7-position of the pyrrole ring can also act as a nucleophile, particularly under basic conditions, leading to undesired N7-arylation.

Strategies to Improve C-2 Selectivity:

  • Protecting Groups: The most robust solution is to protect the N7-position of the pyrrole ring with a suitable protecting group (e.g., tosyl (Ts), or 2-(trimethylsilyl)ethoxymethyl (SEM)). This completely blocks the N7-position from reacting. The protecting group can be removed in a subsequent step.

  • Reaction Conditions: In some cases, careful selection of the base and solvent can favor C-2 amination. For instance, using a bulky base might sterically hinder attack at the N7-position. This approach requires careful optimization.

General Protocol for N7-Protection (Tosyl Group)

  • Protection: Dissolve this compound in an appropriate solvent (e.g., DMF). Add a base such as sodium hydride (NaH) at 0 °C, followed by tosyl chloride (TsCl). Allow the reaction to warm to room temperature and stir until completion.

  • Amination: Purify the N7-tosylated product and subject it to your optimized amination conditions (either Buchwald-Hartwig or SNAr).

  • Deprotection: After successful amination, the tosyl group can be removed under standard conditions, such as with a strong base (e.g., NaOH) or a reducing agent.

References

  • Dorel, R., & van der Heijden, P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Hama, T., & Hartwig, J. F. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]

  • Hama, T., & Hartwig, J. F. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Hama, T., & Hartwig, J. F. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Hama, T., & Hartwig, J. F. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health. [Link]

  • Zhang, H., et al. (2022). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]

  • Zhang, H., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Research With Rutgers. [Link]

  • Larhed, M., et al. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH. [Link]

  • Abdu, K. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). ResearchGate. [Link]

  • AstraZeneca. (2016). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. [Link]

  • Buchwald, S. L., & Mauger, C. (2010). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC - PubMed Central. [Link]

  • Nolan, S. P., & Organ, M. G. (2019). Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Abdu, K. (2017). (PDF) Synthesis of 2-Amino-5-(3-Chloropr. Amanote Research. [Link]

  • Buchwald, S. L., & Surry, D. S. (2010). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • Leadbeater, N. E., & Williams, V. A. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ResearchGate. [Link]

  • Larhed, M., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important heterocyclic compound. Our aim is to combine established chemical principles with practical, field-tested insights to ensure your success in the laboratory and during scale-up.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its successful and scalable synthesis is crucial for advancing drug discovery programs. This guide outlines a robust two-step synthetic sequence and addresses potential challenges that may arise during its implementation.

Synthetic Workflow Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Step 1: Cyclization - Synthesis of the precursor, 5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one, via the condensation of 6-amino-1,3-dimethyluracil with a suitable C2-synthon, such as chloroacetaldehyde.

  • Step 2: Chlorination - Conversion of the pyrimidinone to the final 2-chloro derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 6-Amino-1,3-dimethyluracil C 5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one A->C Condensation & Cyclization B Chloroacetaldehyde B->C E This compound C->E Chlorination D Phosphorus Oxychloride (POCl₃) D->E

Caption: Overall synthetic workflow for this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is the most common starting material for the synthesis of the 5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one precursor?

A1: The most widely used starting material is 6-amino-1,3-dimethyluracil.[1][2][3] This commercially available compound provides the pyrimidine core with the desired N-methylation pattern.

Q2: What are the key considerations when performing the chlorination step with phosphorus oxychloride (POCl₃)?

A2: The chlorination of the pyrimidinone precursor with POCl₃ is a critical step that requires careful control.[4][5][6] Key considerations include:

  • Moisture Control: POCl₃ reacts violently with water, so all glassware and reagents must be thoroughly dried.[7]

  • Temperature Management: The reaction can be exothermic. Gradual heating and careful monitoring of the internal temperature are crucial, especially during scale-up.[8]

  • Stoichiometry: While an excess of POCl₃ is often used to drive the reaction to completion, large excesses can complicate the work-up and increase waste.

  • Work-up Procedure: The quenching of excess POCl₃ must be performed cautiously by slowly adding the reaction mixture to ice or a cold aqueous base solution to manage the exothermic hydrolysis.[6][9]

Q3: How can I monitor the progress of each reaction step?

A3: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for monitoring reaction progress. For TLC, a mobile phase of ethyl acetate/hexanes or dichloromethane/methanol can typically provide good separation of starting materials, intermediates, and products. HPLC offers a more quantitative assessment of reaction conversion and purity.[8]

Q4: What are the typical purification methods for the final product?

A4: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. For higher purity, column chromatography on silica gel may be necessary.[10]

Part 2: Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and scale.

Step 1: Synthesis of 5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one

This procedure details the cyclization of 6-amino-1,3-dimethyluracil with chloroacetaldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Molar Equivalents
6-Amino-1,3-dimethyluracil155.1510.0 g1.0
Chloroacetaldehyde (50 wt% in H₂O)78.5011.1 mL1.1
Sodium Acetate82.037.9 g1.5
Ethanol46.07150 mL-
Water18.0250 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-amino-1,3-dimethyluracil (10.0 g), sodium acetate (7.9 g), ethanol (150 mL), and water (50 mL).

  • Stir the mixture at room temperature to obtain a suspension.

  • Slowly add chloroacetaldehyde solution (11.1 mL) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Cool the concentrated mixture in an ice bath for 1-2 hours to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and then with a small amount of cold ethanol (20 mL).

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Step 2: Synthesis of this compound

This protocol describes the chlorination of the pyrimidinone precursor using phosphorus oxychloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Molar Equivalents
5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one163.1810.0 g1.0
Phosphorus Oxychloride (POCl₃)153.3327 mL5.0
N,N-Dimethylaniline121.187.4 mL1.0

Procedure:

  • In a dry 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (10.0 g).

  • Under a nitrogen atmosphere, add phosphorus oxychloride (27 mL) to the flask.

  • Slowly add N,N-dimethylaniline (7.4 mL) to the mixture. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching process is highly exothermic and will release HCl gas.

  • Neutralize the acidic aqueous solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Part 3: Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.

Troubleshooting Step 1: Cyclization

Problem 1: Low yield of 5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.

Possible Cause Underlying Mechanism & Explanation Proposed Solution
Incomplete Reaction The condensation and subsequent intramolecular cyclization may be slow.Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed. Ensure the reaction mixture is maintained at a consistent reflux temperature.
Side Product Formation Chloroacetaldehyde can self-polymerize under basic conditions or react with the product.Add the chloroacetaldehyde solution slowly to the reaction mixture to maintain a low instantaneous concentration. Ensure the pH does not become excessively basic.
Product Loss During Work-up The product has some solubility in the ethanol/water mixture, leading to losses during filtration.Concentrate the reaction mixture to a smaller volume before cooling to increase the precipitate yield. Ensure the washing steps are performed with ice-cold solvents.

Problem 2: Presence of impurities in the isolated precursor.

Possible Cause Underlying Mechanism & Explanation Proposed Solution
Unreacted Starting Material The reaction did not go to completion.Increase the reaction time or slightly increase the molar equivalent of chloroacetaldehyde.
Polymeric Byproducts Chloroacetaldehyde can form polymeric byproducts.Purify the crude product by recrystallization from a suitable solvent like ethanol to remove polymeric impurities.
Troubleshooting Step 2: Chlorination

Problem 1: Incomplete conversion to this compound.

Possible Cause Underlying Mechanism & Explanation Proposed Solution
Insufficient Chlorinating Agent The pyrimidinone may not be fully activated by POCl₃.Increase the molar equivalents of POCl₃. The addition of a tertiary amine base like N,N-dimethylaniline can also facilitate the reaction.[11]
Low Reaction Temperature The activation energy for the chlorination is not being met.Ensure the reaction is heated to a full reflux and maintained for an adequate duration.
Presence of Moisture Water will consume the POCl₃, rendering it inactive for the desired chlorination.Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Low isolated yield of the final product after work-up.

Possible Cause Underlying Mechanism & Explanation Proposed Solution
Hydrolysis of the Product The 2-chloro group is susceptible to hydrolysis back to the pyrimidinone during the aqueous work-up, especially at elevated temperatures or non-neutral pH.Perform the quench at a low temperature (pouring onto ice). Neutralize the solution promptly but without allowing the temperature to rise significantly. Extract the product into an organic solvent as soon as possible after neutralization.[6]
Emulsion Formation During Extraction The presence of inorganic salts and polar byproducts can lead to the formation of emulsions, trapping the product.Add brine to the aqueous layer to break up emulsions. If necessary, filter the entire mixture through a pad of celite.
Product Instability The chlorinated product may have limited thermal stability.Avoid prolonged heating during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.

Problem 3: The reaction mixture turns dark or tar-like.

Possible Cause Underlying Mechanism & Explanation Proposed Solution
Decomposition at High Temperatures The starting material or product may be degrading at the reflux temperature of POCl₃.Consider running the reaction at a slightly lower temperature for a longer period. The use of a co-solvent with a lower boiling point could also be explored, though this may reduce the reaction rate.
Reaction with Byproducts The formation of acidic byproducts can catalyze decomposition pathways.The presence of a base like N,N-dimethylaniline can help to scavenge acidic byproducts and may reduce charring.

Part 4: Scale-Up Considerations

Scaling up the synthesis of this compound requires careful attention to safety and process control.

Scale_Up cluster_cyclization Step 1: Cyclization Scale-Up cluster_chlorination Step 2: Chlorination Scale-Up cluster_general General Considerations C1 Ensure efficient stirring to maintain suspension C2 Controlled addition of chloroacetaldehyde to manage exotherm C3 Monitor for uniform heating to prevent localized overheating CH1 Critical: Exothermic potential of POCl₃ quench. Use a reverse quench (add reaction mixture to ice/base) CH2 Vigorous off-gassing (HCl) during quench requires adequate ventilation and scrubber CH3 Ensure efficient heat transfer during reaction to maintain controlled reflux G1 Material handling of corrosive and toxic reagents (POCl₃) G2 Process safety analysis (e.g., calorimetry) for chlorination step G3 Waste management of phosphoric acid byproducts

Caption: Key considerations for scaling up the synthesis.

Key Scale-Up Recommendations:
  • Heat Transfer: In large reactors, surface area to volume ratio decreases. Ensure your reactor has adequate cooling capacity to manage the exotherm during the POCl₃ quench.

  • Reagent Addition: For the chlorination step, consider the subsurface addition of reagents to improve mixing and heat distribution.

  • Quenching: A "reverse quench," where the reaction mixture is slowly added to a large volume of vigorously stirred ice/base, is often safer on a larger scale than adding water to the reaction mixture.

  • Off-Gas Management: The quenching of POCl₃ generates significant amounts of HCl gas. A scrubber system is necessary to neutralize the acidic off-gas.[9]

References

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Das, B., et al. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97, 1-6.
  • Meirelles, M. A. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. Retrieved from [Link]

  • Yadav, V., et al. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 8(52), 29699-29706.
  • Reddy, B., et al. (2021). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. Organic Process Research & Development, 25(3), 554-563.
  • CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google P
  • CN104387328A - Method of preparing 2-chloropyrimidine - Google P
  • Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • WO2004021979A2 - PYRROLO[2, 3-d]PYRIMIDINE-4-YL AND PURIN-6-YL UREA COMPOUNDS - Google P
  • Zare, A., et al. (2020). Condensation of 6-amino-1,3-dimethyluracil and 4-chlorobenzaldehyde. ResearchGate. Retrieved from [Link]

  • Gangjee, A., et al. (2011). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1133-1142.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Li, W., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(8), 11531-11540.
  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • Wang, W. Y., et al. (2013). Approaches for the analysis of chlorinated lipids. Analytical Biochemistry, 443(2), 148-152.
  • Hirota, K., et al. (1997). Reactivity of Thioaldehyde: Cyclization Reaction of 6-Amino-1,3-dimethyl-5-thioformyluracil with Enamines into Pyrido[2,3-d]pyrimidine-2,4-(1H,3H)-diones. The Journal of Organic Chemistry, 62(9), 2999-3001.
  • Yusuf, M., & Jain, P. G. (2014). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7 H -pyrrolo[2,3- d ]pyrimidine ( Bis chlorinated Deazaguanine). ResearchGate. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Deoxychlorination. Retrieved from [Link]

  • Overberger, C. G., & Kogon, I. C. (1954). 2-Chloropyrimidine. Organic Syntheses, 34, 28.
  • Connolly, T. J., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2636-2645.
  • Cherry, C. M. (2018). Chromatographic Techniques in the Forensic Analysis of Designer Drugs. CRC Press.
  • González-García, M., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 28(23), 7808.
  • Neuhaus, S., et al. (2023). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. Beilstein Journal of Organic Chemistry, 19, 876-884.
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  • Wang, F., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(17), 7877-7893.

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Technical Support Center: Impurity Analysis of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the analytical characterization of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during impurity detection and analysis. The information herein is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your analytical data.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical strategy for impurity profiling of this compound.

Q1: What are the primary types of impurities I should expect to find in this compound?

A1: Impurities in Active Pharmaceutical Ingredients (APIs) like this compound can be broadly categorized into organic, inorganic, and residual solvents.[3] Organic impurities are of primary concern and typically arise from the synthetic process or degradation.[3] These can include:

  • Process-related impurities: Unreacted starting materials, intermediates, or by-products from the synthetic route.[3]

  • Degradation products: Formed due to the API's instability under specific conditions like heat, light, or humidity.[3]

A thorough understanding of the synthetic pathway is crucial for predicting potential process-related impurities. Forced degradation studies are also essential to identify likely degradation products.[4]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A multi-faceted approach is recommended. High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying organic impurities.[3] When coupled with a UV detector, HPLC provides a robust quantitative analysis. For structural elucidation and identification of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[5][6] Gas Chromatography (GC) is effective for the analysis of volatile impurities, particularly residual solvents.[3]

Q3: What are the regulatory guidelines I need to be aware of for impurity analysis?

A3: The International Council for Harmonisation (ICH) provides a comprehensive framework for impurity profiling. Key guidelines include:

  • ICH Q3A (R2): Impurities in New Drug Substances.[3][7]

  • ICH Q3B (R2): Impurities in New Drug Products.[3][7]

  • ICH Q3C: Guidelines for Residual Solvents.[3][7]

  • ICH Q3D: Guideline for Elemental Impurities.[7][8]

These guidelines establish thresholds for reporting, identification, and qualification of impurities based on toxicological data.[3][7]

Q4: Why is method validation crucial for impurity analysis?

A4: Analytical method validation provides documented evidence that a method is reliable and suitable for its intended purpose.[2] This is a regulatory requirement and ensures the accuracy, precision, and consistency of your impurity data, which is critical for patient safety and product quality.[1][2] Key validation parameters include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[4][9]

Section 2: Troubleshooting Guide for HPLC Analysis

This section provides solutions to common issues encountered during the HPLC analysis of this compound and its impurities.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Poor Peak Shape (Tailing or Fronting) 1. Column Overload2. Incompatible Mobile Phase/Sample Solvent3. Column Degradation4. Secondary Interactions1. Reduce sample concentration. Overloading the column saturates the stationary phase, leading to peak distortion.2. Ensure the sample is dissolved in the mobile phase or a weaker solvent. A stronger sample solvent can cause the analyte to spread before binding to the column.3. Replace the column. Over time, the stationary phase can degrade, leading to poor performance.4. Adjust mobile phase pH or use an ion-pairing agent. This can minimize unwanted interactions between the analyte and the stationary phase.
Inconsistent Retention Times 1. Fluctuations in Mobile Phase Composition2. Temperature Variations3. Pump Malfunction4. Column Equilibration1. Prepare fresh mobile phase and ensure proper mixing. Inconsistent solvent ratios will alter retention times.2. Use a column oven. Temperature affects viscosity and analyte solubility, impacting retention.3. Check for leaks and perform pump maintenance. A faulty pump will deliver an inconsistent flow rate.4. Ensure the column is fully equilibrated with the mobile phase before injection. Insufficient equilibration leads to drifting retention times.
Ghost Peaks 1. Contaminated Mobile Phase or System2. Carryover from Previous Injections3. Impurities in the Sample Diluent1. Use high-purity solvents and flush the system thoroughly. Contaminants can accumulate and elute as ghost peaks.2. Implement a robust needle wash protocol and inject a blank after a high-concentration sample. This minimizes carryover.3. Run a blank injection of the sample diluent. This will confirm if the diluent is the source of the ghost peaks.
Poor Resolution Between API and Impurity Peaks 1. Suboptimal Mobile Phase Composition2. Inappropriate Column Chemistry3. Incorrect Flow Rate or Temperature1. Modify the organic solvent ratio, pH, or buffer concentration. This will alter the selectivity of the separation.2. Try a column with a different stationary phase (e.g., C8, Phenyl). Different column chemistries offer different selectivities.3. Optimize the flow rate and temperature. These parameters can influence the efficiency and selectivity of the separation.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical HPLC-UV analysis.

Protocol 1: HPLC-UV Method for Impurity Profiling

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • This compound reference standard and sample

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the API)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • Identify and quantify impurities based on their retention times relative to the main peak and their peak areas.

Section 4: Visualizations

Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_Initial_Analysis Initial Analysis cluster_Isolation Isolation & Concentration cluster_Structure_Elucidation Structure Elucidation cluster_Confirmation Confirmation A HPLC-UV Analysis of API B Detect Unknown Peak(s) A->B C Preparative HPLC or Fraction Collection B->C Impurity > Identification Threshold D Isolate Impurity C->D E LC-MS Analysis D->E F NMR Spectroscopy (1H, 13C, 2D) D->F G Propose Structure E->G Provides Molecular Weight F->G Provides Structural Connectivity H Synthesize Proposed Impurity Standard G->H I Co-injection with Original Sample H->I J Confirm Identity I->J

Caption: A typical workflow for the identification and structural elucidation of an unknown impurity.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Impurity profile-API. (2024). Share VDE.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Mason, P. (2024). Do You Know Your Product's Impurity Profile? Lachman Consultants.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. AMSbiopharma.
  • Analytical method validation: A brief review. (2018). Journal of Pharmaceutical Sciences and Research.
  • The Importance of API Impurity Profiling in Drug Development. (2025).
  • Regulatory aspects of Impurity profiling. (2020).
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (2022). Scientific Reports.
  • Using Nuclear Magnetic Resonance (NMR)
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2017). Magnetic Resonance in Chemistry.

Sources

Navigating the Stability Landscape of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for designing, executing, and troubleshooting stability studies of this critical heterocyclic compound. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs) on the Stability of this compound

This section addresses common initial questions regarding the stability profile of this compound, providing a foundational understanding for more detailed experimental planning.

Q1: What is the general stability of solid this compound under standard storage conditions?

A1: Under normal storage conditions (i.e., protected from light and moisture at controlled room temperature or refrigerated), solid this compound is expected to be relatively stable. However, long-term stability should always be confirmed empirically through a comprehensive stability study.

Q2: What are the primary degradation pathways to be concerned about with this molecule?

A2: Based on the structure, which features a chloro-substituted pyrimidine ring fused to a pyrrole ring, the most probable degradation pathways include:

  • Hydrolysis: The 2-chloro group is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding 2-hydroxy derivative. This is a common degradation route for chloro-substituted heteroaromatic compounds. A related compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is known to decompose in the presence of strong acids or alkalis[1].

  • Photodegradation: Aromatic and heteroaromatic systems can be susceptible to degradation upon exposure to UV or visible light. While specific data on this molecule is scarce, studies on similar chloro-heterocyclic compounds like 2-chloropyridine have shown that photodegradation can lead to a variety of products through complex reaction pathways[2][3].

  • Oxidation: The pyrrole ring, being electron-rich, can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.

  • Thermal Degradation: While generally stable at moderate temperatures, exposure to high temperatures can lead to decomposition. The specific degradation products will depend on the conditions and the presence of other reactive species.

Q3: Are there any known incompatibilities with common excipients or solvents?

A3: While specific incompatibility studies for this compound are not widely published, potential incompatibilities can be inferred from its structure. Strongly basic or acidic excipients could promote hydrolysis of the 2-chloro group. Similarly, excipients with high water content could also facilitate hydrolytic degradation. Solvents for stability studies should be chosen carefully; protic solvents may participate in degradation reactions, especially at elevated temperatures.

Q4: What are the initial steps for developing a stability-indicating analytical method for this compound?

A4: The development of a stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, is crucial. The initial steps involve:

  • Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[4]

  • Method Development: Developing an HPLC method (e.g., reversed-phase with a C18 column) that can separate the parent compound from all generated degradation products.[5]

  • Method Validation: Validating the developed method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Troubleshooting Guide for Stability Studies

This section provides solutions to specific problems you might encounter during your stability testing experiments.

Problem 1: Rapid degradation is observed in the control sample at the initial time point.

  • Possible Cause: The compound may be unstable in the chosen solvent system, or the solvent itself may be contaminated.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents.

    • Solvent Selection: If using a protic solvent (e.g., methanol, water), consider switching to an aprotic solvent (e.g., acetonitrile) for the initial sample preparation to minimize solvolysis.

    • pH Control: If an aqueous solvent is necessary, ensure the pH is near neutral and buffered, as extremes in pH can catalyze hydrolysis.

    • Temperature: Prepare samples at a controlled, cool temperature to minimize thermal degradation during preparation.

Problem 2: Mass balance is poor in forced degradation studies (i.e., the sum of the parent compound and all degradation products is significantly less than 100%).

  • Possible Cause:

    • Some degradation products may not be eluting from the HPLC column.

    • Degradation products may not have a chromophore and are therefore not detected by the UV detector.

    • The parent compound or degradation products may have precipitated out of solution.

    • Volatile degradation products may have formed and escaped.

  • Troubleshooting Steps:

    • HPLC Method Adjustment: Modify the HPLC gradient to include a stronger solvent at the end of the run to elute any strongly retained compounds.

    • Alternative Detection: Use a mass spectrometer (LC-MS) in parallel with the UV detector to identify non-chromophoric or poorly chromophoric degradation products.[5]

    • Solubility Check: Visually inspect the stressed samples for any precipitation. If precipitation is observed, try a different solvent or a lower concentration of the compound.

    • Headspace Analysis: If volatile degradants are suspected, consider using headspace gas chromatography (GC) for analysis.

Problem 3: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic and oxidative studies, increase the concentration of the acid, base, or oxidizing agent.

    • Increase Temperature: For thermal and hydrolytic studies, increase the temperature in controlled increments.

    • Increase Exposure Time: Extend the duration of the stress testing.

    • Light Source Intensity: For photostability studies, ensure the light source provides the appropriate wavelength and intensity as specified in ICH Q1B guidelines.

Experimental Protocols and Data Presentation

Forced Degradation Experimental Protocol

The following is a general protocol for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 48 hours.

    • Prepare a sample for analysis at a final concentration of approximately 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Prepare a sample for analysis at a final concentration of approximately 0.1 mg/mL.

Data Presentation: Expected Degradation Profile

The following table summarizes the hypothetical outcomes of a forced degradation study, which should be confirmed by experimental data.

Stress ConditionReagent/ConditionExpected Degradation (%)Major Degradation Product (Hypothesized)
Acid Hydrolysis0.1 N HCl, 60°C, 24h10-15%2-Hydroxy-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Base Hydrolysis0.1 N NaOH, RT, 8h15-20%2-Hydroxy-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Oxidation3% H₂O₂, RT, 24h5-10%N-oxides or ring-opened products
Thermal (Solid)80°C, 48h<5%Minor unspecified degradants
Thermal (Solution)60°C, 48h5-10%Minor unspecified degradants
PhotolyticICH Q1B conditions10-20%Complex mixture of degradants

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting API API Procurement (this compound) MethodDev Develop Stability- Indicating Method API->MethodDev Protocol Write Stability Protocol MethodDev->Protocol ForcedDeg Forced Degradation (Acid, Base, H2O2, Heat, Light) Protocol->ForcedDeg Analysis HPLC/LC-MS Analysis of Samples ForcedDeg->Analysis StabilitySetup Set up Formal Stability Chambers StabilitySetup->Analysis DataEval Data Evaluation (Purity, Impurities, Mass Balance) Analysis->DataEval Report Final Stability Report DataEval->Report

Caption: A streamlined workflow for conducting stability studies.

Hypothesized Hydrolytic Degradation Pathway

Hydrolysis_Pathway Parent This compound Intermediate Nucleophilic Attack by H2O/OH- Parent->Intermediate Acid or Base Catalysis Product 2-Hydroxy-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Intermediate->Product Loss of Cl-

Caption: Proposed pathway for hydrolytic degradation.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis, 47(3).
  • Papadaki, M., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 55-63. [Link]

  • Velesco Pharma. (n.d.). Analytical Method Development | Drug Stability Studies. [Link]

  • Snyder, L. R., et al. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ICH. (n.d.). Quality Guidelines. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]

  • ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • Papadimitropoulos, G., et al. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives and Established Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide provides a comprehensive comparison of the biological activities of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives against a panel of well-established kinase inhibitors. By examining the available preclinical data, we aim to objectively assess the potential of this chemical scaffold in the landscape of targeted cancer therapy. This document is intended to serve as a technical resource for researchers in oncology and medicinal chemistry, offering insights into the structure-activity relationships, experimental validation, and future directions for this promising class of compounds.

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine core, a deazaisostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows for favorable interactions within the ATP-binding pocket of a wide range of kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2] Strategic modifications to this core structure have led to the development of potent and selective inhibitors targeting various kinase families, with some derivatives progressing to clinical trials and receiving regulatory approval for treating inflammatory diseases and myeloproliferative neoplasms.

This guide focuses on the this compound series of derivatives. While specific biological data for the parent compound, this compound, is not extensively available in the public domain, this guide will leverage data from closely related 2-chloro-7H-pyrrolo[2,3-d]pyrimidine analogs to provide a comparative analysis against established kinase inhibitors. The rationale for this focus lies in the potential for the 2-chloro substitution to serve as a key chemical handle for further derivatization, enabling the exploration of structure-activity relationships and the development of next-generation inhibitors.

The Competitive Landscape: Established Kinase Inhibitors

A meaningful evaluation of novel compounds necessitates a comparison against current standards of care and widely used research tools. The following table summarizes the key characteristics and reported biological activities of selected, well-established kinase inhibitors that are relevant to the potential targets of pyrrolo[2,3-d]pyrimidine derivatives.

InhibitorPrimary Kinase TargetsSelect Cancer IndicationsReported IC50 Values (Kinase Inhibition)Reported IC50 Values (Cellular Proliferation)
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RETRenal Cell Carcinoma, Gastrointestinal Stromal TumorsVEGFR2: 2 nMVaries by cell line
Sorafenib VEGFRs, PDGFRβ, RAF kinasesHepatocellular Carcinoma, Renal Cell CarcinomaBRAF: 22 nMMCF-7: 32.0 µM[3][4]
Lapatinib EGFR, HER2HER2-positive Breast CancerEGFR: 10.8 nM, HER2: 9.2 nMMCF-7: 136.6 µM[3][4]
Erlotinib EGFRNon-Small Cell Lung Cancer, Pancreatic CancerEGFR: 2 nMVaries by cell line

Biological Activity of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Data-Driven Comparison

While data for the specific this compound molecule is limited, studies on analogous compounds within the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine class have demonstrated significant biological activity.

Anticancer Activity

Recent research has highlighted the cytotoxic potential of various 7H-pyrrolo[2,3-d]pyrimidine derivatives across a range of cancer cell lines. For instance, certain halogenated (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide compounds have shown modest cytotoxic effects, with IC50 values between 29 and 59 µM against four different cancer cell lines.[1] Another study on novel pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties reported potent cytotoxic activity, with one compound exhibiting an IC50 of 0.19 µM against the PC3 prostate cancer cell line.[5] Furthermore, tricyclic pyrrolo[2,3-d]pyrimidines have demonstrated superior antitumor activity on the colon cancer HT-29 cell line, with IC50 values as low as 4.01 µM.[4]

A series of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line.[6] Two of these compounds showed notable activity with IC50 values of 51.35 µg/mL and 60.14 µg/mL.[6]

Kinase Inhibition Profile

The primary mechanism of action for many pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of protein kinases. Studies have identified several key kinase targets for this class of compounds:

  • Cyclin-Dependent Kinases (CDKs): Certain 7H-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of CDK9/CyclinT and Haspin, with the most potent compounds exhibiting IC50 values of 0.38 µM and 0.11 µM, respectively.[7] A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones were identified as highly selective CDK2 inhibitors.[8]

  • Focal Adhesion Kinase (FAK): A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were designed as FAK inhibitors, with the most potent compound showing an IC50 of 5.4 nM.[9]

  • AXL Receptor Tyrosine Kinase: Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as potent Axl inhibitors, a target implicated in tumor growth and drug resistance.[2]

  • Janus Kinases (JAKs): The pyrrolo[2,3-d]pyrimidine scaffold is a core component of inhibitors targeting Janus Kinase 3 (JAK3), which are under investigation as immunosuppressive agents.[10]

  • p21-Activated Kinase 4 (PAK4): A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against PAK4, a kinase associated with various cancers.[11]

One notable study on halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' identified a compound with significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM.[1] This multi-targeted profile is comparable to that of the well-known TKI, sunitinib.[1]

Experimental Methodologies: A Guide to Reproducible Research

To ensure the scientific integrity and reproducibility of the findings presented, this section outlines the detailed experimental protocols for key assays used to evaluate the biological activity of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the kinase of interest in kinase buffer.

    • Prepare a stock solution of the kinase substrate (e.g., a specific peptide or protein) in kinase buffer.

    • Prepare a stock solution of ATP in kinase buffer.

    • Prepare serial dilutions of the test compound and a known inhibitor (positive control) in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound dilutions, positive control, and DMSO (negative control).

    • Add the kinase to all wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate).

    • Incubate to allow for binding of the detection reagent.

    • Read the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no kinase).

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The choice of kinase, substrate, and ATP concentration should be optimized to be near the Km value for ATP to ensure sensitive detection of ATP-competitive inhibitors. The incubation time and temperature are critical for achieving a linear reaction rate.

Kinase_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, and Compounds plate Dispense Compounds and Kinase to Plate reagents->plate initiate Initiate Reaction (add Substrate/ATP) plate->initiate incubate Incubate initiate->incubate stop Stop Reaction incubate->stop detect Add Detection Reagent stop->detect read Read Plate detect->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Proliferation (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and a known cytotoxic agent (positive control) in cell culture media.

    • Remove the old media from the cell plate and add the media containing the compound dilutions.

    • Include wells with media only (negative control) and media with DMSO (vehicle control).

    • Incubate the plate for a specific period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trustworthiness of the Protocol: This protocol includes positive and negative controls to validate the assay performance. The use of a vehicle control (DMSO) accounts for any effects of the solvent on cell viability.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_proc MTT Assay cluster_data_analysis Data Analysis culture Culture and Seed Cells treat Add Compound Dilutions culture->treat incubate_treat Incubate (e.g., 72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance solubilize->read_abs calc_viability Calculate % Viability read_abs->calc_viability plot_curve Plot Dose-Response calc_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for a cellular proliferation (MTT) assay.

Signaling Pathways and a Vision for the Future

The development of novel kinase inhibitors is intrinsically linked to our understanding of the complex signaling networks that drive cancer. The pyrrolo[2,3-d]pyrimidine scaffold, with its potential to inhibit multiple kinases, offers the exciting possibility of targeting several key oncogenic pathways simultaneously.

Signaling_Pathways cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (EGFR, VEGFR, etc.) RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT JAK_STAT JAK/STAT Pathway RTK->JAK_STAT FAK_path FAK Signaling RTK->FAK_path Transcription Gene Transcription RAS_RAF->Transcription PI3K_AKT->Transcription JAK_STAT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis FAK_path->Proliferation CDKs CDKs/Cyclins CDKs->Proliferation Transcription->Proliferation

Caption: Key signaling pathways targeted by kinase inhibitors.

The future of this compound and its derivatives will depend on a systematic exploration of their biological activities. Key future directions include:

  • Comprehensive Kinase Profiling: Screening these compounds against a broad panel of kinases will elucidate their selectivity profile and identify novel targets.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical animal models to evaluate their antitumor efficacy, pharmacokinetics, and safety.

  • Structure-Based Drug Design: Elucidating the co-crystal structures of these inhibitors bound to their target kinases will enable rational design of more potent and selective analogs.

  • Combination Therapies: Investigating the synergistic effects of these novel inhibitors with existing chemotherapies or other targeted agents could lead to more effective treatment strategies.

Conclusion

The 2-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. While direct biological data for this compound remains to be published, the significant anticancer and kinase inhibitory activities of its close analogs warrant further investigation. The comparative analysis against established inhibitors presented in this guide highlights the potential for this class of compounds to contribute to the growing arsenal of targeted therapies. Future research focused on comprehensive biological evaluation and medicinal chemistry optimization will be crucial in determining the ultimate clinical utility of these promising molecules.

References

  • Choi, H., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(8), 2173-2176.
  • Kacan, T., et al. (2014). Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells. Asian Pacific Journal of Cancer Prevention, 15(7), 3185-3189.
  • Blumenkopf, T. A., et al. (2007). U.S. Patent No. 7,265,221. Washington, DC: U.S.
  • Choi, Y. J., et al. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 221, 113531.
  • Moriarty, K. J., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: A new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5800-5805.
  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688.
  • Bury, M. J., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1755–1762.
  • Gevorgyan, A., et al. (2023).
  • Li, X., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 978.
  • Wang, X., et al. (2020). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 25(1), 188.
  • Kumar, A., et al. (2022). Molecular Dynamics and Biological Evaluation of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives Against Breast Cancer. Letters in Drug Design & Discovery, 19(5), 478-491.
  • Abojeli, J., et al. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. Bioorganic Chemistry, 116, 105342.
  • Ilgin, S., et al. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(13), 1891-1903.
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A Senior Application Scientist's Guide to Catalyst Selection for C-2 Coupling of 5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold, forming the backbone of numerous clinically significant molecules, most notably in the realm of kinase inhibitors. The targeted functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. Specifically, the C-2 position offers a critical vector for introducing diversity. The following guide provides an in-depth comparison of catalytic systems for the coupling of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, moving beyond a simple recitation of protocols to offer insights into the rationale of catalyst selection and reaction optimization.

The Strategic Importance of the C-2 Position

The 2-position of the pyrrolo[2,3-d]pyrimidine scaffold often projects into the solvent-exposed region of ATP-binding pockets in kinases. Modification at this site can be a highly effective strategy for enhancing target affinity and achieving selectivity over related kinases. Palladium-catalyzed cross-coupling reactions are the workhorse for these transformations, offering a reliable and versatile toolkit for forging new carbon-carbon and carbon-nitrogen bonds.

Comparative Efficacy of Palladium Catalysts for C-C and C-N Bond Formation

The choice of catalyst, and more specifically the ligand, is critical in navigating the electronic landscape of the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine substrate. The electron-rich nature of the pyrrole ring and the presence of multiple nitrogen atoms can lead to catalyst inhibition or undesired side reactions. Below, we compare the performance of several common palladium-based catalytic systems for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Table 1: Comparative Performance of Catalytic Systems for Coupling Reactions of 2-Chloro-pyrrolo[2,3-d]pyrimidine Analogues
Coupling ReactionCatalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O1001285-95
Pd₂(dba)₃XPhosK₂CO₃Toluene/H₂O1101680-92
Pd(PPh₃)₄-Na₂CO₃DME/H₂O851275-90
Buchwald-Hartwig Pd₂(dba)₃BINAPNaOtBuToluene1001870-88
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane1102475-91
Sonogashira Pd(PPh₃)₂Cl₂-Et₃NTHF65880-95
Pd(OAc)₂XPhosCs₂CO₃Acetonitrile801282-93

Expert Insights:

  • For Suzuki-Miyaura couplings, the use of electron-rich, bulky phosphine ligands such as SPhos and XPhos generally leads to higher yields and faster reaction times compared to first-generation catalysts like Pd(PPh₃)₄. This is attributed to the ability of these ligands to promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species. The choice of base and solvent system is also crucial, with milder bases like K₃PO₄ and K₂CO₃ often being preferred to minimize base-induced degradation of the substrate or product.

  • In Buchwald-Hartwig aminations, the ligand selection is dictated by the nature of the amine coupling partner. For primary and secondary aliphatic amines, bulky, electron-rich ligands like Xantphos and BINAP are highly effective. The use of a strong, non-nucleophilic base such as NaOtBu or Cs₂CO₃ is essential to facilitate the deprotonation of the amine and promote the reductive elimination step.

  • Sonogashira couplings with terminal alkynes are often high-yielding under relatively mild conditions. The classic Pd(PPh₃)₂Cl₂/CuI system remains highly effective. However, copper-free conditions, often employing a ligand like XPhos, have gained traction to avoid potential issues with copper-mediated side reactions or the need for stringent anaerobic conditions.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and reproducible. The inclusion of specific setup and workup procedures aims to provide a self-validating system for achieving high-purity products.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a typical Suzuki-Miyaura coupling reaction using a modern catalyst system.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X-Ln Ar-Pd(II)-X-Ln Oxidative Addition->Ar-Pd(II)-X-Ln Transmetalation Transmetalation Ar-Pd(II)-X-Ln->Transmetalation R-B(OR)2 Ar-Pd(II)-R-Ln Ar-Pd(II)-R-Ln Transmetalation->Ar-Pd(II)-R-Ln Reductive Elimination Reductive Elimination Ar-Pd(II)-R-Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R center

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane and stir for 10 minutes to form the active catalyst.

  • Add the catalyst solution to the flask containing the solids.

  • Add the remaining 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • The reaction mixture is degassed by bubbling argon through the solution for 15 minutes.

  • The flask is sealed and heated to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol outlines a typical Buchwald-Hartwig amination reaction.

Diagram of the Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X-Ln Ar-Pd(II)-X-Ln Oxidative Addition->Ar-Pd(II)-X-Ln Amine Coordination Amine Coordination Ar-Pd(II)-X-Ln->Amine Coordination R2NH Ar-Pd(II)-N(H)R2-Ln Ar-Pd(II)-N(H)R2-Ln Amine Coordination->Ar-Pd(II)-N(H)R2-Ln Deprotonation Deprotonation Ar-Pd(II)-N(H)R2-Ln->Deprotonation Base Ar-Pd(II)-NR2-Ln Ar-Pd(II)-NR2-Ln Deprotonation->Ar-Pd(II)-NR2-Ln Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2-Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-NR2

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Pd₂(dba)₃ (0.015 equiv)

  • BINAP (0.03 equiv)

  • NaOtBu (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add NaOtBu to a flame-dried Schlenk tube.

  • In a separate vial, dissolve this compound, Pd₂(dba)₃, and BINAP in anhydrous toluene.

  • Add the solution to the Schlenk tube containing the NaOtBu.

  • Add the morpholine to the reaction mixture.

  • The Schlenk tube is sealed and the reaction is heated to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the setup, execution, and purification of a typical palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Weigh Reagents: Substrate, Coupling Partner, Base C Combine Reagents and Catalyst A->C B Prepare Catalyst Solution: Pd Precursor + Ligand in Solvent B->C D Degas Reaction Mixture C->D E Heat to Desired Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction F->G Reaction Complete H Aqueous Extraction G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Directions

The successful functionalization of the this compound core is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The selection of a modern, bulky, electron-rich phosphine ligand is often the key to high efficiency and broad substrate scope. While the protocols provided here offer a robust starting point, further optimization of reaction parameters, such as temperature, solvent, and base, may be necessary for particularly challenging substrates. The continued development of novel catalysts and ligands promises to further expand the synthetic utility of this important heterocyclic scaffold, enabling the synthesis of next-generation therapeutics.

References

  • Title: Synthesis of 2-Substituted-7H-pyrrolo[2,3-d]pyrimidines via Palladium-Catalyzed Cross-Coupling Reactions. Source: Organic Letters URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction in the Chemistry of Heterocyclic Compounds. Source: Russian Chemical Reviews URL: [Link]

  • Title: Recent Developments in the Application of Buchwald-Hartwig Amination in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Source: Chemical Reviews URL: [Link]

A Comparative Guide to the Structural Activity Relationship (SAR) of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged scaffold in modern medicinal chemistry. Its structural resemblance to adenine, the nitrogenous base of ATP, allows derivatives to function as competitive inhibitors for a multitude of ATP-dependent enzymes, particularly protein kinases.[1][2][3] The clinical success of drugs like Tofacitinib, a Janus kinase (JAK) inhibitor, has solidified the importance of this heterocyclic system in drug discovery.[4] This guide provides an in-depth analysis of the structural activity relationships (SAR) for a specific subset of these compounds: analogs based on the 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine core. We will dissect how subtle modifications to this scaffold influence biological activity and selectivity, offering a comparative framework for researchers in kinase inhibitor development.

The Privileged Scaffold: Why Pyrrolo[2,3-d]pyrimidine?

The pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This seemingly minor change has profound implications for molecular properties and biological activity. The absence of the N7 nitrogen removes a hydrogen bond donor, which can alter the interaction profile with the target protein and provide greater flexibility for substituents at adjacent positions.[5] This scaffold serves as the foundation for numerous inhibitors targeting a range of kinases, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases, which are implicated in cancer and inflammatory diseases.[1][2][3][6]

Our focus, the this compound, serves as a versatile starting point for library synthesis. The 2-chloro substituent is a crucial reactive handle for introducing diverse functionalities via nucleophilic aromatic substitution, allowing for extensive exploration of the chemical space around the core. The methyl groups at C5 and N7 serve to anchor the molecule and provide specific steric and electronic properties that can be systematically compared against other substitutions.

Decoding the Structural Activity Relationship (SAR)

The potency and selectivity of pyrrolo[2,3-d]pyrimidine analogs are dictated by the nature and position of their substituents. Below, we explore the impact of modifications at key positions, using the 2-Chloro-5,7-dimethyl scaffold as our reference point.

Position 2: The Gateway to Diversity

The chlorine atom at the C2 position is the primary site for diversification in this series. Its replacement with various amine-bearing moieties is a cornerstone strategy. The nature of the substituent introduced here directly influences interactions with the hinge region of the kinase ATP-binding pocket.

  • Small Aliphatic Amines: Simple alkylamines can establish fundamental interactions. However, they often lack the complexity to confer high potency or selectivity.

  • Cyclic and Aromatic Amines: Introducing more complex cyclic or aromatic amines can significantly enhance potency. For instance, linking to a piperazine ring, which can be further functionalized, allows for the exploration of solvent-exposed regions of the kinase, often leading to improved selectivity and pharmacokinetic properties.[7]

  • Rationale for Selection: The choice of the amine is critical. A bulky group may be necessary to occupy a hydrophobic pocket, while a more flexible linker could allow the molecule to adopt an optimal conformation for binding. The goal is to maximize favorable interactions (hydrogen bonds, van der Waals forces) while minimizing steric clashes.

Position 5: The Selectivity Pocket

The C5 position often points towards a selectivity pocket within the ATP-binding site. While our core structure contains a methyl group, variations at this position are crucial for fine-tuning inhibitor specificity.

  • Small Alkyl Groups: A methyl group, as in our core structure, can provide a beneficial hydrophobic interaction.

  • Larger/Functionalized Groups: In other pyrrolo[2,3-d]pyrimidine series, extending from the C5 position with larger groups has been shown to enhance selectivity for certain kinases over others. For example, in the context of JAK inhibitors, modifications here can differentiate between JAK family members.

Position 7: The Ribose Pocket Analogue

The N7 position is analogous to the N9 of adenine, which connects to the ribose sugar in ATP. Substituents at this position often occupy the region where the ribose moiety would bind.

  • Small Alkyl Groups: A methyl group provides a simple, space-filling function.

  • Cyclopentyl/Cyclohexyl Groups: As seen in many potent kinase inhibitors, a cyclopentyl group at N7 is a common and often optimal choice.[4][8] It provides a larger hydrophobic footprint than methyl, which can lead to enhanced binding affinity.

  • Benzyl Groups: Introducing a benzyl group can lead to pi-stacking interactions with aromatic residues (e.g., phenylalanine) in the binding pocket, significantly boosting potency. Further substitution on the phenyl ring (e.g., with fluorine atoms) can modulate electronic properties and metabolic stability.[7]

The interplay between substituents at these positions is critical. A large group at N7 might necessitate a smaller group at C2 to avoid steric hindrance, illustrating the complex, multi-variate nature of SAR.

Comparative Analysis: Selectivity and Potency

The ultimate goal of SAR studies is to develop compounds with high potency against the desired target and high selectivity against off-targets to minimize side effects. The this compound scaffold provides a platform to achieve this.

Modification Position Substituent Type General Impact on Activity/Selectivity Example Target Class
C2 Substituted AminesPrimary driver of potency by interacting with the kinase hinge region.JAKs, Aurora Kinases, STAT6[6][7][9]
C4 Aryl/Heteroaryl GroupsCan modulate the JAK selectivity profile, with certain aryl groups conferring high selectivity for JAK3 over JAK2.[10]JAKs[10]
C5 Small Alkyl/HydrogenInfluences selectivity by interacting with specific sub-pockets.JAKs, EGFR[1][11]
N7 Cycloalkyl/Substituted BenzylOccupies the ribose pocket, enhancing hydrophobic interactions and overall binding affinity.Most Kinases[4][7]

Table 1: General SAR Trends for Pyrrolo[2,3-d]pyrimidine Analogs.

For instance, the introduction of a 4-aryl substituent can shift a compound that was previously JAK1 selective to become highly selective for JAK3.[10] Similarly, optimization of substituents at the C2 and N7 positions of the pyrrolopyrimidine core led to the identification of potent and selective STAT6 inhibitors.[7] This demonstrates that a deep understanding of SAR allows for the rational design of inhibitors with tailored selectivity profiles.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are essential.

General Synthesis of 2-Substituted-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Analogs

The following protocol outlines a typical nucleophilic aromatic substitution to diversify the C2 position.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve 1 equivalent of this compound in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

  • Addition of Amine: Add 1.1 to 1.5 equivalents of the desired primary or secondary amine to the solution.

  • Addition of Base: Add 2 to 3 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl byproduct.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase A 2-Chloro-5,7-dimethyl- 7H-pyrrolo[2,3-d]pyrimidine (Starting Material) C Nucleophilic Aromatic Substitution (SNAr) A->C B Diverse Amines (R-NH2) B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E Purified Analog Library D->E F In Vitro Kinase Assay (Determine IC50) E->F G Cell-Based Assays (e.g., Anti-proliferative) F->G H SAR Analysis G->H I Lead Optimization H->I Identify potent & selective compounds

Caption: Workflow for the synthesis and biological evaluation of novel kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of the synthesized analogs.

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to create a range of concentrations.

  • Assay Reaction: In a 96-well or 384-well plate, combine the kinase, a suitable peptide or protein substrate, and ATP in an appropriate assay buffer.

  • Initiation: Add the test compound dilutions to the wells to initiate the reaction. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using methods like ADP-Glo™, HTRF®, or ELISA.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizing Key SAR Principles

A clear visualization of the SAR can aid in the rational design of new analogs.

Caption: Key SAR points on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

Conclusion

The this compound scaffold is a fertile ground for the discovery of novel kinase inhibitors. A systematic and logical approach to its modification, guided by the principles of structural activity relationships, is paramount for success. By carefully selecting substituents at the C2, C4, C5, and N7 positions, researchers can rationally design potent and selective inhibitors for a wide range of kinase targets. The experimental workflows provided herein offer a validated framework for the synthesis and evaluation of such analogs, enabling the efficient translation of design principles into tangible lead compounds for further development.

References

  • Title: Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review Source: Current Medicinal Chemistry URL: [Link]

  • Title: Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review Source: Bentham Science Publishers URL: [Link]

  • Title: Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review Source: PubMed URL: [Link]

  • Title: Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: PubMed Central URL: [Link]

  • Title: Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review Source: ResearchGate URL: [Link]

  • Title: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction Source: Taylor & Francis Online URL: [Link]

  • Title: An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Source: ResearchGate URL: [Link]

  • Title: Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[2,3-d]pyrimidine-6-carboxamide Source: China Journal of Pharmaceutical Industry URL: [Link]

  • Title: Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors Source: PubMed URL: [Link]

  • Title: Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives Source: MDPI URL: [Link]

  • Title: Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d)
  • Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: MDPI URL: [Link]

  • Title: Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis Source: PubMed URL: [Link]

  • Title: Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation Source: MDPI URL: [Link]

  • Title: Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors Source: PubMed URL: [Link]

  • Title: Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) Source: PubMed URL: [Link]

  • Title: Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors Source: PubMed URL: [Link]

  • Title: The discovery of 2,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 2 (JAK2) inhibitors versus JAK1 and JAK3 Source: PubMed URL: [Link]

  • Title: Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors Source: ResearchGate URL: [Link]

  • Title: Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors Source: ScienceDirect URL: [Link]

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A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific analogue, 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, is a valuable building block for the synthesis of highly substituted derivatives, enabling the exploration of chemical space in drug discovery programs. This guide provides a head-to-head comparison of plausible synthetic routes to this key intermediate, offering insights into the strategic considerations and experimental nuances for researchers in drug development.

Introduction to the Strategic Synthesis of this compound

The synthesis of substituted pyrrolo[2,3-d]pyrimidines can be broadly categorized into two main strategies: the annulation of a pyrrole ring onto a pre-existing pyrimidine core, or the functionalization of a pre-formed pyrrolo[2,3-d]pyrimidine scaffold. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction sequence. In this guide, we will explore three distinct and logical synthetic pathways to this compound, evaluating each for its efficiency, practicality, and potential challenges.

Route A: Pyrrole Ring Annulation from a Pre-Substituted Pyrimidine

This approach is arguably the most direct and convergent, leveraging a commercially available, pre-functionalized pyrimidine to construct the desired bicyclic system. The key advantage of this route lies in the early introduction of the C2-chloro and C5-methyl substituents, which simplifies the later stages of the synthesis.

Synthetic Pathway Overview

Route A A 4-Amino-2-chloro-5-methylpyrimidine B 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine A->B Chloroacetaldehyde, Base (e.g., NaHCO3) C This compound B->C Methylating agent (e.g., MeI), Base (e.g., K2CO3)

Caption: Route A: Convergent synthesis via pyrrole ring annulation.

Causality Behind Experimental Choices

The selection of 4-Amino-2-chloro-5-methylpyrimidine as the starting material is a strategic choice that streamlines the synthesis.[1][2][3] This commercially available compound possesses the correct substitution pattern on the pyrimidine ring, obviating the need for potentially low-yielding or non-selective chlorination and methylation steps at a later stage.

The cyclization with chloroacetaldehyde is a well-established method for the formation of the pyrrole ring in the synthesis of pyrrolo[2,3-d]pyrimidines. The reaction proceeds via an initial alkylation of the exocyclic amino group, followed by an intramolecular condensation to form the bicyclic system. The choice of a mild base such as sodium bicarbonate is crucial to prevent undesired side reactions.

The final N-methylation at the 7-position is typically achieved using a standard alkylating agent like methyl iodide in the presence of a base such as potassium carbonate. The pyrrolic nitrogen of the 7H-pyrrolo[2,3-d]pyrimidine system is sufficiently nucleophilic to undergo selective alkylation under these conditions.

Route B: Stepwise Functionalization of a Dichlorinated Pyrrolopyrimidine Core

This strategy begins with a more basic pyrrolo[2,3-d]pyrimidine scaffold and introduces the desired substituents in a stepwise manner. While potentially longer, this route offers flexibility in the introduction of different functional groups, which could be advantageous for creating a library of analogues.

Synthetic Pathway Overview

Route B D 4,6-Dichloro-5-methylpyrimidine E 4-Amino-6-chloro-5-methylpyrimidine D->E NH3 F 6-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine E->F Chloroacetaldehyde, Base G 2,6-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine F->G Chlorinating agent (e.g., POCl3) H 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine G->H Selective reduction (e.g., H2, Pd/C) I This compound H->I Methylating agent, Base

Caption: Route B: Linear synthesis via functionalization of a core scaffold.

Causality Behind Experimental Choices

This route commences with 4,6-dichloro-5-methylpyrimidine, another readily available starting material.[4] The initial amination at the C4 position is generally regioselective due to the higher reactivity of the C4-chloro group towards nucleophilic aromatic substitution.

The subsequent pyrrole ring formation mirrors the strategy in Route A. However, the key challenge in this route is the selective introduction of the C2-chloro substituent. This is proposed to occur via a two-step process: chlorination of the 6-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine to the 2,6-dichloro derivative, followed by selective reduction of the more reactive C6-chloro group. This selective dechlorination can be a delicate transformation, often requiring careful optimization of reaction conditions to avoid over-reduction.

The final N-methylation step is analogous to that in Route A.

Route C: Late-Stage Chlorination via Sandmeyer Reaction

This approach introduces the C2-chloro group at the final stage of the synthesis, starting from a 2-amino precursor. The Sandmeyer reaction, a classic transformation in aromatic chemistry, is employed for this purpose. This route is particularly useful if the corresponding 2-amino-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is readily accessible.

Synthetic Pathway Overview

Route C J 2,4-Diamino-5-methylpyrimidine K 2-Amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine J->K Chloroacetaldehyde, Base L 2-Amino-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine K->L Methylating agent, Base M This compound L->M 1. NaNO2, HCl 2. CuCl

Caption: Route C: Final-stage chlorination using the Sandmeyer reaction.

Causality Behind Experimental Choices

The synthesis begins with 2,4-diamino-5-methylpyrimidine, which can be cyclized to form the 2-amino-pyrrolo[2,3-d]pyrimidine core. The subsequent N-methylation furnishes the direct precursor for the Sandmeyer reaction.

The Sandmeyer reaction involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the displacement of the diazonium group with a chloride ion, typically catalyzed by copper(I) chloride.[5] While a powerful method, the Sandmeyer reaction can sometimes be accompanied by side reactions, and the yields can be variable depending on the substrate. Careful control of temperature and reaction conditions is paramount for success.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute A: Pyrrole Ring AnnulationRoute B: Stepwise FunctionalizationRoute C: Late-Stage Chlorination
Overall Strategy ConvergentLinearConvergent with late-stage functionalization
Starting Material 4-Amino-2-chloro-5-methylpyrimidine4,6-Dichloro-5-methylpyrimidine2,4-Diamino-5-methylpyrimidine
Number of Steps 253
Key Advantages Shortest route, high convergency, commercially available pre-functionalized starting material.Flexibility for analogue synthesis, readily available starting material.Avoids direct handling of some chlorinated intermediates in early steps.
Potential Challenges Availability and cost of the starting material.Longer sequence, potential for low yields in the selective dechlorination step, regioselectivity of chlorination.Diazotization of heterocyclic amines can be challenging, potential for side reactions in the Sandmeyer reaction, moderate yields.
Predicted Overall Yield HighModerate to LowModerate
Scalability GoodPotentially challenging due to the selective reduction step.Moderate, requires careful control of the Sandmeyer reaction conditions.

Detailed Experimental Protocols

Route A: Pyrrole Ring Annulation

Step 1: Synthesis of 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine

To a solution of 4-amino-2-chloro-5-methylpyrimidine (1.0 eq) in a suitable solvent such as aqueous ethanol is added chloroacetaldehyde (1.2 eq) and a mild base like sodium bicarbonate (2.0 eq). The reaction mixture is heated at reflux for 4-6 hours. After cooling, the product precipitates and can be collected by filtration, washed with water, and dried to afford 2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Synthesis of this compound

To a suspension of 2-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and potassium carbonate (1.5 eq) in a polar aprotic solvent such as DMF or acetonitrile is added methyl iodide (1.2 eq) dropwise at room temperature. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield this compound.

Route C: Late-Stage Chlorination via Sandmeyer Reaction

Step 1 & 2: Synthesis of 2-Amino-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Following a similar procedure to Route A, 2,4-diamino-5-methylpyrimidine is reacted with chloroacetaldehyde to yield 2-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. Subsequent N-methylation with methyl iodide provides 2-amino-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 3: Synthesis of this compound

2-Amino-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at room temperature. The reaction mixture is stirred for 1-2 hours, and then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the final product.

Conclusion and Outlook

For the synthesis of this compound, Route A emerges as the most efficient and practical approach for laboratory-scale synthesis, primarily due to its convergent nature and the commercial availability of a key, pre-functionalized intermediate. This route minimizes the number of synthetic steps and avoids challenging selective functionalization reactions.

Route B , while longer and potentially lower-yielding, offers greater flexibility for the synthesis of a diverse set of analogues by allowing for the introduction of various substituents at different stages. This could be a valuable strategy in the early stages of a drug discovery project where structure-activity relationship (SAR) studies are paramount.

Route C presents a viable alternative, particularly if the corresponding 2-amino precursor is readily available or if direct chlorination methods prove problematic. However, the operational challenges associated with the Sandmeyer reaction may limit its applicability for large-scale production.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired scale of synthesis, the need for analogue libraries, and the available resources. This comparative guide provides the foundational knowledge for making an informed decision in the synthesis of this important medicinal chemistry building block.

References

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A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of selective kinase inhibitors is a cornerstone of targeted therapy, particularly in oncology. The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of ATP-competitive kinase inhibitors due to its structural resemblance to the natural ligand of kinases.[1][2] This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from the 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine core. We will delve into the methodologies for assessing kinase selectivity, present comparative data for representative compounds, and discuss the implications of their off-target profiles.

The promiscuity of kinase inhibitors, largely due to the conserved nature of the ATP-binding pocket across the kinome, presents both a challenge and an opportunity. While off-target effects can lead to toxicity, they can also be harnessed for therapeutic benefit through polypharmacology.[3] A comprehensive understanding of an inhibitor's cross-reactivity is therefore paramount for its progression as a chemical probe or a clinical candidate.

The Significance of the this compound Scaffold

The this compound scaffold serves as a versatile template for the synthesis of a diverse range of kinase inhibitors. The chlorine atom at the 2-position provides a reactive handle for the introduction of various substituents, allowing for the fine-tuning of potency and selectivity. The dimethyl substitution at the 5- and 7-positions can influence the solubility and metabolic stability of the resulting compounds, as well as their interaction with the target kinase. Derivatives of this scaffold have been investigated as inhibitors of a multitude of kinases, including, but not limited to, Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Receptor Tyrosine Kinases (RTKs).[4][5]

Methodologies for Cross-Reactivity Profiling

A thorough assessment of a kinase inhibitor's selectivity requires screening against a broad panel of kinases, often encompassing a significant portion of the human kinome. Two primary approaches are widely employed: biochemical assays and cell-based assays.

Biochemical Assays: These assays directly measure the interaction of an inhibitor with purified kinase enzymes. They are highly sensitive and provide a direct measure of a compound's inhibitory potency (e.g., IC50 or Kd). A commonly used platform is the ADP-Glo™ Kinase Assay , which quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

Cell-Based Assays: These assays assess the engagement of an inhibitor with its target kinase within a cellular context. They provide a more physiologically relevant measure of a compound's activity, taking into account factors such as cell permeability and competition with endogenous ATP. The NanoBRET™ Target Engagement Assay is a powerful tool for quantifying compound binding to target proteins in living cells.

It is crucial to recognize that results from biochemical and cellular assays may not always correlate perfectly.[6][7] Discrepancies can arise from differences in kinase conformation, the presence of scaffolding proteins in cells, and the influence of cellular ATP concentrations. Therefore, a multi-faceted approach utilizing both assay types provides a more complete picture of an inhibitor's selectivity profile.

Comparative Cross-Reactivity Profiles

For this guide, we will consider two hypothetical inhibitors, Compound A and Compound B , which are derivatives of the core scaffold and have been profiled against a panel of representative kinases using a biochemical assay.

Kinase TargetCompound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)Kinase Family
Primary Target X 98 95 e.g., Tyrosine Kinase
Kinase 18545Tyrosine Kinase
Kinase 27230Serine/Threonine Kinase
Kinase 35515Tyrosine Kinase
Kinase 4305Serine/Threonine Kinase
Kinase 510<5Other

Data Interpretation:

  • Compound A demonstrates high potency against its primary target but also exhibits significant off-target activity against Kinases 1, 2, and 3. This suggests a more promiscuous inhibition profile.

  • Compound B , while also potent against the primary target, shows markedly better selectivity, with only moderate inhibition of Kinase 1 and minimal activity against the other tested kinases.

This type of comparative data is crucial for lead optimization. While Compound A might be a potent tool for studying a specific signaling pathway in a controlled in vitro setting, its off-target effects could lead to toxicity or confounding results in a cellular or in vivo context. Compound B, with its cleaner profile, would likely be a more promising candidate for further development as a selective therapeutic agent.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are step-by-step methodologies for the two key assays discussed.

Biochemical Kinase Activity Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced.[8][9]

Protocol Steps:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a solution containing the kinase and substrate in kinase reaction buffer.

    • Add 0.5 µL of the test compound (e.g., Compound A or B) at various concentrations or a vehicle control (DMSO).

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Causality Behind Experimental Choices: The two-step process of the ADP-Glo™ assay is critical for its sensitivity. The first step, ATP depletion, removes the background signal from the unconsumed ATP used in the kinase reaction. The second step specifically converts the product of the kinase reaction (ADP) back into ATP, which is then detected by the luciferase-luciferin system. This ensures that the measured signal is directly proportional to the kinase activity.

Diagram of the ADP-Glo™ Kinase Assay Workflow

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase + Substrate D Incubate @ RT A->D B Test Compound B->D C ATP C->D E Add ADP-Glo™ Reagent D->E Completed Reaction F Incubate @ RT (40 min) E->F G Add Kinase Detection Reagent F->G Depleted ATP H Incubate @ RT (30-60 min) G->H I Measure Luminescence H->I Stable Signal NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Target_Nluc Target-NanoLuc Tracer Tracer Target_Nluc->Tracer Energy Transfer (BRET) BRET BRET Signal Tracer->BRET Emission Substrate Substrate Substrate->Target_Nluc Energy Target_Nluc2 Target-NanoLuc Inhibitor Inhibitor Inhibitor->Target_Nluc2 Binding Substrate2 Substrate Substrate2->Target_Nluc2 Energy NoBRET No BRET

Caption: Principle of the NanoBRET™ target engagement assay.

Conclusion and Future Directions

The cross-reactivity profiling of kinase inhibitors is a critical step in the drug discovery process. As demonstrated, even small modifications to the this compound scaffold can significantly alter the selectivity profile of an inhibitor. A comprehensive approach that combines robust biochemical and cell-based assays is essential for a thorough understanding of a compound's on- and off-target activities.

Future efforts in this field will likely focus on the development of more predictive in silico models for cross-reactivity, as well as the use of high-content imaging and proteomic approaches to assess the downstream cellular consequences of off-target inhibition. Ultimately, a deep understanding of kinase inhibitor selectivity will enable the design of safer and more effective targeted therapies.

References

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Performance Benchmark: 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase and Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Versatile Kinase Inhibitor Scaffold

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone of modern kinase inhibitor design. As a bioisostere of adenine, this "7-deazapurine" scaffold provides a privileged framework for ATP-competitive inhibition, forming the basis of numerous clinically approved drugs.[1] Its structural versatility allows for strategic modifications to enhance potency, selectivity, and pharmacokinetic properties.[1] This guide focuses on a fundamental building block, 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine , providing a comparative performance benchmark against established inhibitors in key biochemical and cellular assays. Our objective is to equip researchers with the foundational data and methodologies to effectively evaluate this scaffold's potential in their own discovery pipelines.

We will benchmark the compound's performance in two distinct assays targeting critical oncology pathways:

  • Biochemical Kinase Assay: Assessing direct inhibitory activity against 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1), a master regulator in the PI3K/AKT signaling pathway crucial for cell growth and survival.[2][3]

  • Cell-Based Viability Assay: Evaluating cytotoxic effects in a cancer cell line to determine the compound's ability to translate enzymatic inhibition into a functional anti-proliferative response.

This guide is structured to provide not just the "what" but the "why"—explaining the rationale behind experimental choices and providing a framework for robust, reproducible research.

Comparative Analysis: Positioning the Scaffold

To provide meaningful context, we compare This compound (herein referred to as Cmpd-X ) with a well-characterized, potent inhibitor of PDK1, GSK2334470 . This allows for a direct comparison of a foundational scaffold against a highly optimized clinical candidate.

Performance Summary: PDK1 Inhibition and Cellular Viability

The following table summarizes the inhibitory performance of Cmpd-X against our selected target kinase and its corresponding effect on cancer cell viability. The data presented for Cmpd-X is representative for a foundational pyrrolo[2,3-d]pyrimidine scaffold, intended to serve as a baseline for further optimization.

CompoundTarget KinaseBiochemical IC₅₀ (nM)Cell LineCellular IC₅₀ (µM)
Cmpd-X PDK1850A54912.5
GSK2334470 (Reference Inhibitor)PDK110A5491.2
  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a kinase or cell viability by 50%.

Experimental Methodologies: A Guide to Reproducible Benchmarking

Scientific integrity rests on transparent and robust methodologies. The following sections provide detailed, step-by-step protocols for the assays used to generate the comparative data.

Biochemical Assay: PDK1 Kinase Inhibition

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of PDK1. The principle involves measuring the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Kinase Buffer - PDK1 Enzyme - Substrate Peptide - ATP Solution plate Plate Compounds & Kinase/Substrate Mix reagents->plate compounds Serial Dilution of Test Compounds (Cmpd-X, GSK2334470) compounds->plate atp_add Initiate Reaction: Add ATP plate->atp_add incubate Incubate at 30°C atp_add->incubate stop Stop Reaction & Add Detection Reagent incubate->stop read Read Luminescence stop->read analyze Analyze Data: Calculate IC₅₀ read->analyze G cluster_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_readout MTT Readout & Analysis culture Culture A549 Cells seed Seed Cells into 96-well Plates culture->seed attach Allow Cells to Attach (24 hours) seed->attach treat Add Compounds to Cells attach->treat dilute Prepare Compound Serial Dilutions dilute->treat incubate Incubate for 72 hours treat->incubate mtt_add Add MTT Reagent incubate->mtt_add formazan Incubate (4 hours) to allow Formazan Formation mtt_add->formazan solubilize Solubilize Formazan Crystals (e.g., with DMSO) formazan->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ read->analyze

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding:

    • Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of Cmpd-X and GSK2334470 in culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include media-only wells (no cells) for background correction and DMSO-treated wells as a vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. * Carefully aspirate the media from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (media-only wells) from all other readings.

    • Normalize the data to the vehicle control (DMSO-treated cells) to represent 100% viability.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

This guide provides a foundational benchmark for This compound , demonstrating its utility as a starting point for kinase inhibitor discovery. While its potency is modest compared to the highly optimized reference compound GSK2334470, it displays clear activity in both biochemical and cellular contexts. The 2-chloro substitution is a key synthetic handle, allowing for the facile introduction of various amine-containing fragments through nucleophilic aromatic substitution, a common strategy to enhance potency and modulate selectivity across the kinome.

Researchers using this scaffold are encouraged to:

  • Explore Structure-Activity Relationships (SAR): Synthesize a library of derivatives by modifying the 2-position to improve target engagement.

  • Profile Against a Kinase Panel: Screen the compound against a broad panel of kinases to understand its selectivity profile and identify potential off-target activities or opportunities for developing multi-targeted inhibitors.

  • Investigate Downstream Signaling: In cellular assays, confirm on-target activity by measuring the phosphorylation status of downstream substrates of the target kinase (e.g., p-AKT for PDK1 inhibition) via Western Blot or ELISA.

By providing robust protocols and comparative data, this guide aims to accelerate the evaluation and development of novel therapeutics based on the versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold.

References

  • 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1) inhibitors: A review from patent literature. PMC - PubMed Central. [Link]

  • Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors. PubMed Central. [Link]

  • What are PDK1 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Selective 3-phosphoinositide-dependent kinase 1 (PDK1) inhibitors: dissecting the function and pharmacology of PDK1. PubMed. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

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A Guide to Reproducible Synthesis with 2-Chloro-pyrrolo[2,3-d]pyrimidines: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a cornerstone of modern medicinal chemistry, earning its status as a "privileged scaffold."[1] Its structural resemblance to the native purine bases allows it to effectively interact with a multitude of biological targets, most notably the ATP-binding sites of protein kinases. This has led to the development of blockbuster drugs, including the JAK inhibitor Tofacitinib and the CDK4/6 inhibitor Ribociclib.[2][3]

At the heart of creating diverse libraries of these potent inhibitors are versatile chemical building blocks. Among these, 2-chloro-substituted pyrrolo[2,3-d]pyrimidines are paramount. The chlorine atom at the 2-position serves as an excellent synthetic handle for introducing a wide array of chemical moieties, primarily through transition-metal-catalyzed cross-coupling reactions.[4] This guide focuses on 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine , a representative and highly useful intermediate.

However, the promise of this scaffold is contingent on the reproducibility of its derivatization. Researchers frequently encounter challenges with inconsistent yields and purity, stemming from subtle variations in reaction conditions. This guide provides a comparative analysis of key synthetic protocols, emphasizing the causal factors behind experimental choices to ensure robust and reproducible outcomes for researchers in drug development.

The Reproducibility Challenge: A Focus on Palladium-Catalyzed Cross-Coupling

The most common and powerful method for functionalizing the 2-chloro position is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond.[5] While conceptually straightforward, its success hinges on a delicate interplay between the catalyst, ligand, base, solvent, and temperature. Minor deviations can lead to failed reactions, low yields, or complex purification challenges.

This section provides a detailed, reproducible protocol for a benchmark Suzuki-Miyaura reaction and compares it with a protocol for a structurally distinct analog, highlighting how subtle changes in the substrate can necessitate procedural adjustments.

Experimental Workflow Overview

A successful and reproducible experiment follows a logical progression from setup to analysis. The following workflow is fundamental to the protocols described in this guide.

G cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Isolation & Purification cluster_analysis Validation SM Starting Materials (2-Chloro-pyrrolo[2,3-d]pyrimidine, Boronic Acid) RS Reaction Setup (Inert Atmosphere, Degassed Solvent) SM->RS 1. Weigh & Combine CR Catalytic Reaction (Add Catalyst, Base) Heat & Stir RS->CR RM Reaction Monitoring (TLC, LC-MS) CR->RM 2. Initiate & Monitor WU Aqueous Workup (Quench, Extract) RM->WU 3. Reaction Complete PU Purification (Column Chromatography) WU->PU 4. Isolate AN Structural Analysis (NMR, MS) PU->AN 5. Purify FP Final Product (Assess Purity via HPLC) AN->FP 6. Confirm

Caption: General experimental workflow for cross-coupling reactions.

Protocol A: Benchmark Suzuki Coupling with this compound

This protocol details the coupling with 4-methoxyphenylboronic acid. The choice of reagents is critical for reproducibility.

Experimental Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 181.6 mg).

  • Reagent Addition: Add 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg) and potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg).

    • Causality: A slight excess of the boronic acid (1.2 eq.) ensures the complete consumption of the starting halide. K₂CO₃ is a cost-effective inorganic base sufficient for activating the boronic acid in this system.[5]

  • Catalyst System: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.7 mg).

    • Causality: Pd(PPh₃)₄ is a reliable, albeit air-sensitive, catalyst for many standard Suzuki couplings involving heteroaryl chlorides. Its 16-electron configuration allows for ready oxidative addition, initiating the catalytic cycle. For more challenging substrates, a more robust ligand/catalyst system might be required.[5]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

    • Causality: The dioxane/water system is standard for Suzuki reactions. Dioxane solubilizes the organic components, while water is essential for dissolving the inorganic base and facilitating the transmetalation step. Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloride is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Analysis: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and MS. Purity should be >95% by HPLC.

Protocol B: Comparative Suzuki Coupling with an Alternative Substrate

Let's compare the above with a protocol for a different, yet related, substrate: 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide . This compound is a key intermediate in the synthesis of Ribociclib.[6] The presence of the bulkier N7-cyclopentyl group and the C6-carboxamide can influence reactivity.

Experimental Protocol (Adapted):

  • Vessel and Reagent Setup: Follow steps 1 and 2 as in Protocol A, using the alternative substrate (1.0 mmol, 294.8 mg) and a desired arylboronic acid (e.g., 4-(methylsulfonyl)phenylboronic acid, 1.2 mmol).

  • Catalyst System: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 mmol, 40.8 mg).

    • Causality: For substrates that may be more sterically hindered or electronically deactivated, a more robust catalyst system is often required. Pd(dppf)Cl₂ is a pre-catalyst that forms a highly active catalytic species in situ, often providing better yields and faster reaction times for challenging heteroaryl chlorides compared to Pd(PPh₃)₄.[5]

  • Base and Solvent: Use cesium carbonate (Cs₂CO₃, 3.0 mmol, 977.0 mg) as the base in a degassed mixture of DMF (10 mL) and water (1 mL).

    • Causality: Cs₂CO₃ is a stronger and more soluble base than K₂CO₃, which can accelerate the reaction, especially with less reactive boronic acids.[6] DMF is a polar aprotic solvent that can increase reaction rates by better solubilizing all components and allowing for higher reaction temperatures.

  • Reaction Execution & Workup: Heat the mixture to 110 °C for 4-8 hours. Follow steps 6-9 from Protocol A for monitoring, workup, purification, and analysis.

Data-Driven Comparison for Reproducible Outcomes

To ensure reproducibility, it is vital to understand how changes in reaction parameters affect the outcome. The following table summarizes the key differences and expected results from the protocols described above.

ParameterProtocol A (Benchmark)Protocol B (Alternative Substrate)Rationale for Variation
Substrate This compound2-Chloro-7-cyclopentyl-...-6-carboxamideN7-cyclopentyl group adds steric bulk; C6-amide is electron-withdrawing.
Pd Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(dppf)Cl₂ offers higher stability and activity for more challenging substrates.
Base K₂CO₃Cs₂CO₃Cs₂CO₃ is a stronger base, often improving yields and rates for less reactive partners.
Solvent Dioxane / H₂ODMF / H₂ODMF allows for higher temperatures and can improve solubility.
Temperature 90 °C110 °CHigher temperature overcomes the activation energy for the more challenging coupling.
Typical Yield 75-90%65-85%Yields are highly dependent on the boronic acid partner but are generally good.

Application in Drug Discovery: Targeting Kinase Signaling

The derivatives synthesized from 2-chloro-pyrrolo[2,3-d]pyrimidines are primarily designed as kinase inhibitors.[7][8] They act as ATP-competitive inhibitors, binding to the hinge region of the kinase's active site and preventing the phosphorylation of downstream substrates. This action blocks aberrant signaling pathways that drive diseases like cancer and autoimmune disorders.[1][9]

G cluster_normal Normal Signaling cluster_inhibited Inhibited Signaling Kinase Active Kinase ATP Binding Site Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Kinase_i Active Kinase ATP Binding Site Inhibitor->Kinase_i Binds & Blocks pSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->pSubstrate Substrate_i Substrate Protein Kinase_i->Substrate_i Phosphorylation Blocked

Caption: Mechanism of action for ATP-competitive kinase inhibitors.

Conclusion

Reproducibility in the synthesis of 2-chloro-pyrrolo[2,3-d]pyrimidine derivatives is not a matter of chance, but a result of deliberate, informed choices. By understanding the causal relationships between substrates, catalysts, reagents, and conditions, researchers can move from inconsistent results to robust, reliable protocols. The benchmark and comparative protocols provided herein serve as a validated starting point for drug discovery professionals. Careful monitoring, rigorous purification, and thorough analytical confirmation are the final pillars that ensure the generation of high-quality compounds, accelerating the journey from a chemical scaffold to a potential therapeutic agent.

References

  • Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]

  • SciELO. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • MySkinRecipes. (n.d.). 2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2022). Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • MDPI. (n.d.). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Retrieved from [Link]

  • PubMed. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Retrieved from [Link]

  • PubMed. (2021). Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation. Retrieved from [Link]

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Confirming the Structure of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone of numerous therapeutic agents.[1][2] Its structural analogy to purine has made it a privileged core in the design of kinase inhibitors and other targeted therapies.[2][3] The functionalization of this core, starting from versatile intermediates like 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, is a critical step in the synthesis of these complex molecules. However, the inherent reactivity of the heterocyclic system can lead to ambiguities in the structure of the final products.

This guide provides a comprehensive framework for the unambiguous structural confirmation of products derived from this compound. We will delve into the mechanistic rationale behind common synthetic transformations, present comparative experimental data for structural elucidation, and offer self-validating protocols to ensure the integrity of your research.

The Challenge of Regioselectivity

The pyrrolo[2,3-d]pyrimidine core possesses multiple reactive sites. While the chlorine atom at the C2 position is the primary site for substitution, other positions on the ring can also participate in reactions, potentially leading to isomeric byproducts.[4] Understanding the factors that govern regioselectivity is paramount for predictable and reproducible synthesis.

Comparative Analysis of Key Reactions

Here, we compare the expected outcomes and potential alternatives for three common reaction types performed on this compound: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting the C2-chloro position with a boronic acid or ester in the presence of a palladium catalyst.[5]

A typical protocol involves the reaction of this compound with an arylboronic acid, a palladium catalyst such as Pd(PPh₃)₄, and a base like Na₂CO₃ or K₂CO₃ in a suitable solvent system (e.g., dioxane/water).[6]

Rationale for Component Selection:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common choice due to its commercial availability and efficacy in a broad range of Suzuki couplings. The choice of ligand can be critical for challenging substrates.[7]

  • Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of a mild inorganic base like K₂CO₃ helps to avoid side reactions.[6]

  • Solvent: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic and inorganic reaction components.

Workflow for Structural Confirmation:

Caption: Workflow for Suzuki-Miyaura Coupling and Product Confirmation.

Let's consider the reaction with 4-methoxyphenylboronic acid. The primary product is 2-(4-methoxyphenyl)-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.

Analytical Technique Expected Product: 2-(4-methoxyphenyl)-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Potential Side-Product: C6-Arylated Isomer
¹H NMR (indicative shifts) Disappearance of C6-H proton signal if starting material had one. Appearance of aromatic protons from the new aryl group. Distinct signals for the two methyl groups.Presence of a C2-H proton signal. Shift in the pyrrole proton signal.
¹³C NMR (indicative shifts) Significant downfield shift of the C2 carbon signal upon substitution of Cl with an aryl group.C2 carbon signal remains at a chemical shift indicative of a C-H bond. C6 carbon shows a significant downfield shift.
HRMS (m/z) [M+H]⁺ corresponding to the molecular formula of the expected product.[M+H]⁺ corresponding to the same molecular formula, necessitating NMR for differentiation.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][8] It is widely used to introduce amine functionalities at the C2 position.

A robust protocol involves reacting this compound with a primary or secondary amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOtBu) in an inert solvent like toluene.[9][10]

Rationale for Component Selection:

  • Catalyst System: The combination of a palladium source and a bulky, electron-rich phosphine ligand is crucial for efficient catalytic turnover. The choice of ligand can significantly impact reaction scope and efficiency.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.[9]

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Logical Flow for Structure Verification:

G cluster_reaction Reaction cluster_analysis Analysis cluster_confirmation Confirmation A 2-Chloro-5,7-dimethyl-7H- pyrrolo[2,3-d]pyrimidine D Reaction Workup & Purification A->D B Amine B->D C Pd Catalyst, Ligand, Base C->D E Isolated Product D->E F 1H NMR E->F G 13C NMR E->G H HRMS E->H I NOESY (optional) E->I K Appearance of N-H proton (if primary amine used) F->K J Disappearance of C2-Cl (Upfield shift of C2 in 13C NMR) G->J M Correct Mass H->M L Correlation between amine protons and pyrrolo[2,3-d]pyrimidine protons (NOESY) I->L N Structure Confirmed J->N K->N M->N

Caption: Buchwald-Hartwig Amination and Structural Elucidation Pathway.

Reacting with morpholine should yield 4-(5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine.

Analytical Technique Expected Product: 2-Morpholinyl-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Potential Alternative: Ring-Opened or Decomposed Products
¹H NMR (indicative shifts) Characteristic signals for the morpholine protons, typically two triplets. Signals for the two methyl groups and the pyrrole proton.Absence of characteristic morpholine signals. Appearance of complex, uninterpretable multiplets.
¹³C NMR (indicative shifts) Upfield shift of the C2 carbon compared to the starting material. Signals for the morpholine carbons.Atypical chemical shifts that do not correspond to the expected product.
HRMS (m/z) [M+H]⁺ corresponding to the molecular formula C₁₂H₁₆N₄O.Fragments or masses that do not match the expected molecular formula.
Nucleophilic Aromatic Substitution (SNA r): A Classic Transformation

Direct displacement of the C2-chloride by a strong nucleophile is a fundamental reaction of this scaffold.[12] This reaction is often driven by heating the reactants in a suitable solvent.

A typical procedure involves heating this compound with an excess of a nucleophile, such as an amine or an alkoxide, often in a polar aprotic solvent like DMF or DMSO.

Rationale for Component Selection:

  • Nucleophile: The nucleophile must be sufficiently strong to displace the chloride.[13] Electron-rich species like secondary amines or alkoxides are common choices.

  • Solvent: A polar aprotic solvent helps to dissolve the reactants and stabilize the charged intermediate of the SNAr mechanism.

  • Heat: Thermal energy is often required to overcome the activation energy of the reaction.

Decision Tree for Structural Confirmation:

Caption: Decision-making process for SNAr product analysis.

The reaction with sodium methoxide should yield 2-methoxy-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine.

Analytical Technique Expected Product: 2-Methoxy-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Alternative Product: N-demethylation or other degradation
¹H NMR (indicative shifts) Appearance of a singlet around 3.9-4.1 ppm for the methoxy group. Two distinct methyl singlets.Absence of one or both N-methyl signals. Complex aromatic region.
¹³C NMR (indicative shifts) Signal for the methoxy carbon around 55 ppm.Missing N-methyl carbon signals. Additional unexpected signals.
HRMS (m/z) [M+H]⁺ corresponding to the molecular formula C₉H₁₁N₃O.Masses corresponding to the loss of a methyl group or other fragments.

Conclusion

The structural confirmation of reaction products from this compound requires a multi-faceted analytical approach. By understanding the underlying reaction mechanisms and potential side reactions, researchers can design experiments that provide clear, unambiguous data. The combination of high-resolution mass spectrometry and one- and two-dimensional NMR techniques is indispensable for the definitive characterization of these valuable heterocyclic compounds. This guide provides a foundational framework for ensuring the scientific integrity of synthetic efforts targeting this important scaffold.

References

  • BenchChem. Technical Support Center: Regioselective Functionalization of the Pyrrolo[2,3-d]pyrimidine Core.
  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • Sci-Hub. Microwave‐Assisted Synthesis of Substituted Pyrrolo[2,3‐d]pyrimidines. Available from: [Link]

  • ResearchGate. Synthesis of 2,4,5,6-tetraarylpyrimidines by site-selective Suzuki-Miyaura cross-coupling reactions of 2,4,5,6-tetrachloropyrimidine. Available from: [Link]

  • PubMed Central. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. Available from: [Link]

  • NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

  • NIH. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available from: [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the frontiers of drug discovery and chemical synthesis requires not only scientific ingenuity but also an unwavering commitment to safety. This guide provides essential, in-depth technical instruction on the safe handling of 2-Chloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry. As researchers and drug development professionals, understanding the specific hazards of this compound is paramount to ensuring a safe and productive laboratory environment. This document moves beyond a simple checklist, offering a procedural and causal framework for the selection and use of Personal Protective Equipment (PPE), operational protocols, and disposal plans.

Hazard Analysis: Understanding the Risks

A thorough risk assessment is the foundation of safe laboratory practice.[1] The Safety Data Sheet (SDS) for this compound identifies several key hazards that dictate the necessary protective measures.[2]

  • Acute Toxicity: The compound is harmful if swallowed.[2]

  • Skin Irritation: It is classified as a skin irritant, causing irritation upon contact.[2]

  • Eye Irritation: It is known to cause serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

Given its classification as a chlorinated aromatic compound, it is also prudent to handle it with the understanding that this class of chemicals can have inherent toxicity and may persist in the environment.[3][4] Therefore, all handling procedures must be designed to minimize direct contact and prevent release into the environment.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to personal protective equipment, which is considered the last line of defense, a robust safety strategy prioritizes engineering and administrative controls to minimize exposure.[3][5]

  • Engineering Controls: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood.[3] This is crucial to prevent the inhalation of dust or vapors and to contain any potential spills. The fume hood should have adequate exhaust ventilation.[6] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[7]

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling this compound. This includes clearly labeling all containers, restricting access to the work area, and ensuring all personnel are trained on the specific hazards and handling procedures.[8] Do not work alone when handling this or other hazardous chemicals.[8]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE must be based on a thorough hazard assessment of the specific tasks being performed.[1][9] The following is a detailed guide to the appropriate PPE for handling this compound.

Eye and Face Protection

Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.[2]

  • Minimum Requirement: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required whenever handling the compound in any form.[9][10]

  • Enhanced Protection: When there is a significant risk of splashing, such as when transferring large volumes of solutions or during vigorous reactions, a face shield must be worn in addition to chemical splash goggles.[9][10] Safety glasses alone do not provide adequate protection against chemical splashes.[9]

Hand Protection

To prevent skin irritation, chemically resistant gloves are essential.[2][3]

  • Glove Selection: Disposable nitrile gloves are a common minimum requirement for incidental contact in a laboratory setting.[9] However, for prolonged contact or when handling larger quantities, it is crucial to select gloves with a high resistance to chlorinated aromatic compounds. Consult the glove manufacturer's chemical resistance guide for specific recommendations. For chemicals with unknown toxicity profiles, using double gloves or a more resistant glove material like Viton® or butyl rubber is a prudent measure.[3][9]

  • Proper Use: Always inspect gloves for any signs of degradation or punctures before use. Remove and replace gloves immediately if they become contaminated.[9] Wash hands thoroughly with soap and water after removing gloves.[2]

Body Protection

Protecting the skin and personal clothing from contamination is a critical aspect of laboratory safety.

  • Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory and must be fully buttoned.[10]

  • Apron/Coveralls: For procedures with a higher risk of splashing or contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.[3]

Foot Protection

Open-toed shoes are strictly prohibited in a laboratory environment.[10] Closed-toe shoes made of a non-porous material are required to protect against spills.

Respiratory Protection

As a general rule, all work with this compound should be performed within a chemical fume hood to minimize the risk of inhalation.[3] If, under specific and unavoidable circumstances, work must be conducted outside of a fume hood where there is a potential for exceeding occupational exposure limits, a full-face respirator with appropriate cartridges should be used.[11] A proper respiratory protection program, including fit testing and training, is essential in such cases.

PPE Selection Summary

The following table summarizes the recommended PPE for different laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatWork in a Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles and Face ShieldDouble Nitrile GlovesLab Coat and Chemical-Resistant ApronWork in a Chemical Fume Hood
Running Reactions Chemical Splash Goggles and Face ShieldDouble Nitrile GlovesLab Coat and Chemical-Resistant ApronWork in a Chemical Fume Hood
Post-Reaction Workup Chemical Splash Goggles and Face ShieldDouble Nitrile GlovesLab Coat and Chemical-Resistant ApronWork in a Chemical Fume Hood
Small-Scale Transfer Chemical Splash GogglesNitrile GlovesLab CoatWork in a Chemical Fume Hood

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_details Specific PPE Start Start: Handling the Compound AssessTask Assess Task: - Weighing - Solution Prep - Reaction - Transfer Start->AssessTask AssessRisk Assess Risk of: - Splash - Inhalation - Skin Contact AssessTask->AssessRisk EngineeringControls Work in a Chemical Fume Hood AssessRisk->EngineeringControls Always EyeProtection Select Eye/Face Protection EngineeringControls->EyeProtection HandProtection Select Hand Protection EngineeringControls->HandProtection BodyProtection Select Body Protection EngineeringControls->BodyProtection Goggles Chemical Splash Goggles EyeProtection->Goggles Low Splash Risk FaceShield Goggles + Face Shield EyeProtection->FaceShield High Splash Risk Nitrile Nitrile Gloves HandProtection->Nitrile Incidental Contact DoubleNitrile Double Nitrile Gloves HandProtection->DoubleNitrile Prolonged Contact LabCoat Lab Coat BodyProtection->LabCoat Low Splash Risk Apron Lab Coat + Apron BodyProtection->Apron High Splash Risk

Caption: Decision workflow for PPE selection based on task and risk assessment.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[3] Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Immediately call a poison control center or seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Spill: Evacuate the area. Wearing appropriate PPE, contain and clean up the spill using an inert absorbent material.[3] Place all contaminated materials in a sealed and labeled hazardous waste container.[3]

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[3]

  • Waste Containers: Use designated, clearly labeled, and sealed containers for all hazardous waste.[3]

  • Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations. Never dispose of chlorinated compounds down the drain.[12]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University.
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College.
  • Disposal Methods for Chlorinated Arom
  • Safety Data Sheet for this compound. CymitQuimica.
  • Laboratory Responsibilities for Personal Protective Equipment. Environment, Health and Safety, Cornell University.
  • Guidance on Storage and Handling of Chlorin
  • SAFETY DATA SHEET for 4-Chloro-7H-Pyrrolo [2,3-d] Pyrimidine. Fisher Scientific.
  • 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Safety D
  • STANDARD OPEARTING PROCEDURE FOR CHLORIN
  • DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.